Triacetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3,5-dioxohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-4(7)2-5(8)3-6(9)10/h2-3H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJSQTXMGCGYMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20175668 | |
| Record name | Hexanoic acid, 3,5-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20175668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2140-49-0 | |
| Record name | 3,5-Dioxohexanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2140-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexanoic acid, 3,5-dioxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002140490 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanoic acid, 3,5-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20175668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
triacetic acid lactone chemical structure and properties
An In-depth Technical Guide to Triacetic Acid Lactone
Introduction
This compound lactone (TAL), with the IUPAC name 4-hydroxy-6-methyl-2-pyrone, is a simple polyketide and a versatile, bio-privileged platform chemical.[1][2] It serves as a valuable precursor in the synthesis of a wide range of commercially important chemicals, including food preservatives, pharmaceuticals, and polymers.[1][3][4] Traditionally produced through chemical synthesis, recent advancements in metabolic engineering have enabled its efficient production from renewable feedstocks like glucose using microbial hosts such as Escherichia coli, Saccharomyces cerevisiae, and Yarrowia lipolytica.[1][3][5] This guide provides a comprehensive overview of TAL's chemical structure, properties, synthesis, and reactivity for researchers, scientists, and professionals in drug development and chemical manufacturing.
Chemical Structure and Properties
TAL is a light yellow solid organic compound, soluble in organic solvents.[5] Its structure consists of a pyrone ring with hydroxyl and methyl substituents. TAL exists in two tautomeric forms, with the 4-hydroxy tautomer being the dominant form.[5]
Physicochemical Properties
The key physicochemical properties of this compound Lactone are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 4-Hydroxy-6-methyl-2-pyrone | [5] |
| Other Names | Triacetate lactone, 6-Methyl-4-hydroxy-2-pyrone | [5] |
| CAS Number | 675-10-5 | [6] |
| Molecular Formula | C₆H₆O₃ | [6] |
| Molecular Weight | 126.11 g/mol | [7][8] |
| Appearance | Light yellow solid | [5] |
| Water Solubility | Temperature-dependent: 3.52 g/L (0 °C) to 130.65 g/L (93 °C) | [4] |
| Canonical SMILES | CC1=CC(=CC(=O)O1)O | [6] |
| InChI Key | NSYSSMYQPLSPOD-UHFFFAOYSA-N | [5][6] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of TAL.
| Spectrum Type | Parameters | Peaks | Reference |
| ¹H NMR | 300 MHz, DMSO-d₆ | δ 5.95 (m, 1H), 5.19 (d, 1H, J=2.2 Hz), 2.14 (s, 3H) | [9] |
| ¹³C NMR | 125 MHz, DMSO-d₆ | δ 172, 165, 164, 101, 89, 20 | [9] |
| High-Res MS (EI) | M⁺ | Calculated: 126.0317, Found: 126.0320 | [9] |
Synthesis of this compound Lactone
TAL can be produced through both biological and chemical pathways. Microbial biosynthesis is increasingly favored due to its potential for sustainability and cost-effectiveness.
Biosynthesis
The microbial synthesis of TAL is catalyzed by the enzyme 2-pyrone synthase (2-PS), a type III polyketide synthase originally isolated from Gerbera hybrida.[1][3][9] The enzyme utilizes one molecule of acetyl-CoA as a starter unit and two molecules of malonyl-CoA as extender units.[1][5] These precursors undergo two subsequent Claisen condensations to form a 3,5-diketohexanoate thioester intermediate, which then undergoes ring closure and aromatization to yield TAL.[5]
Caption: Biosynthesis of TAL from Acetyl-CoA and Malonyl-CoA.
Chemical Synthesis
The original chemical synthesis of TAL involves the acid-catalyzed treatment of dehydroacetic acid.[5] Dehydroacetic acid is heated with concentrated sulfuric acid, which causes a ring-opening and hydration reaction to form a "tetracetic acid" intermediate. Upon cooling, this intermediate cyclizes to form TAL, which can then be recovered by crystallization in cold water.[5]
Caption: Workflow for the chemical synthesis of TAL.
Experimental Protocols
Protocol: Microbial Production and Purification of TAL
This protocol is a generalized procedure based on methods for TAL production in Saccharomyces cerevisiae.[9][10]
-
Strain Preparation : Transform S. cerevisiae (e.g., strain INVSc1) with a suitable expression vector (e.g., p426GPD) containing the codon-optimized 2-pyrone synthase gene (g2ps1) from Gerbera hybrida. Select transformants on appropriate dropout medium.
-
Fermentation :
-
Inoculate a starter culture in 50 mL of synthetic complete (SC) dropout medium and grow overnight at 30°C with shaking.
-
Use the starter culture to inoculate a 1 L fermentor containing fermentation medium (e.g., 10 g/L yeast extract, 10 g/L peptone, 20 g/L glucose).
-
Maintain fermentation conditions at 30°C, with controlled pH (e.g., 5.0) and aeration.
-
-
Extraction : After a set fermentation period (e.g., 72-96 hours), remove cells by centrifugation. Continuously extract the cell-free broth with an organic solvent like ethyl acetate (B1210297).[9]
-
Purification : Evaporate the ethyl acetate to obtain the crude product. Recrystallize the crude solid from ethyl acetate to afford pure TAL.[9]
-
Quantification and Characterization :
Protocol: Chemical Synthesis from Dehydroacetic Acid
This protocol is based on the original synthesis method.[5]
-
Reaction Setup : In a round-bottom flask equipped with a condenser, add dehydroacetic acid.
-
Acid Treatment : Carefully add concentrated sulfuric acid to the flask. Heat the mixture to 135°C and maintain this temperature until the reaction is complete (monitor by TLC).[5]
-
Lactonization and Crystallization : Allow the reaction mixture to cool slowly to room temperature. Then, pour the cooled mixture into a beaker of cold water. TAL will precipitate out of the solution.
-
Recovery : Collect the solid precipitate by vacuum filtration.
-
Purification : Wash the collected solid with cold water to remove any residual acid. The product can be further purified by recrystallization from water or another suitable solvent.
-
Characterization : Dry the purified crystals and confirm the structure using NMR, MS, and melting point analysis.
Chemical Reactivity and Applications
TAL is a valuable platform chemical due to its multiple reactive sites. The C3 carbon is nucleophilic, making it a key site for functionalization.[5] TAL can be converted into a variety of high-value chemicals.
-
Sorbic Acid and Potassium Sorbate (B1223678) : TAL can be converted to sorbic acid, a widely used food preservative, through a series of reactions including hydrogenation, dehydration, and ring-opening.[4][12] The overall yield to its salt, potassium sorbate, can be as high as 77%.[4][12]
-
Phloroglucinol : TAL is a precursor for the synthesis of 1,3,5-trihydroxybenzene (phloroglucinol), which is a starting material for adhesives and the thermally stable energetic material 1,3,5-triamino-2,4,6-trinitrobenzene (TATB).[9]
-
Pogostone (B610156) : TAL can be used to synthesize pogostone, a natural product with significant antifungal and antibacterial activity.[3]
-
Azaheterocycles : Through ring-opening transformations with amines, TAL serves as a C-6 building block for various azaheterocycles like 4-pyridones and pyrazoles.[13]
Caption: Conversion of TAL into various valuable chemicals.
Biological Activities
While primarily valued as a chemical intermediate, TAL and its derivatives exhibit notable biological activities. For instance, the conversion of TAL to potassium sorbate produces a compound with well-established antimicrobial properties used to inhibit the growth of molds, yeasts, and bacteria in food products.[12] Furthermore, pogostone, synthesized from TAL, is recognized for its potent antifungal and antibacterial effects.[3] The core pyrone structure is a feature in many biologically active natural products, suggesting potential for TAL derivatives in drug discovery.
Conclusion
This compound lactone stands out as a pivotal bio-based platform molecule with significant potential in the chemical and pharmaceutical industries. Its versatile reactivity allows for the synthesis of a diverse array of valuable compounds from a single, renewable starting material. The ongoing development of efficient microbial production systems is poised to make TAL a cost-effective and sustainable alternative to petroleum-derived precursors. For researchers and drug development professionals, TAL offers a flexible scaffold for creating novel molecules with potential therapeutic applications.
References
- 1. Metabolic Engineering of Pichia pastoris for the Production of this compound Lactone [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Bioengineering this compound lactone production in Yarrowia lipolytica for pogostone synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound lactone - Wikipedia [en.wikipedia.org]
- 6. This compound lactone - Wikidata [wikidata.org]
- 7. This compound lactone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. This compound lactone - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 9. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 10. Microbial synthesis of this compound lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. osti.gov [osti.gov]
- 13. Bio-based this compound lactone in the synthesis of azaheterocycles via a ring-opening transformation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
The Discovery and Isolation of Triacetic Acid Lactone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triacetic acid lactone (TAL), chemically known as 4-hydroxy-6-methyl-2-pyrone, is a polyketide that has garnered significant attention as a versatile platform chemical.[1][2] Its utility stems from its role as a precursor in the synthesis of a wide array of valuable compounds, including food preservatives like sorbic acid, as well as various polymers and pharmaceuticals.[2][3] This technical guide provides an in-depth overview of the discovery, isolation, and synthesis of TAL, with a focus on both chemical and biosynthetic methodologies. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to serve as a comprehensive resource for researchers in the field.
Chemical Synthesis
The first successful synthesis of this compound lactone was achieved through the acid-catalyzed rearrangement of dehydroacetic acid.[3] This method remains a fundamental approach in the chemical synthesis of TAL.
Experimental Protocol: Chemical Synthesis from Dehydroacetic Acid
This protocol is based on the original reported synthesis.[3]
Materials:
-
Dehydroacetic acid
-
Concentrated sulfuric acid
-
Cold water
-
Heating apparatus (e.g., oil bath)
-
Crystallization dish
-
Filtration apparatus
Procedure:
-
Dehydroacetic acid is treated with concentrated sulfuric acid at a temperature of 135 °C.[3]
-
At this temperature, the dehydroacetic acid undergoes a ring-opening and hydration reaction to form a "tetracetic acid" intermediate.[3]
-
The reaction mixture is then cooled. Upon cooling, the intermediate reverts to a lactone ring structure, forming this compound lactone.[3]
-
The this compound lactone is recovered by crystallization in cold water.[3]
-
The resulting crystals are collected by filtration.
Biosynthesis of this compound Lactone
The microbial synthesis of TAL offers a renewable alternative to chemical synthesis, typically starting from glucose.[3] The key enzyme responsible for this biotransformation is 2-pyrone synthase (2-PS), originally isolated from Gerbera hybrida.[4] This enzyme catalyzes the condensation of acetyl-CoA with two molecules of malonyl-CoA to produce TAL.[3][4]
Biosynthetic Pathway of this compound Lactone
The biosynthesis of this compound lactone from acetyl-CoA is a well-characterized pathway involving the key enzyme 2-pyrone synthase (2-PS). The process begins with a starter molecule of acetyl-CoA and involves two subsequent condensation reactions with malonyl-CoA. This series of reactions leads to the formation of a 3,5-diketohexanoate thioester intermediate, which then undergoes a ring closure to yield the final product, this compound lactone.[3]
Microbial Production and Isolation
Several microbial hosts, including Escherichia coli and Saccharomyces cerevisiae, have been engineered to produce this compound lactone.[3] The oleaginous yeast Yarrowia lipolytica has also emerged as a promising host for high-titer TAL production.[4]
Experimental Workflow for Microbial Production and Analysis
The following diagram outlines a general workflow for the microbial production of this compound lactone, from fermentation to analysis. This process involves culturing the engineered microorganism, separating the cells from the broth, extracting the product, and quantifying the yield.
Experimental Protocol: Isolation and Purification from Fermentation Broth
This protocol provides a method for the isolation and purification of this compound lactone from a microbial fermentation broth.[5]
Materials:
-
Fermentation broth containing TAL
-
Sulfuric acid (18.4 M)
-
Hexanol
-
Centrifuge
-
Filtration apparatus (sterile filter)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Cell Removal: Centrifuge the fermentation broth to pellet the microbial cells. The supernatant is then sterile filtered to remove any remaining cells and debris.[5]
-
Acidification: The clarified broth is acidified to a pH of 2.0 using 18.4 M sulfuric acid. This protonates the TAL, facilitating its extraction into an organic solvent.[5]
-
Solvent Extraction: Perform a series of liquid-liquid extractions to transfer the TAL from the aqueous broth to an organic solvent. Typically, three extractions are performed with hexanol at a 1:3 (v/v) ratio of hexanol to broth.[5]
-
Concentration: The organic phases are combined, and the solvent is removed under reduced pressure using a rotary evaporator to concentrate the TAL.
-
Crystallization and Precipitation: The concentrated TAL can be further purified by crystallization. In some protocols, TAL can be precipitated directly from the spent bioreactor medium, yielding a purity of 94–100%.[4]
Quantitative Data
The production of this compound lactone in various microbial systems has been quantified, with yields varying depending on the host organism and fermentation conditions.
| Host Organism | Titer (g/L) | Yield (%) | Reference |
| Escherichia coli | 0.47 | 0.4 | [1] |
| Saccharomyces cerevisiae | 1.8 | 6 | [6] |
| Yarrowia lipolytica | 2.6 | - | [4] |
Characterization Data
Spectroscopic methods are essential for the characterization of isolated this compound lactone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Solvent | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1H | DMSO-d6 | 5.95 | m | 2.2, 1.1 |
| 5.19 | d | 2.2 | ||
| 2.14 | s | |||
| 13C | DMSO-d6 | 172, 165, 164, 101, 89, 20 |
Data sourced from Zhao Group @ UIUC - University of Illinois.[1]
Conclusion
This technical guide has provided a comprehensive overview of the discovery, synthesis, and isolation of this compound lactone. The detailed protocols for both chemical and biosynthetic production, along with quantitative data and characterization information, offer a valuable resource for researchers. The versatility of TAL as a platform chemical continues to drive research into optimizing its production and expanding its applications in the development of novel drugs and materials. The ongoing advancements in metabolic engineering and bioprocess optimization are poised to further enhance the efficiency and economic viability of microbial TAL production, solidifying its role as a key biorenewable chemical.
References
- 1. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound lactone - Wikipedia [en.wikipedia.org]
- 4. Bioengineering this compound lactone production in Yarrowia lipolytica for pogostone synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dr.lib.iastate.edu [dr.lib.iastate.edu]
Natural Sources of Triacetic Acid Lactone
An In-depth Technical Guide to the Natural Sources and Biosynthesis of Triacetic Acid Lactone
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound lactone (TAL), a versatile platform chemical with significant potential in the pharmaceutical and chemical industries. While TAL's natural origin is limited, its biosynthesis has been extensively studied and engineered in various microbial hosts. This document details the primary enzymatic source of TAL, quantitative production data from engineered organisms, detailed experimental protocols for its production and purification, and the underlying biosynthetic pathways.
The enzyme primarily responsible for the natural synthesis of this compound lactone is 2-pyrone synthase (2-PS). This enzyme was originally isolated from the ornamental plant Gerbera hybrida.[1][2][3][4] While G. hybrida is the key natural source of the genetic blueprint for TAL synthesis, the plant itself is not a viable source for industrial production due to low concentrations.[5][6]
Consequently, the vast majority of research and production efforts have focused on heterologous expression of the Gerbera hybrida 2-pyrone synthase gene (g2ps1) in microbial hosts.[5][7] Organisms such as the fungus Penicillium patulum and the bacterium Brevibacterium ammoniagenes do not naturally produce TAL but contain enzymes like 6-methylsalicylic acid synthase (6-MSAS) and fatty acid synthase (FAS-B), respectively, which have been successfully mutated to synthesize TAL.[1][8][9] Therefore, the "sources" of TAL in a practical, industrial context are engineered microorganisms.
Quantitative Data on TAL Biosynthesis
The production of TAL has been optimized in several microbial hosts. The following tables summarize the quantitative data from various studies, showcasing different organisms, genetic strategies, and cultivation conditions.
Table 1: TAL Production in Engineered Escherichia coli
| Strain / Genetic Modification | Cultivation Condition | Titer (g/L) | Yield | Reference |
| JWF1(DE3)/pJA1.147A (expresses g2ps1) | Fermentor, glucose-rich | 0.23 | 0.08% (mol/mol) | [1] |
| JWF1(DE3)/pJA1.147A (expresses g2ps1) | Fermentor, glucose-limited | 0.47 | 0.4% (mol/mol) | [1] |
| Engineered E. coli expressing BktBbr | Fed-batch fermentation | 2.8 | Not Reported | [10] |
Table 2: TAL Production in Engineered Saccharomyces cerevisiae
| Strain / Genetic Modification | Cultivation Condition | Titer (g/L) | Yield | Reference |
| INVSc1 expressing mutant Y1572F 6-MSAS | Fermentor-controlled | 1.8 | 6% (from glucose) | [8][9] |
| Engineered industrial strain | Fed-batch, ethanol (B145695) feed | 5.2 | Not Reported | [11] |
Table 3: TAL Production in Engineered Oleaginous Yeasts
| Organism | Strain / Genetic Modification | Cultivation Condition | Titer (g/L) | Reference |
| Yarrowia lipolytica | Engineered with g2ps1 | Flask culture, nitrogen-replete | 0.416 | [2] |
| Yarrowia lipolytica | Engineered with multiple g2ps1 copies | Batch fermentation, nitrogen-limited | 2.6 | [2][12] |
| Yarrowia lipolytica | Engineered with pyruvate (B1213749) bypass pathway | Bioreactor fermentation | 35.9 | [5] |
| Rhodotorula toruloides | Engineered strain | Not specified | 28.0 | [4] |
Table 4: TAL Production in Engineered Pichia pastoris
| Strain / Genetic Modification | Carbon Source | Titer (g/L) | Yield | Reference |
| PpTAL1 (single g2ps1 integration) | Glucose (YPD medium) | ~1.0 | Not Reported | [3] |
| PpTAL8 (increased g2ps1 copy number) | Glucose (YPD medium) | ~2.7 | Not Reported | [3] |
| PpTAL11 (PK pathway integration) | Xylose (minimal medium) | 0.826 | 0.041 g/g xylose | [3][7] |
Biosynthetic Pathways of this compound Lactone
TAL is a polyketide synthesized from the central metabolite acetyl-CoA. Two primary enzymatic pathways have been exploited for its production in engineered microbes.
The 2-Pyrone Synthase (2-PS) Pathway
This is the canonical pathway utilizing the type III polyketide synthase (PKS) from Gerbera hybrida.[3] It involves the condensation of one acetyl-CoA starter unit with two malonyl-CoA extender units. The resulting intermediate undergoes an intramolecular cyclization (lactonization) to form the stable pyrone ring of TAL.[13]
The Polyketoacyl-CoA Thiolase (BktB) Pathway
An alternative, non-decarboxylative pathway utilizes a polyketoacyl-CoA thiolase, such as BktB.[10][14] This pathway avoids the energy-intensive carboxylation of acetyl-CoA to malonyl-CoA. It proceeds through the sequential condensation of three acetyl-CoA molecules, forming an acetoacetyl-CoA intermediate, which is then elongated to produce the TAL precursor.
Experimental Protocols
This section provides detailed methodologies for the production, purification, and analysis of TAL from engineered microbial cultures, based on cited literature.
General Experimental Workflow
The overall process for obtaining TAL from an engineered microbial host follows a standardized workflow, from cultivation to final analysis.
Fermentation Protocol (S. cerevisiae)
This protocol is adapted from fermentor-controlled cultivation methods used for high-yield TAL production.[1]
-
Media Preparation :
-
Pre-culture Medium (YPAD) : Per liter, dissolve 10 g yeast extract, 10 g peptone, 0.08 g adenine, and 20 g D-glucose in deionized water. Autoclave for sterilization.
-
Fermentation Medium : Per liter, use a defined minimal medium containing yeast nitrogen base (6.7 g), appropriate synthetic complete (SC) dropout mix, and D-glucose (20-30 g). Adjust pH to 5.6 with 10 N NaOH before autoclaving.
-
-
Inoculum Preparation : Inoculate a single colony into 5-10 mL of YPAD medium and grow overnight at 30°C with shaking (250 rpm). Use this culture to inoculate a larger pre-culture volume (e.g., 100 mL in a 500 mL flask) and grow for 24 hours.
-
Fermentor Operation :
-
Inoculate the sterile fermentation medium in the bioreactor to an initial OD₆₀₀ of ~0.1.
-
Temperature : Maintain at 30°C.
-
pH Control : Maintain pH at 5.0 for the first 48 hours, then raise to 6.0. Control using automated addition of concentrated NH₄OH or 2N H₂SO₄.
-
Dissolved Oxygen (pO₂) : Maintain at 20% of air saturation for the first 48 hours, then reduce to 5% for the remainder of the run by controlling agitation and airflow.
-
-
Sampling : Aseptically withdraw samples at regular intervals to monitor cell density (OD₆₀₀) and TAL concentration in the cell-free broth.
TAL Extraction and Purification Protocol
This protocol combines methods for solvent extraction and crystallization.[1][2]
-
Cell Removal : Centrifuge the fermentation broth at 8,000 x g for 15 minutes at 4°C to pellet the cells. Collect the supernatant (cell-free broth).
-
Acidification : Acidify the cell-free broth to pH 2.0 using a strong acid (e.g., concentrated H₂SO₄). This protonates the TAL, making it more soluble in organic solvents.
-
Solvent Extraction :
-
Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate (B1210297) or hexanol to the acidified broth.
-
Shake vigorously in a separatory funnel and allow the layers to separate.
-
Collect the organic phase. Repeat the extraction on the aqueous phase two more times to maximize recovery.
-
Pool the organic fractions.
-
-
Solvent Removal : Evaporate the organic solvent using a rotary evaporator under reduced pressure to obtain a crude TAL residue.
-
Crystallization :
-
Dissolve the crude residue in a minimal amount of hot ethyl acetate.
-
Allow the solution to cool slowly to room temperature, then transfer to 4°C to induce crystallization.
-
Collect the TAL crystals by vacuum filtration and wash with a small amount of cold ethyl acetate.
-
Dry the crystals under vacuum to yield pure TAL.
-
TAL Quantification by HPLC
This method is based on a standard reversed-phase HPLC protocol for TAL analysis.[1][15]
-
Sample Preparation : Filter the cell-free broth through a 0.22 µm syringe filter to remove any particulate matter. Dilute the sample with mobile phase A if the concentration is expected to be high.
-
HPLC System and Column :
-
System : A standard HPLC system with a UV detector.
-
Column : ZORBAX SB-C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Mobile Phase :
-
Solvent A : 1% (v/v) acetic acid in deionized water.
-
Solvent B : 1% (v/v) acetic acid in acetonitrile.
-
-
Elution Profile (Gradient) :
-
Flow Rate : 1.0 mL/min.
-
Gradient :
-
0–5 min: 5% Solvent B
-
5–18 min: Linear gradient from 5% to 15% Solvent B
-
18–23 min: Linear gradient from 15% to 100% Solvent B
-
23–30 min: 100% Solvent B (column wash)
-
-
-
Detection : Monitor absorbance at 280 nm. The retention time for TAL under these conditions is approximately 12.9 minutes.[1]
-
Quantification : Create a standard curve using an authentic TAL standard of known concentrations. Calculate the concentration in unknown samples by comparing their peak areas to the standard curve.
References
- 1. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 2. Bioengineering this compound lactone production in Yarrowia lipolytica for pogostone synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Metabolic Engineering of Pichia pastoris for the Production of this compound Lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microbial synthesis of this compound lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Bioengineering this compound lactone production in Yarrowia lipolytica for pogostone synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound lactone - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Production of this compound lactone from oleic acid by engineering the yeast Candida viswanathii - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical characteristics of triacetic acid lactone
An In-depth Technical Guide to Triacetic Acid Lactone
Introduction
This compound lactone (TAL), systematically known as 4-hydroxy-6-methyl-2H-pyran-2-one, is a versatile organic compound that has garnered significant interest as a bio-derived platform chemical.[1][2] It serves as a precursor for the synthesis of a wide array of valuable chemicals, including sorbic acid, a common food preservative, and various specialty polymers and pharmaceuticals.[2][3] TAL is a polyketide, naturally synthesized by certain microorganisms and plants, and can be produced efficiently through microbial fermentation from renewable feedstocks like glucose.[1][4] This guide provides a comprehensive overview of the , detailed experimental protocols, and key reaction pathways, intended for researchers, scientists, and professionals in drug development and chemical engineering.
Physical and Chemical Characteristics
This compound lactone is a light yellow crystalline powder under standard conditions.[1] Its structure is characterized by a pyrone ring, and it exists in tautomeric forms, with the 4-hydroxy tautomer being the dominant form.[1]
Physical Properties
The key physical properties of this compound lactone are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₆H₆O₃ | [1][5] |
| Molar Mass | 126.11 - 126.12 g/mol | [1][5][6] |
| Appearance | Light yellow crystalline powder | [1] |
| Melting Point | 188 to 190 °C | [1] |
| Boiling Point | 285.9 °C | [1] |
| Density | 1.348 g/cm³ | [1] |
| Water Solubility | 8.60 g/L (at 20°C) | [1] |
| 3.52 g/L (at 0°C) | [2] | |
| 130.65 g/L (at 93°C) | [2] | |
| Organic Solvent Solubility | Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and Ethanol | [5] |
| pKa | Weakly acidic | [7] |
| UV Absorption (λmax) | 284 nm | [5] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of this compound lactone.
| Technique | Data | Reference |
| ¹H NMR (300 MHz, DMSO-d6) | δ 5.95 (m, 1H), 5.19 (d, 1H), 2.14 (s, 3H) | [8] |
| ¹³C NMR (125 MHz, DMSO-d6) | δ 172, 165, 164, 101, 89, 20 | [8] |
| High-Resolution MS (EI) | Calculated for C₆H₆O₃ (M+): 126.0317, Found: 126.0320 | [8] |
Chemical Synthesis and Biosynthesis
This compound lactone can be produced through both chemical and biological routes.
Chemical Synthesis from Dehydroacetic Acid
The original chemical synthesis involves the acid-catalyzed hydrolysis and decarboxylation of dehydroacetic acid.[1]
Experimental Protocol:
-
Dehydroacetic acid is treated with concentrated sulfuric acid at 135 °C.[1]
-
This treatment leads to the ring-opening and hydration of dehydroacetic acid to form a "tetracetic acid" intermediate.[1]
-
Upon cooling, this intermediate undergoes lactonization to form this compound lactone.[1]
-
The final product is recovered by crystallization in cold water.[1]
Caption: Chemical synthesis of TAL from dehydroacetic acid.
Microbial Biosynthesis
The biosynthesis of TAL is achieved through a polyketide synthesis pathway, primarily utilizing the enzyme 2-pyrone synthase (2-PS).[1][8] This enzyme catalyzes the condensation of one molecule of acetyl-CoA with two molecules of malonyl-CoA.[1]
Experimental Protocol (General Fermentation):
-
A suitable host organism, such as Saccharomyces cerevisiae or Escherichia coli, is genetically engineered to express the 2-pyrone synthase (2-PS) gene, often from Gerbera hybrida.[4][8]
-
The recombinant strain is cultured in a fermentor with a defined medium containing a carbon source (e.g., glucose).[8]
-
Fermentation parameters such as temperature, pH, and dissolved oxygen are controlled to optimize TAL production. For S. cerevisiae, the temperature is typically maintained at 30°C and pH at 5.0.[8]
-
TAL is secreted into the fermentation broth, from which it can be subsequently purified.[8]
Caption: Biosynthesis pathway of this compound lactone.
Purification and Analysis
Purification by Crystallization
TAL's temperature-sensitive solubility in water makes crystallization an effective purification method.[2]
Experimental Protocol:
-
The fermentation broth containing TAL is heated to dissolve all the solid TAL.[2]
-
Insoluble materials, such as cells, are removed by centrifugation.[2]
-
The supernatant is then cooled (e.g., to 1°C) to induce crystallization of TAL.[2]
-
The crystallized TAL is separated from the liquid by a second centrifugation step and then dried.[2]
Purification by Solvent Extraction
Experimental Protocol:
-
The cell-free fermentation broth is subjected to continuous liquid-liquid extraction using a solvent mixture like ethyl acetate (B1210297)/acetic acid (99:1, v/v).[8]
-
The organic phases are combined, dried over magnesium sulfate, and concentrated under reduced pressure.[8]
-
The resulting crude product is recrystallized from ethyl acetate to yield pure, pale yellow crystals of TAL.[8]
Analytical Methods
Quantitative analysis of TAL is typically performed using High-Performance Liquid Chromatography (HPLC).
Experimental Protocol (HPLC):
-
Column: Reversed-phase C18 column (e.g., ZORBAX SB-C18, 4.6 x 150 mm, 5 µm).[8]
-
Mobile Phase: A gradient of Solvent A (1% v/v acetic acid in water) and Solvent B (1% v/v acetic acid in acetonitrile).[8]
-
Gradient Program: 5% B (0-5 min), 5-15% B (5-18 min), 15-100% B (18-23 min), 100% B (23-30 min).[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: UV at 280 nm.[8]
-
Retention Time: Approximately 12.9 min.[8]
Caption: Experimental workflow for TAL production and purification.
Chemical Reactivity and Stability
Stability
This compound lactone is stable for at least four years under appropriate storage conditions.[5] However, it can undergo degradation, particularly in aqueous solutions at elevated temperatures, through a ring-opening decarboxylation reaction to form acetylacetone.[2]
Reactivity
TAL is a versatile chemical intermediate. The C3 carbon atom carries a substantial negative charge, making it nucleophilic and a key site for chemical reactions.[1]
TAL can be catalytically converted to potassium sorbate, a widely used food preservative.[3]
Experimental Protocol:
-
Hydrogenation: TAL is hydrogenated to 4-hydroxy-6-methyltetrahydro-2-pyrone (HMP) using a catalyst such as Ni/SiO₂.[3]
-
Dehydration: HMP is then dehydrated to form parasorbic acid (PSA).[3]
-
Ring-opening and Hydrolysis: PSA undergoes ring-opening and hydrolysis in the presence of potassium hydroxide (B78521) (KOH) to yield potassium sorbate.[3] This process achieves an overall yield of approximately 77%.[3]
References
- 1. This compound lactone - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. osti.gov [osti.gov]
- 4. Bioengineering this compound lactone production in Yarrowia lipolytica for pogostone synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound lactone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. Human Metabolome Database: Showing metabocard for triacetate lactone (HMDB0341406) [hmdb.ca]
- 8. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
An In-depth Technical Guide on the Tautomerism and Stability of Triacetic Acid Lactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triacetic acid lactone (TAL), systematically named 4-hydroxy-6-methyl-2-pyrone (B586867), is a naturally occurring polyketide with significant interest as a platform chemical for the synthesis of a wide range of valuable compounds.[1][2] Its chemical reactivity and biological activity are intrinsically linked to its tautomeric nature. This technical guide provides a comprehensive overview of the tautomerism of this compound lactone, detailing the structural aspects of its main tautomers, their relative stability, and the experimental and computational methods used for their characterization.
Tautomeric Forms of this compound Lactone
This compound lactone primarily exists in a tautomeric equilibrium between two main forms: the enol-like 4-hydroxy-6-methyl-2-pyrone and the keto-like 2-hydroxy-6-methyl-4-pyrone . An open-chain triketo-acid form can also be considered as a minor contributor to the equilibrium in solution.
The 4-hydroxy-6-methyl-2-pyrone tautomer is widely recognized as the dominant and more stable form under most conditions.[1] This stability is attributed to the formation of a conjugated system involving the endocyclic double bonds and the carbonyl group, which results in significant electron delocalization.
Tautomeric Equilibrium and Stability
The position of the tautomeric equilibrium is influenced by various factors, including the solvent, temperature, and pH. While the 4-hydroxy-6-methyl-2-pyrone form is predominant, the exact equilibrium constant (Keq) can vary.
Keq = [4-hydroxy-6-methyl-2-pyrone] / [2-hydroxy-6-methyl-4-pyrone]
In general, polar solvents can influence the equilibrium by stabilizing the more polar tautomer through intermolecular interactions such as hydrogen bonding. Computational studies using Density Functional Theory (DFT) can provide theoretical insights into the relative energies and thermodynamic parameters of the tautomers.[3]
Quantitative Data on Tautomers
Precise quantitative data on the tautomeric equilibrium of this compound lactone in various solvents is not extensively documented in publicly available literature. However, based on qualitative statements of the dominance of the 4-hydroxy-6-methyl-2-pyrone form, the equilibrium constant (Keq) is expected to be significantly greater than 1. The following tables summarize the available spectroscopic data for the predominant tautomer. Data for the less stable 2-hydroxy-6-methyl-4-pyrone is limited due to its low population at equilibrium.
Table 1: 1H NMR Spectroscopic Data for 4-hydroxy-6-methyl-2-pyrone
| Proton | Chemical Shift (δ) in CDCl3 | Multiplicity | Coupling Constant (J) |
| CH3 | ~2.2 ppm | s | - |
| H3 | ~5.5 ppm | d | |
| H5 | ~5.9 ppm | d | |
| OH | Variable | br s | - |
Note: Chemical shifts can vary depending on the solvent and concentration.
Table 2: 13C NMR Spectroscopic Data for 4-hydroxy-6-methyl-2-pyrone
| Carbon | Chemical Shift (δ) in CDCl3 |
| CH3 | ~20 ppm |
| C3 | ~99 ppm |
| C5 | ~101 ppm |
| C6 | ~161 ppm |
| C4 | ~165 ppm |
| C2 (C=O) | ~168 ppm |
Note: Assignments are based on typical chemical shift ranges for similar compounds and may require further experimental confirmation.[4]
Table 3: UV-Vis Spectroscopic Data for 4-hydroxy-6-methyl-2-pyrone
| Solvent | λmax (nm) |
| Ethanol | ~295 |
| Water | ~290 |
Note: The absorption maximum can be influenced by the solvent polarity and pH.
Experimental Protocols
The study of tautomerism in this compound lactone relies on spectroscopic techniques that can differentiate between the tautomeric forms or measure their equilibrium concentrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the qualitative and quantitative analysis of tautomeric equilibria, provided that the rate of interconversion is slow on the NMR timescale.[5]
Protocol for 1H NMR Analysis:
-
Sample Preparation: Prepare solutions of this compound lactone (e.g., 10-20 mg/mL) in various deuterated solvents (e.g., CDCl3, DMSO-d6, D2O) in 5 mm NMR tubes. The use of a range of solvents with different polarities is recommended to investigate solvent effects on the equilibrium.[6]
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Shim the magnet to obtain good resolution.
-
Set the appropriate spectral width and number of scans.
-
For quantitative measurements, ensure a sufficient relaxation delay (at least 5 times the longest T1 of the protons of interest) to allow for full relaxation of the nuclei between scans.
-
-
Data Acquisition: Acquire the 1H NMR spectrum at a constant temperature (e.g., 25 °C).
-
Data Processing and Analysis:
-
Process the spectrum with appropriate Fourier transformation, phasing, and baseline correction.
-
Identify the distinct signals corresponding to each tautomer. The protons on the pyrone ring and the methyl group are expected to have different chemical shifts in each tautomeric form.
-
Integrate the signals corresponding to each tautomer. For quantitative analysis, use well-resolved signals that are unique to each form.
-
Calculate the mole fraction of each tautomer from the integral ratios. The equilibrium constant (Keq) can then be determined.[7]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to study tautomeric equilibria if the tautomers have distinct absorption spectra.[8]
Protocol for UV-Vis Analysis:
-
Sample Preparation: Prepare dilute solutions of this compound lactone in various solvents of spectroscopic grade in quartz cuvettes. The concentration should be chosen to give an absorbance in the range of 0.1 to 1.0.
-
Instrument Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record a baseline spectrum of the solvent-filled cuvette.
-
-
Data Acquisition: Record the absorption spectrum of the this compound lactone solution over a suitable wavelength range (e.g., 200-400 nm).
-
Data Analysis:
-
Identify the absorption maxima (λmax) for each tautomer.
-
If the individual spectra of the tautomers are known or can be determined, the concentration of each tautomer in the equilibrium mixture can be calculated using the Beer-Lambert law at different wavelengths.[8]
-
Mandatory Visualizations
Tautomeric Equilibrium of this compound Lactone
Caption: Tautomeric equilibrium of this compound lactone.
Biosynthesis Pathway of this compound Lactone
The biosynthesis of this compound lactone is a well-characterized pathway involving the enzyme 2-pyrone synthase.[9]
Caption: Biosynthetic pathway of this compound lactone.
Conclusion
The tautomerism of this compound lactone is a fundamental aspect of its chemistry, with the 4-hydroxy-6-methyl-2-pyrone form being the most stable and predominant tautomer. Understanding the factors that influence the tautomeric equilibrium is crucial for controlling its reactivity and for the rational design of its applications in drug development and as a platform chemical. The experimental protocols outlined in this guide provide a framework for the detailed investigation of this important class of molecules. Further quantitative studies are needed to fully elucidate the thermodynamics of the tautomeric equilibrium in different environments.
References
- 1. This compound lactone - Wikipedia [en.wikipedia.org]
- 2. Bio-based this compound lactone in the synthesis of azaheterocycles via a ring-opening transformation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. spectrabase.com [spectrabase.com]
- 5. Chapter - NMR as a Tool for Studying Rapid Equilibria: Tautomerism | Bentham Science [benthamscience.com]
- 6. cores.research.asu.edu [cores.research.asu.edu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]
- 9. Microbial synthesis of this compound lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Role of Triacetic Acid Lactone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triacetic acid lactone (TAL), chemically known as 4-hydroxy-6-methyl-2-pyrone, is a simple polyketide that has garnered significant attention as a versatile, bio-based platform chemical.[1][2][3][4][5] Naturally produced by certain fungi and readily synthesized by genetically engineered microorganisms, TAL serves as a crucial precursor for a wide array of valuable compounds, including food preservatives, antimicrobials, and specialty polymers.[3][6][7][8][9][10] This technical guide provides an in-depth exploration of the biological role of this compound lactone in nature, focusing on its biosynthesis, its function as a key metabolic intermediate, and the biological activities of its important derivatives.
Biosynthesis of this compound Lactone
This compound lactone is not a primary metabolite but rather a product of secondary metabolism, synthesized from fundamental building blocks of cellular metabolism. The biosynthesis is primarily catalyzed by the enzyme 2-pyrone synthase (2-PS), a type III polyketide synthase originally isolated from Gerbera hybrida.[6][9]
The synthesis of TAL proceeds through the condensation of one molecule of acetyl-CoA with two molecules of malonyl-CoA.[1][9] This enzymatic process has been successfully harnessed in various microbial hosts, including Escherichia coli, Saccharomyces cerevisiae, Pichia pastoris, and Yarrowia lipolytica, for the sustainable production of TAL from renewable feedstocks like glucose.[7][8][11][12]
Biological Activities and Roles
While this compound lactone itself is primarily recognized as a platform chemical, its derivatives exhibit a range of significant biological activities. The inherent reactivity of the lactone ring allows for its conversion into a variety of bioactive molecules.[1]
Antimicrobial Properties of TAL Derivatives
A study on a 3-nitro derivative of this compound lactone and its transition metal complexes revealed notable antimicrobial activity against a panel of bacteria and fungi, as determined by the agar (B569324) well diffusion assay. The copper (II) complex, in particular, showed a significant inhibition zone against Shigella dysenteriae.[13]
Table 1: Antibacterial Activity of a 3-Nitro-Triacetic Acid Lactone Derivative and its Metal Complexes (Inhibition Zone in mm) [13]
| Microorganism | Ligand | Co(II) | Ni(II) | Cu(II) | Zn(II) | Fe(II) | Mn(II) | Ag(I) | Imipenem* |
| Escherichia coli | 13.3 | 14.3 | 14.7 | 15.3 | 14.3 | 14.3 | 14.7 | 14.3 | 20.3 |
| Shigella dysentriae | 18.7 | 19.3 | 20.3 | 22.3 | 19.7 | 19.7 | 20.3 | 19.3 | 21.3 |
| Salmonella typhi | 16.7 | 17.3 | 18.0 | 19.3 | 17.7 | 17.7 | 18.0 | 17.3 | 20.7 |
| Proteus mirabilis | 14.3 | 15.0 | 15.7 | 16.7 | 15.3 | 15.3 | 15.7 | 15.0 | 18.3 |
| Pseudomonas aeruginosa | 12.7 | 13.3 | 14.0 | 15.0 | 13.7 | 13.7 | 14.0 | 13.3 | 17.7 |
| Bacillus cereus | 15.7 | 16.3 | 17.0 | 18.3 | 16.7 | 16.7 | 17.0 | 16.3 | 19.7 |
| Staphylococcus aureus | 17.3 | 18.0 | 18.7 | 20.0 | 18.3 | 18.3 | 18.7 | 18.0 | 21.3 |
Standard antibiotic
Table 2: Antifungal Activity of a 3-Nitro-Triacetic Acid Lactone Derivative and its Metal Complexes (Inhibition Zone in mm) [13]
| Microorganism | Ligand | Co(II) | Ni(II) | Cu(II) | Zn(II) | Fe(II) | Mn(II) | Ag(I) | Fluconazole* |
| Aspergillus flavus | 14.3 | 15.0 | 15.7 | 16.7 | 15.3 | 15.3 | 15.7 | 15.0 | 18.3 |
| Aspergillus niger | 13.7 | 14.3 | 15.0 | 16.0 | 14.7 | 14.7 | 15.0 | 14.3 | 17.7 |
| Candida albicans | 16.7 | 17.3 | 18.0 | 19.3 | 17.7 | 17.7 | 18.0 | 17.3 | 20.7 |
| Trichophyton simii | 15.7 | 16.3 | 17.3 | 18.3 | 18.7 | 16.7 | 17.3 | 16.3 | 19.3 |
Standard antifungal
Furthermore, other 4-hydroxy-α-pyrones isolated from a marine-derived fungus, Aspergillus niger, have demonstrated significant antibacterial activity. One of the isolated compounds exhibited minimum inhibitory concentration (MIC) values of 8 µg/mL against Staphylococcus aureus and 16 µg/mL against Bacillus subtilis.[14]
Role in Cellular Signaling Pathways (Derivatives)
While direct evidence of this compound lactone's impact on cellular signaling is limited, studies on its derivatives have revealed significant interactions with key inflammatory and communication pathways.
Pogostone (B610156), a natural product that can be synthesized from TAL, has been shown to modulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways. These pathways are central to the regulation of inflammatory responses. Pogostone has been observed to suppress the phosphorylation of p38 MAPK and JNK (c-Jun N-terminal kinases), which are key components of the MAPK pathway. By inhibiting these kinases, pogostone can attenuate downstream inflammatory signaling.
Quorum sensing is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation. Derivatives of 4-hydroxy-6-methyl-2H-pyran-2-one have been designed and synthesized to act as quorum sensing inhibitors. These compounds have been shown to inhibit the binding of the natural signaling molecule, OdDHL, to its receptor, LasR, in Pseudomonas aeruginosa. This inhibition leads to a reduction in biofilm formation and the down-regulation of genes associated with virulence.[15]
Experimental Protocols
Quantification of this compound Lactone by HPLC
A common method for the quantification of TAL in fermentation broth involves High-Performance Liquid Chromatography (HPLC).
Workflow:
Methodology:
-
Sample Preparation: Centrifuge the fermentation broth to pellet the microbial cells. Filter the resulting supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to ensure TAL is in its protonated form.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 280-300 nm.
-
-
Quantification: A standard curve is generated using known concentrations of pure TAL. The concentration of TAL in the samples is then determined by comparing the peak area from the sample chromatogram to the standard curve.[9]
Antimicrobial Susceptibility Testing
This method is used to qualitatively assess the antimicrobial activity of a compound.
Methodology:
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth.
-
Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the surface of an agar plate (e.g., Mueller-Hinton agar for bacteria).
-
Well Creation: Sterile cork borers are used to create wells of a defined diameter in the agar.
-
Application of Test Compound: A specific volume of the test compound (dissolved in a suitable solvent) at a known concentration is added to each well. A solvent control and a standard antibiotic are also included.
-
Incubation: The plates are incubated under appropriate conditions for the test microorganism.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.[13]
This method is used to quantitatively determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Methodology:
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Controls: Positive (microorganism with no compound) and negative (medium only) controls are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[14]
Conclusion
This compound lactone stands as a pivotal molecule at the intersection of biotechnology and synthetic chemistry. While its direct biological roles in nature are not extensively documented, its significance as a biosynthetic precursor is undeniable. The diverse and potent biological activities of its derivatives, ranging from antimicrobial and anti-inflammatory to the disruption of bacterial communication, underscore the vast potential of the TAL scaffold in drug discovery and development. Further research into the direct biological effects of TAL and the exploration of its expanding chemical space will undoubtedly unveil new opportunities for this versatile biorenewable platform chemical.
References
- 1. This compound lactone - Wikipedia [en.wikipedia.org]
- 2. This compound lactone as a potential biorenewable platform chemical - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. osti.gov [osti.gov]
- 4. Sustainable this compound Lactone Production from Sugarcane by Fermentation and Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 7. Metabolic Engineering of Pichia pastoris for the Production of this compound Lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Production of this compound lactone from oleic acid by engineering the yeast Candida viswanathii - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Production of this compound lactone from oleic acid by engineering the yeast Candida viswanathii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Microbial synthesis of this compound lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Production of New Antibacterial 4-Hydroxy-α-Pyrones by a Marine Fungus Aspergillus niger Cultivated in Solid Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis and biological evaluation of 4-(alkyloxy)-6-methyl-2H-pyran-2-one derivatives as quorum sensing inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of Triacetic Acid Lactone: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of triacetic acid lactone (TAL), a versatile platform chemical with applications in the pharmaceutical and polymer industries. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of TAL, offering valuable data for its identification, characterization, and quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound lactone. Both ¹H and ¹³C NMR data provide detailed information about the chemical environment of each atom in the molecule.
¹H NMR Spectral Data
The proton NMR spectrum of this compound lactone exhibits distinct signals corresponding to the different hydrogen atoms in the molecule. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (B1202638) (TMS).
| Proton Assignment | Chemical Shift (δ) in DMSO-d6 (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-5 | 5.95 | m | 2.2, 1.1 |
| H-3 | 5.19 | d | 2.2 |
| -CH₃ | 2.14 | s | - |
Table 1: ¹H NMR spectral data for this compound lactone in DMSO-d6.[1]
¹³C NMR Spectral Data
The carbon-13 NMR spectrum provides information on the carbon skeleton of this compound lactone. The following table summarizes the chemical shifts for each carbon atom.
| Carbon Assignment | Chemical Shift (δ) in DMSO-d6 (ppm) |
| C-2 (C=O) | 172 |
| C-4 (C-OH) | 165 |
| C-6 (C-CH₃) | 164 |
| C-5 | 101 |
| C-3 | 89 |
| -CH₃ | 20 |
Table 2: ¹³C NMR spectral data for this compound lactone in DMSO-d6.[1]
Experimental Protocol for NMR Spectroscopy
A general protocol for obtaining high-quality NMR spectra of this compound lactone is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound lactone in a suitable deuterated solvent (e.g., DMSO-d6, CDCl₃) in a standard 5 mm NMR tube. The final concentration should be sufficient to obtain a good signal-to-noise ratio.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for data acquisition.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data with appropriate window functions (e.g., exponential multiplication) and perform phase and baseline corrections.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Employ a standard pulse program with a sufficient relaxation delay to ensure quantitative accuracy if needed.
-
Process the data similarly to the ¹H spectrum.
-
-
Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different protons. Assign the peaks in both ¹H and ¹³C spectra based on their chemical shifts, multiplicities, and coupling constants, often aided by two-dimensional NMR experiments (e.g., COSY, HSQC) for unambiguous assignments.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound lactone is characterized by the presence of a lactone ring and a hydroxyl group.
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Vibrational Mode |
| O-H (hydroxyl) | 3400-3200 (broad) | Stretching |
| C-H (sp² and sp³) | 3100-2850 | Stretching |
| C=O (α,β-unsaturated δ-lactone) | ~1720-1700 | Stretching |
| C=C (alkene) | ~1650 | Stretching |
| C-O (ester) | ~1250 | Stretching |
Table 3: Characteristic IR absorption bands for this compound lactone.
Experimental Protocol for FT-IR Spectroscopy
The following protocol outlines the steps for acquiring an FT-IR spectrum of solid this compound lactone:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind a small amount (1-2 mg) of dry this compound lactone with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Place the mixture in a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups within the this compound lactone molecule.
Mass Spectrometry (MS)
Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structure elucidation.
Mass Spectral Data
The mass spectrum of this compound lactone (molecular weight: 126.11 g/mol ) will show a molecular ion peak ([M]⁺ or [M+H]⁺ depending on the ionization technique) and several characteristic fragment ions.
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 127 | [M+H]⁺ | Protonated molecular ion (in ESI or CI) |
| 126 | [M]⁺˙ | Molecular ion (in EI) |
| 81 | [M+H - H₂O - CO]⁺ | Loss of water and carbon monoxide |
Table 4: Expected key ions in the mass spectrum of this compound lactone.
The MS/MS spectrum of the protonated molecule (m/z 127) would likely show a prominent fragment at m/z 81, corresponding to the neutral loss of water and carbon monoxide.[2]
Experimental Protocol for Mass Spectrometry
A typical protocol for the mass spectrometric analysis of this compound lactone is as follows:
-
Sample Preparation: Dissolve a small amount of this compound lactone in a suitable solvent (e.g., methanol, acetonitrile) to a low concentration (e.g., 1-10 µg/mL).
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI), coupled to a mass analyzer (e.g., quadrupole, time-of-flight). For detailed fragmentation studies, a tandem mass spectrometer (MS/MS) is used.
-
Data Acquisition:
-
Introduce the sample into the ion source. For ESI, this is typically done via direct infusion or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum in either positive or negative ion mode.
-
For MS/MS analysis, select the molecular ion (or protonated molecule) as the precursor ion and subject it to collision-induced dissociation (CID) to generate fragment ions.
-
-
Data Analysis: Determine the molecular weight from the molecular ion peak. Analyze the fragmentation pattern to confirm the structure of this compound lactone.
Biosynthesis of this compound Lactone
This compound lactone is a polyketide synthesized in various microorganisms and plants. The biosynthetic pathway involves the condensation of acetyl-CoA and malonyl-CoA, catalyzed by the enzyme 2-pyrone synthase.
Caption: Biosynthetic pathway of this compound lactone.
This guide provides foundational spectroscopic data and protocols essential for the analysis of this compound lactone. Researchers can utilize this information for quality control, reaction monitoring, and structural verification in their drug development and chemical synthesis endeavors.
References
An In-depth Technical Guide to the Solubility of Triacetic Acid Lactone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of triacetic acid lactone (TAL), a promising bio-derived platform chemical. Understanding its solubility in various solvents is critical for its purification, reaction chemistry, and formulation in diverse applications, including the synthesis of pharmaceuticals and other high-value chemicals.
Quantitative Solubility Data
The solubility of this compound lactone is highly dependent on the solvent and temperature. While qualitatively described as soluble in organic solvents, detailed quantitative data is most readily available for its solubility in water.[1]
Table 1: Solubility of this compound Lactone in Water at Various Temperatures
| Temperature (°C) | Solubility (g/L) |
| 0 | 3.52 |
| 20 | 8.60 |
| 93 | 130.65 |
Data sourced from experimental measurements. The solubility of TAL in water is highly sensitive to temperature, a property that can be exploited in separation processes like crystallization.[2][3]
It is important to note that when heating aqueous solutions of TAL, a ring-opening decarboxylation to 2,4-pentanedione (acetylacetone) can occur.[2]
While specific quantitative data for organic solvents is not extensively published in the readily available literature, TAL is generally considered soluble in many common organic solvents.[1] Further empirical studies are recommended to quantify solubility in solvents relevant to specific applications.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound lactone in a given solvent, based on common laboratory practices.
Objective: To determine the saturation solubility of this compound lactone in a specific solvent at a controlled temperature.
Materials:
-
This compound lactone (solid, high purity)
-
Solvent of interest (e.g., water, ethanol, ethyl acetate)
-
Analytical balance
-
Temperature-controlled shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis at 280 nm)
-
Syringe filters (e.g., 0.22 µm)
-
Vials for sample collection
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound lactone to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid is crucial to ensure saturation is reached.
-
Place the container in a temperature-controlled shaker or incubator set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure saturation is achieved.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette. To avoid drawing up solid particles, it is advisable to filter the sample immediately using a syringe filter into a clean vial.
-
Precisely dilute the filtered sample with a suitable solvent (often the same solvent used for the solubility test or the mobile phase of the HPLC) to a concentration that falls within the linear range of the analytical method.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound lactone of known concentrations.
-
Analyze the standard solutions using a validated HPLC method to generate a calibration curve. A typical method might use a C18 column with a gradient elution of acidified water and acetonitrile, with detection at 280 nm.[4]
-
Inject the diluted sample of the saturated solution into the HPLC system.
-
Determine the concentration of this compound lactone in the diluted sample by comparing its peak area to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound lactone in the original saturated solution by multiplying the concentration measured in the diluted sample by the dilution factor.
-
The resulting concentration is the solubility of this compound lactone in the chosen solvent at the specified temperature, typically expressed in g/L or mg/mL.
-
Visualizing Key Pathways
Understanding the biosynthesis of this compound lactone is crucial for its production. The following diagrams illustrate the key metabolic pathways involved.
Caption: Biosynthesis of this compound Lactone from Acetyl-CoA and Malonyl-CoA.
This pathway shows the enzymatic synthesis of this compound lactone, catalyzed by 2-pyrone synthase, through the condensation of one molecule of acetyl-CoA with two molecules of malonyl-CoA.[1]
Caption: General workflow for the production and purification of this compound Lactone.
This diagram outlines the typical steps involved in the biotechnological production of TAL, starting from a carbon source like glucose and culminating in the purified product, often leveraging its temperature-sensitive solubility for purification.[2][3]
References
Methodological & Application
Application Notes and Protocols for the Enzymatic Synthesis of Triacetic Acid Lactone using 2-Pyrone Synthase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triacetic acid lactone (TAL), a polyketide with the systematic name 4-hydroxy-6-methyl-2-pyrone, is a valuable platform chemical for the synthesis of a wide range of commercially important compounds.[1] Its applications span from food additives and preservatives like sorbic acid to pharmaceuticals such as pogostone.[1] The enzymatic synthesis of TAL is catalyzed by 2-pyrone synthase (2-PS), a type III polyketide synthase originally isolated from Gerbera hybrida.[1] This enzyme facilitates the condensation of one molecule of acetyl-CoA with two molecules of malonyl-CoA to produce TAL.[2][3] This document provides detailed protocols for the expression and purification of recombinant 2-pyrone synthase from E. coli, the in vitro enzymatic synthesis of TAL, and its subsequent quantification.
Biosynthetic Pathway of this compound Lactone
The enzymatic synthesis of this compound lactone by 2-pyrone synthase proceeds through a series of Claisen condensation reactions. An acetyl-CoA starter unit is elongated by two successive decarboxylative condensations with malonyl-CoA extender units. The resulting triketide intermediate undergoes an intramolecular cyclization to form the stable α-pyrone ring of TAL.
Caption: Biosynthetic pathway of this compound lactone from acetyl-CoA and malonyl-CoA catalyzed by 2-pyrone synthase.
Data Presentation
The production of this compound lactone has been achieved in various microbial hosts through the heterologous expression of 2-pyrone synthase. The yields can vary significantly depending on the host organism and the fermentation conditions.
| Host Organism | TAL Titer (g/L) | Carbon Source | Reference |
| Escherichia coli | 0.47 | Glucose | [4] |
| Saccharomyces cerevisiae | 1.8 | Glucose | [1][5] |
| Yarrowia lipolytica | 2.6 | Glucose | [1] |
| Yarrowia lipolytica (optimized) | 4.078 | Glucose | [6] |
| Pichia pastoris | 0.826 | Xylose | [5] |
Experimental Protocols
Protocol 1: Expression and Purification of His-tagged 2-Pyrone Synthase from E. coli
This protocol describes the expression of N-terminally His-tagged Gerbera hybrida 2-pyrone synthase (G2PS1) in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).
1.1. Transformation and Expression
-
Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid vector containing the G2PS1 gene fused to an N-terminal 6xHis-tag.
-
Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic for plasmid selection and incubate overnight at 37°C.
-
Inoculate a single colony into 50 mL of LB medium with the corresponding antibiotic and grow overnight at 37°C with shaking at 200-250 rpm.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.
-
Continue to incubate the culture for 16-20 hours at a reduced temperature (e.g., 18-25°C) to enhance protein solubility.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately.
1.2. Cell Lysis
-
Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0).
-
Add lysozyme (B549824) to a final concentration of 1 mg/mL and a protease inhibitor cocktail to prevent protein degradation.
-
Incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice using short pulses (e.g., 10 seconds on, 30 seconds off) until the lysate is no longer viscous.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
1.3. Immobilized Metal Affinity Chromatography (IMAC)
-
Equilibrate a Ni-NTA agarose (B213101) column with 5-10 column volumes of Lysis Buffer.
-
Load the clarified supernatant onto the equilibrated column.
-
Wash the column with 10-20 column volumes of Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
Elute the His-tagged 2-PS with Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0). Collect fractions of 1-2 mL.
-
Analyze the collected fractions for protein content (e.g., Bradford assay) and purity (SDS-PAGE).
1.4. Buffer Exchange and Storage
-
Pool the fractions containing the purified 2-PS.
-
Perform a buffer exchange into a suitable storage buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM DTT, pH 7.5) using dialysis or a desalting column.
-
Determine the final protein concentration.
-
Add glycerol (B35011) to a final concentration of 10-20% (v/v) for cryoprotection and store the purified enzyme in aliquots at -80°C.
Caption: Workflow for the expression and purification of His-tagged 2-pyrone synthase from E. coli.
Protocol 2: In Vitro Enzymatic Synthesis of this compound Lactone
This protocol outlines the procedure for the enzymatic synthesis of TAL using purified 2-pyrone synthase.
-
Prepare a 1 mL reaction mixture in a microcentrifuge tube containing:
-
100 mM HEPES buffer (pH 6.0)
-
0.5 mM Acetyl-CoA
-
1.0 mM Malonyl-CoA
-
1-5 µM purified 2-Pyrone Synthase
-
-
Initiate the reaction by adding the purified enzyme to the mixture of substrates and buffer.[4]
-
Incubate the reaction at 25-30°C for 1-4 hours. The optimal reaction time may need to be determined empirically.
-
Stop the reaction by adding an equal volume of ice-cold methanol (B129727) or by acidifying with an appropriate acid (e.g., HCl to a final concentration of 100 mM) to precipitate the enzyme.
-
Centrifuge the mixture at high speed (e.g., >13,000 x g) for 10 minutes to pellet the precipitated protein.
-
Collect the supernatant for TAL quantification by HPLC.
Protocol 3: Quantification of this compound Lactone by HPLC
This protocol describes a high-performance liquid chromatography (HPLC) method for the separation and quantification of TAL.[4]
-
HPLC System and Column:
-
An HPLC system equipped with a UV detector.
-
A C18 reversed-phase column (e.g., ZORBAX SB-C18, 4.6 x 150 mm, 5 µm particle size).[4]
-
-
Mobile Phase:
-
Chromatographic Conditions:
-
Quantification:
-
Prepare a standard curve using known concentrations of pure TAL.
-
Inject the supernatant from the enzymatic reaction (Protocol 2) into the HPLC system.
-
Identify the TAL peak based on its retention time compared to the standard. The expected retention time under these conditions is approximately 12.9 minutes.[4]
-
Quantify the amount of TAL produced by integrating the peak area and comparing it to the standard curve.
-
Caption: Workflow for the analysis and quantification of enzymatically synthesized this compound lactone.
References
- 1. His-tagged Proteins–Production and Purification | Thermo Fisher Scientific - US [thermofisher.com]
- 2. uniprot.org [uniprot.org]
- 3. Heterologous Expression and Purification of Eukaryotic ALA Synthase from E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. theseus.fi [theseus.fi]
- 5. Enhancing 2-Pyrone Synthase Efficiency by High-Throughput Mass-Spectrometric Quantification and In Vitro/In Vivo Catalytic Performance Correlation - CABBI [cabbi.bio]
- 6. fishersci.co.uk [fishersci.co.uk]
Application Notes and Protocols for Microbial Production of Triacetic Acid Lactone in E. coli
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the production of triacetic acid lactone (TAL), a valuable platform chemical, using genetically engineered Escherichia coli. The information compiled herein is intended to guide researchers in developing robust and efficient microbial production systems for TAL.
Introduction
This compound lactone (TAL), with the chemical name 4-hydroxy-6-methyl-2-pyrone, is a versatile precursor for the synthesis of a variety of valuable chemicals, including sorbic acid, a widely used food preservative.[1][2] The microbial production of TAL offers a sustainable alternative to traditional chemical synthesis routes. E. coli has emerged as a promising host for TAL production due to its rapid growth, well-characterized genetics, and ease of metabolic engineering.[1]
The core of microbial TAL production in E. coli lies in the heterologous expression of a 2-pyrone synthase (2-PS) enzyme, typically from Gerbera hybrida.[3][4] This enzyme catalyzes the condensation of one molecule of acetyl-CoA with two molecules of malonyl-CoA to form TAL. Consequently, metabolic engineering efforts are primarily focused on increasing the intracellular availability of these precursors.
Metabolic Engineering Strategies in E. coli
Successful production of TAL in E. coli necessitates strategic genetic modifications to channel metabolic flux towards the TAL biosynthesis pathway and away from competing pathways. Key strategies include:
-
Expression of 2-Pyrone Synthase (2-PS): The foundational step is the introduction and expression of a gene encoding 2-PS. Engineered variants of 2-PS with improved catalytic efficiency have been shown to significantly increase TAL production.[5]
-
Enhancing Precursor Supply: Acetyl-CoA and malonyl-CoA are the essential building blocks for TAL synthesis.[6][7] Strategies to increase their availability include:
-
Overexpression of Acetyl-CoA Carboxylase (ACC): ACC catalyzes the conversion of acetyl-CoA to malonyl-CoA.
-
Downregulation of Competing Pathways: Minimizing the flux towards fatty acid biosynthesis, which also consumes acetyl-CoA and malonyl-CoA, can redirect these precursors to TAL production.[6]
-
-
Genomic Overexpression Targets: High-throughput screening of genomic overexpression libraries has identified novel gene targets that enhance TAL production. Overexpression of betT (choline transporter), ompN (outer membrane porin), and pykA (pyruvate kinase II) has been shown to improve TAL yield by up to 49%.[6][7][8]
Data Presentation
Table 1: TAL Production in Engineered E. coli Strains under Different Fermentation Conditions
| E. coli Strain | Genetic Modification | Fermentation Condition | TAL Titer (g/L) | TAL Yield (mol/mol glucose) | Reference |
| JWF1(DE3)/pJA1.147A | Expression of g2ps1 from Gerbera hybrida | Glucose-rich (10-30 g/L glucose) | 0.23 | 0.0008 | [3] |
| JWF1(DE3)/pJA1.147A | Expression of g2ps1 from Gerbera hybrida | Glucose-limited | 0.47 | 0.004 | [3] |
| JBEI-3695 pBbE1a-bktBbr | ΔadhE, ΔldhA, ΔfrdBC, Δpta, expression of bktBbr | Shake flask with glycerol | 0.4 | Not Reported | [9] |
| JBEI-3695 pBbE1a-bktBbr | ΔadhE, ΔldhA, ΔfrdBC, Δpta, expression of bktBbr | Shake flask with glucose | 0.2 | Not Reported | [9] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Construction of TAL-Producing E. coli Strain
-
Gene Amplification: Amplify the 2-pyrone synthase (g2ps1) gene from Gerbera hybrida cDNA using PCR with primers containing appropriate restriction sites.
-
Plasmid Vector Preparation: Digest a suitable expression vector (e.g., pET series) with the corresponding restriction enzymes.
-
Ligation: Ligate the amplified g2ps1 gene into the digested expression vector.
-
Transformation: Transform the ligation mixture into a competent E. coli cloning strain (e.g., DH5α).
-
Selection and Verification: Select transformants on antibiotic-containing agar (B569324) plates. Verify the correct insertion by colony PCR and plasmid sequencing.
-
Expression Strain Transformation: Transform the verified plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
Protocol 2: Fed-Batch Fermentation for TAL Production
This protocol is adapted from the fermentation conditions described for E. coli JWF1(DE3)/pJA1.147A.[3]
Fermentation Medium (per 1 Liter):
| Component | Amount |
| K₂HPO₄ | 7.5 g |
| Citric acid monohydrate | 2.1 g |
| Ammonium iron (III) citrate | 0.3 g |
| Concentrated H₂SO₄ | 1.2 mL |
Adjust pH to 7.0 with concentrated NH₄OH before autoclaving.
Supplements (added before inoculation, per 1 Liter):
| Component | Amount |
| D-Glucose | 30 g |
| MgSO₄ | 0.24 g |
| Trace Minerals Solution | 1 mL |
Trace Minerals Solution (per 1 Liter):
| Component | Amount |
| (NH₄)₆(Mo₇O₂₄)·4H₂O | 0.0037 g |
| ZnSO₄·7H₂O | 0.0029 g |
| H₃BO₃ | 0.0247 g |
| CuSO₄·5H₂O | 0.0025 g |
| MnCl₂·4H₂O | 0.0158 g |
Procedure:
-
Inoculum Preparation: Inoculate a single colony of the TAL-producing E. coli strain into 5 mL of M9 medium with appropriate antibiotics. Grow at 37°C with shaking at 250 rpm for 24 hours. Transfer this culture to 100 mL of M9 medium and grow for an additional 12 hours at 37°C to an OD₆₀₀ of 1.0-2.5.
-
Fermentor Inoculation: Inoculate 1 L of fermentation medium in a 2.0 L fermentor with the 100 mL seed culture.
-
Fermentation Conditions: Maintain the temperature at 36°C, pH at 7.0 (controlled with NH₄OH), and dissolved oxygen above 20% saturation.
-
Induction: At 12 hours into the fermentation, add 25 mg of IPTG to induce the expression of 2-PS. Repeat the addition of IPTG every 6 hours.[3]
-
Sampling: Aseptically withdraw 15-25 mL samples at regular intervals (e.g., every 6 hours) for analysis of cell density and TAL concentration.
-
Sample Processing: Measure the OD₆₀₀ of the culture. Centrifuge the sample at 4,300 x g for 6 minutes at 4°C.[3] Collect the supernatant for TAL analysis.
Protocol 3: Quantification of TAL by HPLC
This HPLC method is based on the protocol used for analyzing TAL from fermentation broth.[3]
-
Sample Preparation: Filter the collected supernatant through a 0.22 µm syringe filter.
-
HPLC System: Use a reversed-phase HPLC system with a C18 column (e.g., ZORBAX SB-C18, 4.6 x 150 mm, 5 µm).[3]
-
Mobile Phase:
-
Solvent A: 1% (v/v) acetic acid in water
-
Solvent B: 1% (v/v) acetic acid in acetonitrile
-
-
Gradient Elution:
-
0-5 min: 5% B
-
5-18 min: 5-15% B
-
18-23 min: 15-100% B
-
23-30 min: 100% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at 280 nm.
-
Quantification: Create a standard curve using pure TAL to quantify the concentration in the samples. TAL typically elutes at approximately 12.9 minutes under these conditions.[3]
Protocol 4: 2-Pyrone Synthase (2-PS) Activity Assay
This assay measures the in vitro activity of 2-PS in cell-free lysates.[6]
-
Cell Lysate Preparation: Resuspend cell pellets from a known volume of culture in an appropriate buffer (e.g., 100 mM HEPES, pH 6.0) and lyse the cells by sonication or other suitable methods. Centrifuge to pellet cell debris and collect the supernatant (cell-free lysate).
-
Reaction Mixture (1 mL):
-
100 mM HEPES buffer, pH 6.0
-
0.5 mM acetyl-CoA
-
1 mM malonyl-CoA
-
-
Assay Initiation: Add a specific amount of cell-free lysate to the reaction mixture to start the reaction.
-
Measurement: Monitor the increase in absorbance at 298 nm at 25°C, which corresponds to the formation of TAL.
-
Calculation: Use a molar extinction coefficient of 2,540 M⁻¹cm⁻¹ to calculate the rate of TAL formation. One unit of activity is defined as the formation of 1 µmol of TAL per minute.
References
- 1. How to Grow Escherichia coli [mantacc.com]
- 2. Introduction to Microbial Media [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. equl.cn [equl.cn]
- 5. researchgate.net [researchgate.net]
- 6. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 7. osti.gov [osti.gov]
- 8. Engineering Escherichia coli to increase this compound lactone (TAL) production using an optimized TAL sensor-reporter system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Triacetic Acid Lactone (TAL) Fermentation in Saccharomyces cerevisiae
Audience: Researchers, scientists, and drug development professionals.
Introduction: Triacetic acid lactone (TAL) is a versatile platform chemical with applications in the food, pharmaceutical, and chemical industries.[1] This polyketide, synthesized from acetyl-CoA and malonyl-CoA, serves as a precursor for a wide range of valuable compounds.[1][2] Saccharomyces cerevisiae, a well-characterized and robust industrial microorganism, has been successfully engineered to produce TAL. This document provides detailed application notes and protocols for the fermentation of TAL in engineered S. cerevisiae, summarizing key data and outlining experimental procedures based on established research.
Section 1: Metabolic Engineering of S. cerevisiae for TAL Production
The biosynthesis of TAL in S. cerevisiae is achieved by introducing a heterologous 2-pyrone synthase (2-PS) enzyme, typically from Gerbera hybrida.[1][3][4] This enzyme catalyzes the condensation of one acetyl-CoA molecule with two molecules of malonyl-CoA to form TAL.[5] To enhance TAL production, metabolic engineering strategies focus on increasing the intracellular pools of these precursors.
Key Metabolic Engineering Strategies:
-
Overexpression of 2-Pyrone Synthase (2-PS): The gene encoding 2-PS from Gerbera hybrida (g2ps1) is a cornerstone for TAL production in yeast.[1][3][4][6] Different promoters, such as the strong constitutive TEF promoter or the ethanol-inducible ADH2 promoter, can be used to drive high-level expression of 2-PS.[6][7]
-
Enhancing the Acetyl-CoA Pool: Various genetic modifications can be implemented to increase the availability of cytosolic acetyl-CoA. These include:
-
Pyruvate (B1213749) Bypass Pathway: This pathway converts pyruvate to acetyl-CoA in the cytosol.[8]
-
Targeted Gene Deletions: Disrupting competing pathways can redirect carbon flux towards acetyl-CoA. Systematic pathway engineering has involved the disruption of genes related to energy storage, pentose (B10789219) biosynthesis, gluconeogenesis, and lipid biosynthesis.[3][4]
-
-
Increasing the Malonyl-CoA Pool: Malonyl-CoA is synthesized from acetyl-CoA by the enzyme acetyl-CoA carboxylase (ACC). Overexpression of ACC1 can lead to increased malonyl-CoA availability.
-
Improving Cofactor Availability: The synthesis of precursors and TAL itself is dependent on cofactors like ATP and NADPH. Engineering pathways to improve cofactor regeneration can be beneficial.
-
Reducing Proteolytic Degradation: Deletion of protease genes, such as PEP4 and PRB1, can increase the stability of heterologously expressed enzymes like 2-PS, leading to improved TAL titers.[5]
Signaling Pathway for TAL Production in Engineered S. cerevisiae
Caption: Metabolic pathway for TAL production in engineered S. cerevisiae.
Section 2: Quantitative Data Summary
The following tables summarize the quantitative data from various studies on TAL production in engineered S. cerevisiae.
Table 1: TAL Production in Different Engineered S. cerevisiae Strains
| Strain | Key Genetic Modifications | Carbon Source | Titer (g/L) | Yield (g/g glucose) | Reference |
| Engineered S. cerevisiae | Overexpression of G. hybrida 2-PS, systematic pathway engineering (17 gene knockouts) | Glucose | 2.2 | 0.13 | [3][4][5] |
| Industrial S. cerevisiae strains | Expression of g2ps1 gene | Ethanol (B145695) (fed-batch) | 5.2 | Not Reported | [9][10][11][12] |
| Engineered S. cerevisiae | Expression of Y1572F mutant of 6-MSAS | Glucose | 1.8 | 0.06 (6%) | [7][13] |
| Initial Engineered S. cerevisiae | Overexpression of G. hybrida 2-PS | Glucose | 0.056 | Not Reported | [1] |
Table 2: Comparison of Different Carbon Sources for TAL Production
| Carbon Source | Culture Mode | Max Titer (g/L) | Observations | Reference |
| Glucose | Batch | Varied (up to 2.2) | Common carbon source for initial strain screening and engineering. | [3][4][9][10] |
| Ethanol | Fed-batch | 5.2 | Resulted in the highest reported TAL titers. | [9][10][11] |
| Acetate (B1210297) | Batch | Lower than ethanol | Can be utilized as a carbon source. | [9][10] |
| Glycerol | Batch | Lower than ethanol | Can be utilized as a carbon source. | [9][10] |
Section 3: Experimental Protocols
This section provides detailed protocols for the key experiments involved in TAL fermentation using S. cerevisiae.
Protocol 1: Yeast Strain Transformation
This protocol describes the transformation of S. cerevisiae with a plasmid containing the g2ps1 gene for 2-PS expression. The lithium acetate/single-stranded carrier DNA/polyethylene glycol (PEG) method is commonly used.[6]
Materials:
-
Yeast cells
-
YPAD medium (1% yeast extract, 2% peptone, 0.008% adenine, 2% glucose)
-
Plasmid DNA with g2ps1 gene and a selectable marker (e.g., URA3)
-
Single-stranded carrier DNA (e.g., salmon sperm DNA)
-
Transformation buffer (0.1 M LiAc in TE buffer)
-
PEG solution (40% w/v PEG 3350 in 0.1 M LiAc/TE buffer)
-
Selective medium plates (e.g., SC-Ura)
-
Sterile water
Procedure:
-
Inoculate a single colony of S. cerevisiae into 5 mL of YPAD medium and grow overnight at 30°C with shaking.
-
Inoculate the overnight culture into 50 mL of fresh YPAD to an OD600 of ~0.2 and grow to an OD600 of 0.8-1.0.
-
Harvest the cells by centrifugation at 3000 x g for 5 minutes.
-
Wash the cell pellet with 25 mL of sterile water and centrifuge again.
-
Resuspend the cells in 1 mL of transformation buffer.
-
In a microcentrifuge tube, mix 100 µL of the cell suspension with 0.1-1 µg of plasmid DNA and 50 µg of single-stranded carrier DNA.
-
Add 600 µL of PEG solution and vortex to mix.
-
Incubate at 42°C for 40-60 minutes.
-
Pellet the cells by centrifugation at 8000 x g for 1 minute.
-
Remove the supernatant and resuspend the cell pellet in 100-200 µL of sterile water.
-
Plate the cell suspension onto selective medium plates and incubate at 30°C for 2-4 days until colonies appear.
Experimental Workflow for Yeast Transformation
Caption: Workflow for S. cerevisiae transformation.
Protocol 2: Batch Fermentation for TAL Production
This protocol outlines a standard batch fermentation procedure in shake flasks to screen engineered yeast strains for TAL production.
Materials:
-
Engineered S. cerevisiae strain
-
Yeast extract-peptone-dextrose (YPD) medium (1% yeast extract, 2% peptone, 2% glucose) or a defined minimal medium.[6]
-
Shake flasks
-
Incubator shaker
Procedure:
-
Inoculate a single colony of the engineered yeast strain into 5 mL of YPD medium and grow overnight at 30°C and 250 rpm.
-
Use the overnight culture to inoculate 50 mL of fermentation medium in a 250 mL shake flask to a starting OD600 of 0.1.
-
Incubate the culture at 30°C with shaking at 250 rpm for 72-96 hours.
-
Withdraw samples periodically (e.g., every 12 or 24 hours) for analysis of cell density (OD600), glucose consumption, and TAL concentration.
-
To harvest, centrifuge the culture broth to separate the supernatant from the cell pellet. Store the supernatant at -20°C for TAL analysis.
Protocol 3: Fed-Batch Fermentation in a Bioreactor
For higher titers, a fed-batch fermentation strategy is often employed. This protocol provides a general outline.
Materials:
-
Engineered S. cerevisiae strain
-
Batch medium (e.g., containing yeast extract, peptone, and an initial amount of carbon source).
-
Feed medium (concentrated solution of the carbon source, e.g., ethanol or glucose).
-
Bioreactor with pH, temperature, and dissolved oxygen (DO) control.
-
Antifoam agent.
Procedure:
-
Prepare the bioreactor with the batch medium and sterilize.
-
Inoculate the bioreactor with a seed culture grown to a high cell density.
-
Maintain the temperature at 30°C and pH at a setpoint (e.g., 5.0) by the addition of acid/base.[6]
-
Maintain the dissolved oxygen (DO) level at a specific setpoint (e.g., 20% of air saturation) by controlling the agitation and aeration rate.[6]
-
After the initial carbon source in the batch medium is nearly depleted (indicated by a sharp increase in DO), start the feed of the concentrated carbon source solution.
-
Maintain a constant feed rate or use a DO-stat or pH-stat feeding strategy to control the growth rate and avoid the accumulation of inhibitory byproducts.
-
Collect samples periodically for offline analysis of cell density, substrate consumption, and TAL production.
-
Continue the fermentation until the desired TAL titer is reached or production ceases.
Protocol 4: TAL Extraction and Quantification
TAL is typically secreted into the culture medium and can be quantified using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Culture supernatant
-
Ethyl acetate or other suitable organic solvent for extraction (optional, for purification).
-
HPLC system with a UV detector and a suitable column (e.g., C18).
-
Mobile phase (e.g., a gradient of acetonitrile (B52724) and water with 0.1% formic acid).[14]
-
TAL analytical standard.
Procedure:
-
Clarify the culture supernatant by centrifugation or filtration (0.22 µm filter) to remove any remaining cells.
-
(Optional) For purification or concentration, perform a liquid-liquid extraction of the supernatant with an equal volume of ethyl acetate. Evaporate the organic phase and resuspend the residue in the mobile phase.
-
Inject the clarified supernatant (or extracted sample) into the HPLC system.
-
Separate the components using a suitable C18 column and a gradient elution method.
-
Detect TAL using a UV detector at a wavelength of approximately 280 nm.[14]
-
Quantify the TAL concentration by comparing the peak area to a standard curve generated with a pure TAL standard.
Logical Relationship of Experimental Procedures
Caption: Logical flow of experimental procedures for TAL production.
Section 4: Concluding Remarks
The production of this compound lactone in Saccharomyces cerevisiae is a well-established example of successful metabolic engineering. By expressing a heterologous 2-pyrone synthase and optimizing precursor and cofactor availability, significant titers of TAL have been achieved. The choice of fermentation strategy, particularly the use of fed-batch cultivation with ethanol as a carbon source, has proven to be highly effective in maximizing production. The protocols and data presented in this document provide a comprehensive guide for researchers aiming to produce TAL in S. cerevisiae and can serve as a foundation for further optimization and process development. Continued efforts in strain engineering and fermentation process optimization are likely to lead to even higher titers and yields, making the bio-based production of TAL and its derivatives increasingly economically viable.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioengineering this compound lactone production in Yarrowia lipolytica for pogostone synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic engineering of Saccharomyces cerevisiae for the production of this compound lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic engineering of Saccharomyces cerevisiae for the production of this compound lactone [escholarship.org]
- 5. escholarship.org [escholarship.org]
- 6. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 7. Microbial synthesis of this compound lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. This compound lactone production in industrial <i>Saccharomyces</i> yeast strains [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. This compound lactone production in industrial Saccharomyces yeast strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. genscript.com [genscript.com]
- 13. researchgate.net [researchgate.net]
- 14. Production of this compound lactone from oleic acid by engineering the yeast Candida viswanathii - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Conversion of Triacetic Acid Lactone to Sorbic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of sorbic acid from triacetic acid lactone (TAL), a bio-renewable platform chemical. The described methodology is based on a multi-step catalytic conversion process, offering a sustainable alternative to traditional chemical synthesis routes.
Introduction
Sorbic acid and its salts are widely used as preservatives in the food, pharmaceutical, and cosmetic industries due to their antimicrobial properties.[1][2] Traditionally, sorbic acid is produced through chemical synthesis from petrochemical sources.[3][4] The conversion of this compound lactone (TAL), which can be produced from renewable biomass through fermentation, presents a more sustainable route to sorbic acid.[3][5]
This protocol outlines a three-step conversion process:
-
Hydrogenation of this compound lactone (TAL) to 4-hydroxy-6-methyltetrahydro-2-pyrone (HMP).
-
Dehydration of HMP to parasorbic acid (PSA).
-
Ring-opening and hydrolysis of PSA to yield sorbic acid or its potassium salt, potassium sorbate (B1223678) (KS).[6][7][8]
Reaction Pathway
The overall conversion of this compound lactone to sorbic acid proceeds through the following intermediates:
Caption: Reaction pathway from TAL to Sorbic Acid.
Quantitative Data Summary
The following tables summarize the reported yields for each step of the conversion process under different catalytic conditions.
Table 1: Hydrogenation of TAL to HMP
| Catalyst | Yield of HMP | Reference |
| Ni/SiO₂ | Near quantitative | [6][7][8] |
| 10wt% Pd/Al₂O₃ | 95% | [9] |
Table 2: Dehydration of HMP to PSA and Sorbic Acid
| Catalyst | Product | Yield | Reference |
| Amberlyst 70 | Sorbic Acid | 64.1% (reported by Chia et al.) | [1] |
| Amberlyst 70 | Sorbic Acid | 24.5% | [1] |
| Amberlyst 70 | PSA | 21.3% | [1] |
| Solid Acid Catalysts | PSA | 86% (with respect to TAL) | [9] |
| Not specified | PSA | 84.2% (with respect to TAL) | [2][6] |
Table 3: Ring-Opening of PSA to Potassium Sorbate (KS)
| Co-reactant | Yield of KS from PSA | Reference |
| KOH | >99.9% | [2][6][7] |
Table 4: Overall Yield
| Final Product | Overall Yield from TAL | Reference |
| Potassium Sorbate (KS) | 77.3% | [2][6][7] |
| Potassium Sorbate (KS) | 72.1% | [9] |
Experimental Protocols
The following are detailed protocols for the key experiments in the conversion of TAL to sorbic acid.
Step 1: Hydrogenation of this compound Lactone (TAL) to 4-hydroxy-6-methyltetrahydro-2-pyrone (HMP)
Objective: To selectively hydrogenate the double bond of TAL to produce HMP.
Materials:
-
This compound lactone (TAL)
-
Hydrogenation catalyst (e.g., Ni/SiO₂ or 10wt% Pd/Al₂O₃)
-
Solvent (e.g., Tetrahydrofuran (B95107) - THF)
-
High-pressure reactor (autoclave)
-
Hydrogen gas (H₂)
-
Filtration apparatus
Procedure:
-
Charge the high-pressure reactor with TAL and the chosen solvent.
-
Add the hydrogenation catalyst to the mixture. The catalyst loading should be optimized based on the specific catalyst used.
-
Seal the reactor and purge with nitrogen gas to remove any air.
-
Pressurize the reactor with hydrogen gas to the desired pressure.
-
Heat the reactor to the specified temperature and maintain stirring for the duration of the reaction.
-
Monitor the reaction progress by analyzing aliquots using a suitable analytical technique (e.g., HPLC, GC-MS).
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
The filtrate containing the HMP product can be used directly in the next step or purified further if required.
Step 2: Dehydration of 4-hydroxy-6-methyltetrahydro-2-pyrone (HMP) to Parasorbic Acid (PSA)
Objective: To dehydrate HMP to form the intermediate, parasorbic acid.
Materials:
-
Solution of HMP from Step 1
-
Solid acid catalyst (e.g., Amberlyst 70)
-
Reaction vessel with a reflux condenser
-
Heating and stirring apparatus
Procedure:
-
Transfer the HMP solution to the reaction vessel.
-
Add the solid acid catalyst to the solution.
-
Heat the mixture to the desired reaction temperature under reflux with continuous stirring. Optimal temperatures are reported to be lower to maximize PSA yield.[1]
-
Monitor the formation of PSA over time using an appropriate analytical method.
-
Upon completion, cool the reaction mixture and separate the catalyst by filtration.
-
The resulting solution contains PSA and can be carried forward to the next step.
Step 3: Ring-Opening and Hydrolysis of Parasorbic Acid (PSA) to Sorbic Acid/Potassium Sorbate
Objective: To convert PSA into the final product, sorbic acid or its potassium salt.
Materials:
-
Solution of PSA from Step 2
-
Potassium hydroxide (B78521) (KOH)
-
Reaction flask
-
Stirring apparatus
Procedure:
-
To the PSA solution, add an equimolar amount of potassium hydroxide.
-
Stir the reaction mixture at room temperature. The ring-opening and hydrolysis reaction is typically rapid.
-
The reaction results in the formation of potassium sorbate (KS), which is more water-soluble than sorbic acid.[1]
-
To obtain sorbic acid, the solution can be acidified, followed by extraction and purification.
-
For potassium sorbate, the product can be purified by extraction with a suitable solvent like tetrahydrofuran (THF) to remove impurities.[2][6]
Logical Workflow
The following diagram illustrates the logical workflow of the entire process from TAL to the final product.
Caption: Experimental workflow for sorbic acid synthesis.
References
- 1. osti.gov [osti.gov]
- 2. cabbi.bio [cabbi.bio]
- 3. Sustainable this compound Lactone Production from Sugarcane by Fermentation and Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sustainable production of sorbic acid via separation and catalytic upgrading of this compound lactone from broths produced by fermentation of lignocellulosic biomass - American Chemical Society [acs.digitellinc.com]
- 6. Catalytic Strategy for Conversion of this compound Lactone to Potassium Sorbate (Journal Article) | OSTI.GOV [osti.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Catalytic Strategy for Conversion of this compound Lactone to Potassium Sorbate - CABBI [cabbi.bio]
- 9. (703c) Catalytic Strategy for Conversion of this compound Lactone (TAL) to Potassium Sorbate | AIChE [proceedings.aiche.org]
Application Notes and Protocols for the Downstream Processing and Purification of Triacetic Acid Lactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triacetic acid lactone (TAL), a polyketide synthase-derived secondary metabolite, is a versatile platform chemical with significant potential in the pharmaceutical and chemical industries. Its applications range from the synthesis of valuable bioactive compounds to the production of biodegradable polymers. The efficient recovery and purification of TAL from fermentation broths are critical steps that significantly impact the economic viability of its production. This document provides detailed application notes and protocols for the downstream processing and purification of this compound lactone, focusing on common and effective methodologies.
Pre-purification Processing: Broth Clarification
Prior to the primary purification steps, it is essential to remove microbial cells and other suspended solids from the fermentation broth. This initial clarification step prevents fouling of chromatography columns and improves the efficiency of subsequent purification processes.
Protocol: Centrifugation
-
Harvesting : Transfer the fermentation broth to centrifuge bottles.
-
Centrifugation : Spin the broth at 8,000-10,000 x g for 15-20 minutes at 4°C.
-
Supernatant Collection : Carefully decant the supernatant, which contains the soluble TAL, into a clean vessel.
-
Cell Pellet : Discard the cell pellet or store it for other analyses.
-
Filtration (Optional) : For a higher degree of clarification, the supernatant can be passed through a 0.45 µm or 0.22 µm filter to remove any remaining fine particles.
Primary Purification Methodologies
Several methods can be employed for the primary purification of TAL from the clarified fermentation broth. The choice of method depends on factors such as the desired purity, scale of operation, and cost considerations.
Liquid-Liquid Extraction Followed by Recrystallization
Liquid-liquid extraction is a robust method for separating TAL from the aqueous fermentation broth into an organic solvent, followed by crystallization to achieve high purity.
Experimental Protocol
Materials:
-
Clarified fermentation broth
-
Ethyl acetate (B1210297)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Rotary evaporator
-
Crystallization dish
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Acidification : Adjust the pH of the clarified fermentation broth to 2-3 with 1 M HCl to ensure TAL is in its neutral, less water-soluble form.
-
Extraction :
-
Transfer the acidified broth to a separatory funnel.
-
Add an equal volume of ethyl acetate.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The top layer will be the organic phase containing TAL.
-
Drain the lower aqueous layer.
-
Repeat the extraction of the aqueous layer two more times with fresh portions of ethyl acetate to maximize recovery.
-
-
Washing :
-
Combine all the organic extracts in the separatory funnel.
-
Wash the combined organic phase with an equal volume of deionized water to remove water-soluble impurities.
-
Follow with a wash using an equal volume of brine to facilitate the removal of residual water.
-
-
Drying :
-
Transfer the washed organic layer to a clean, dry flask.
-
Add anhydrous MgSO₄ or Na₂SO₄ (approximately 1-2 g per 100 mL of solvent) and swirl. The drying agent will clump as it absorbs water. Continue adding small portions until some of the drying agent remains free-flowing.
-
Filter the dried organic phase to remove the drying agent.
-
-
Concentration :
-
Concentrate the organic extract using a rotary evaporator until a concentrated oil or solid residue is obtained.
-
-
Recrystallization :
-
Dissolve the residue in a minimal amount of hot ethyl acetate.
-
Allow the solution to cool slowly to room temperature, then transfer to a 4°C refrigerator to promote crystallization.
-
Collect the TAL crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethyl acetate.
-
Dry the purified TAL crystals under vacuum.
-
Data Presentation
| Step | Parameter | Value/Range | Reference |
| Extraction | Solvent | Ethyl Acetate | [1] |
| pH of Broth | 2-3 | [1] | |
| Number of Extractions | 3 | [1] | |
| Recrystallization | Solvent | Ethyl Acetate | [1] |
| Overall Yield | ~70-80% | Estimated based on typical lab-scale extractions | |
| Purity | >98% | Estimated based on recrystallization efficiency |
Workflow Diagram
Caption: Liquid-Liquid Extraction and Recrystallization Workflow.
Adsorptive Separation using Activated Charcoal
Adsorption onto activated charcoal is a cost-effective method for capturing TAL from large volumes of clarified fermentation broth. The adsorbed TAL can then be eluted with a suitable solvent.
Experimental Protocol
Materials:
-
Clarified fermentation broth
-
Activated charcoal
-
Ethanol (B145695) (for elution)
-
Chromatography column
-
Peristaltic pump
Procedure:
-
Column Packing :
-
Prepare a slurry of activated charcoal in deionized water.
-
Pour the slurry into a chromatography column and allow it to settle, ensuring a uniformly packed bed.
-
Equilibrate the column by washing with 2-3 column volumes of deionized water.
-
-
Adsorption :
-
Load the clarified fermentation broth onto the activated charcoal column at a controlled flow rate (e.g., 1-2 column volumes per hour).
-
Collect the flow-through and monitor for TAL breakthrough using a suitable analytical method (e.g., HPLC).
-
Continue loading until the column is saturated or a desired amount of broth has been processed.
-
-
Washing :
-
Wash the column with 2-3 column volumes of deionized water to remove unbound impurities.
-
-
Elution :
-
Elute the bound TAL from the column using ethanol.
-
Collect the eluate in fractions.
-
Monitor the fractions for TAL concentration.
-
-
Solvent Removal :
-
Pool the TAL-rich fractions and remove the ethanol using a rotary evaporator to obtain the purified TAL.
-
Data Presentation
| Parameter | Value | Reference |
| Adsorbent | Activated Charcoal | [2] |
| Adsorption Capacity | ~0.18 g TAL / g charcoal | [2] |
| TAL Adsorption from Broth | ~98% (at 15% w/v charcoal) | [2] |
| Elution Solvent | Ethanol | [2] |
| Recovery from Adsorbent | ~72% | [2] |
Workflow Diagram
Caption: Activated Charcoal Adsorption Workflow.
Ion-Exchange Chromatography
Ion-exchange chromatography (IEC) separates molecules based on their net surface charge. As TAL possesses a weakly acidic hydroxyl group, it can be purified using anion-exchange chromatography under appropriate pH conditions.
Experimental Protocol (Proposed)
Materials:
-
Clarified and filtered fermentation broth
-
Weak anion-exchange resin (e.g., DEAE-cellulose or a resin with tertiary amine functional groups)
-
Equilibration buffer (e.g., 20 mM Tris-HCl, pH 8.0)
-
Elution buffer (e.g., a linear gradient of 0-1 M NaCl in 20 mM Tris-HCl, pH 8.0)
-
Chromatography column
-
Chromatography system (e.g., FPLC or HPLC)
Procedure:
-
Resin Preparation and Column Packing :
-
Swell the anion-exchange resin in the equilibration buffer according to the manufacturer's instructions.
-
Pack the resin into a chromatography column to the desired bed height.
-
-
Column Equilibration :
-
Equilibrate the column by washing with 5-10 column volumes of equilibration buffer until the pH and conductivity of the outlet match the inlet.
-
-
Sample Loading :
-
Adjust the pH of the clarified and filtered fermentation broth to match the equilibration buffer (pH 8.0). Ensure the TAL is deprotonated and carries a net negative charge.
-
Load the pH-adjusted sample onto the column at a controlled flow rate.
-
-
Washing :
-
Wash the column with 5-10 column volumes of equilibration buffer to remove unbound and weakly bound impurities.
-
-
Elution :
-
Elute the bound TAL using a linear gradient of NaCl in the equilibration buffer (e.g., 0 to 1 M NaCl over 20 column volumes). The increasing salt concentration will displace the bound TAL from the resin.
-
Collect fractions throughout the elution process.
-
-
Fraction Analysis :
-
Analyze the collected fractions for the presence of TAL using a suitable analytical method (e.g., HPLC).
-
-
Desalting and Concentration :
-
Pool the TAL-containing fractions.
-
If necessary, desalt the pooled fractions using dialysis or a desalting column.
-
Concentrate the purified TAL solution.
-
Data Presentation
| Parameter | Proposed Value/Range | Rationale |
| Resin Type | Weak Anion-Exchanger | TAL is a weak acid; a weak anion exchanger allows for binding at moderately basic pH and elution under mild conditions. |
| Equilibration pH | ~8.0 | Above the pKa of the hydroxyl group of TAL to ensure a negative charge for binding. |
| Elution | Linear NaCl Gradient (0-1 M) | Provides good resolution for separating molecules with different charge densities. |
| Expected Purity | >95% | Dependent on the complexity of the fermentation broth and optimization of the gradient. |
Signaling Pathway/Logical Relationship Diagram
Caption: Logical Flow of Anion-Exchange Chromatography for TAL.
Summary of Purification Methods
| Purification Method | Key Advantages | Key Disadvantages | Typical Recovery | Typical Purity |
| Liquid-Liquid Extraction & Recrystallization | High purity achievable, well-established technique. | Use of large volumes of organic solvents, can be labor-intensive. | ~70-80% | >98% |
| Adsorptive Separation (Activated Charcoal) | Cost-effective, suitable for large volumes, high initial capture. | Non-specific binding can lead to co-purification of impurities, lower recovery from adsorbent. | ~70% (overall) | Variable, may require further polishing. |
| Ion-Exchange Chromatography | High resolution and selectivity, can be automated. | Requires careful pH control, potential for resin fouling, higher cost of resins. | Potentially >80% | >95% |
Conclusion
The downstream processing and purification of this compound lactone can be effectively achieved through several methodologies. The choice of the optimal purification strategy will depend on the specific requirements of the application, including the desired purity, the scale of production, and economic constraints. For high-purity applications, a multi-step approach combining an initial capture step like adsorption or extraction, followed by a polishing step such as ion-exchange chromatography or recrystallization, is often recommended. The protocols and data presented in these application notes provide a comprehensive guide for researchers and professionals in the development and optimization of robust and efficient purification processes for this compound lactone.
References
Application Notes and Protocols for the Use of Triacetic Acid Lactone in Polyketide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triacetic acid lactone (TAL), also known as 4-hydroxy-6-methyl-2-pyrone, is a simple polyketide that serves as a versatile and valuable platform chemical in the synthesis of a wide array of more complex polyketides and other commercially significant molecules.[1][2][3] Its utility stems from its reactive nature, allowing for various chemical modifications. This document provides detailed application notes and experimental protocols for the utilization of TAL in polyketide synthesis, covering both biotechnological production of TAL and its subsequent chemical and enzymatic conversions.
Application Notes
This compound lactone is a key starting material for the synthesis of various bioactive compounds and specialty chemicals. Its applications include:
-
Precursor for Drug Synthesis: TAL is a building block for the synthesis of pharmaceuticals, including antibiotics like pogostone (B610156).[1][3]
-
Platform Chemical: It can be converted into food preservatives such as sorbic acid, as well as polymers and other industrial chemicals.[4]
-
Corrosion Inhibitors: Derivatives of TAL have shown promise as effective organic corrosion inhibitors.
-
Biomimetic Synthesis: TAL and its derivatives, such as its methyl ether, are used as synthetic equivalents of 3,5-dioxohexanoate in biomimetic approaches to construct polyketide-type compounds like toralactone (B1241221) and various anthracenes.[5]
The production of TAL can be achieved through both chemical synthesis and, more sustainably, through microbial fermentation using engineered microorganisms.
Biotechnological Production of this compound Lactone
The microbial synthesis of TAL is a well-established method, primarily utilizing the enzyme 2-pyrone synthase (2-PS) or engineered polyketide synthases (PKSs) in various host organisms.
Key Enzymes and Host Organisms
-
2-Pyrone Synthase (2-PS): Originally isolated from Gerbera hybrida, this enzyme catalyzes the condensation of one acetyl-CoA molecule with two molecules of malonyl-CoA to form TAL.[3][6]
-
Engineered Polyketide Synthases (PKSs): Type I and Type III PKSs, such as 6-methylsalicylic acid synthase (6-MSAS), can be engineered to produce TAL.[7][8]
-
Host Organisms:
-
Escherichia coli : A common host for heterologous expression of TAL-producing enzymes, with reported titers up to 2.8 g/L.[9]
-
Saccharomyces cerevisiae : Another widely used yeast for TAL production, with demonstrated yields of up to 1.8 g/L.[7][8]
-
Yarrowia lipolytica : An oleaginous yeast that has shown exceptional potential for high-titer TAL production, reaching up to 35.9 g/L, due to its natural propensity for high acetyl-CoA flux.[4][10]
-
General Fermentation Protocol for TAL Production in Yarrowia lipolytica
This protocol is a general guideline based on high-yield production studies.[10][11]
1. Strain and Culture Media:
- Strain: Yarrowia lipolytica strain engineered for TAL production (e.g., expressing 2-pyrone synthase and with upregulated acetyl-CoA precursor pathways).
- Media:
- Seed Culture: YPD medium (10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose).
- Fermentation Medium: A defined medium containing a carbon source (e.g., glucose), nitrogen source, salts, and trace elements, optimized for high cell density and TAL production. For high-titer production, a rich medium like YP with high glucose concentration (e.g., 18%) may be used.[10]
2. Fermentation Conditions:
- Inoculum Preparation: Inoculate a single colony into seed culture medium and grow at 28-30°C with shaking (200-250 rpm) for 24-48 hours.
- Bioreactor Fermentation: Inoculate the production medium in a bioreactor with the seed culture to an initial OD600 of ~0.1.
- Parameters:
- Temperature: 28-30°C
- pH: Maintain at 5.5-6.5 using automated addition of acid/base.
- Dissolved Oxygen (DO): Maintain at >20% saturation by controlling agitation and aeration rates.
- Feeding Strategy: A fed-batch strategy with controlled feeding of a concentrated glucose solution is often employed to maintain optimal growth and production while avoiding substrate inhibition. Acetate (B1210297) spiking can also be used to boost acetyl-CoA supply.[10]
- Duration: Fermentation is typically run for 96-120 hours.
3. Monitoring:
- Monitor cell growth (OD600), substrate consumption (e.g., glucose concentration), and TAL production periodically.
- TAL concentration can be determined by High-Performance Liquid Chromatography (HPLC).[12]
Purification of TAL from Fermentation Broth
Protocol for TAL Purification from Y. lipolytica Culture [3]
-
Cell Removal: Centrifuge the fermentation broth to pellet the cells. Collect the supernatant.
-
Acidification: Acidify the cell-free supernatant to pH 2.0 with a strong acid (e.g., H₂SO₄). This protonates the TAL, making it more soluble in organic solvents.
-
Solvent Extraction: Perform liquid-liquid extraction of the acidified broth with an equal volume of a suitable organic solvent (e.g., ethyl acetate or hexanol). Repeat the extraction 2-3 times.
-
Back Extraction: Combine the organic phases and perform a back-extraction with a basic aqueous solution (e.g., saturated NaHCO₃) to transfer the TAL back to the aqueous phase as a salt.
-
Re-acidification and Final Extraction: Re-acidify the aqueous phase to pH 2.0 and extract the TAL again with an organic solvent.
-
Drying and Evaporation: Dry the organic phase over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain crude TAL.
-
Crystallization: The crude TAL can be further purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield high-purity TAL.
Chemical Synthesis of Polyketides Using this compound Lactone
TAL serves as an excellent C6 building block for the chemical synthesis of more complex polyketides.
Synthesis of Pogostone from this compound Lactone
Pogostone is a natural antibiotic. The following is a one-pot protocol for its synthesis from TAL.[1][3]
Materials:
-
This compound lactone (TAL)
-
4-Methylpentanoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Anhydrous toluene
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis
Protocol:
-
In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound lactone (1 equivalent) and 4-methylpentanoic acid (1.1 equivalents) in anhydrous toluene.
-
Add 4-dimethylaminopyridine (DMAP, 0.1 equivalents) to the solution.
-
Add N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equivalents) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 3 hours.
-
After 3 hours, heat the reaction mixture to 100°C and maintain this temperature for 5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter the mixture to remove the DCU precipitate and wash the solid with a small amount of toluene.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford pure pogostone.
Expected Yield: This one-pot procedure has been reported to yield pogostone in up to 96% yield.[1][3]
Synthesis of Toralactone and Anthracene (B1667546) Derivatives
TAL can be used as a synthon for 3,5-dioxohexanoate in the biomimetic synthesis of polyketide-type aromatic compounds like toralactone and anthracenes. This typically involves the reaction of a TAL derivative, such as its methyl ether, with an aromatic carboxylic acid derivative.[5]
General Strategy: [5]
-
Activation of TAL: The hydroxyl group of TAL is typically protected, for example, as a methyl ether, to prevent side reactions.
-
Generation of the Carbanion: A strong base is used to deprotonate an appropriate precursor to generate a carbanion.
-
Condensation Reaction: The carbanion is reacted with the TAL methyl ether at low temperature (e.g., -78°C) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF).
-
Work-up and Cyclization: The reaction is quenched with an acid. Subsequent warming in the presence of excess base can induce in-situ cyclization to form naphthopyrone structures related to toralactone.
-
Further Conversion: The resulting naphthopyrones can be further converted into polyketide-type anthracenes through additional synthetic steps.
Note: A detailed, step-by-step protocol for the synthesis of toralactone from TAL was not available in the searched literature. The above represents a general synthetic approach based on the available information.
Data Presentation
Table 1: Biotechnological Production of this compound Lactone (TAL)
| Host Organism | Key Genetic Modifications | Fermentation Scale | Titer (g/L) | Yield (% of theoretical max) | Reference |
| Yarrowia lipolytica | Pyruvate bypass overexpression (ACS1, ALD5, PDC2, ACC1) | 3-L Bioreactor | 35.9 ± 3.9 | >35% | [4][10] |
| Yarrowia lipolytica | 2-PS expression, nitrogen-limited medium | Batch Fermentation | 2.6 | 13.8% | [1][3] |
| Escherichia coli | Overexpression of BktB homolog from Burkholderia sp. | Fed-batch Fermentation | 2.8 | Not Reported | [9] |
| Saccharomyces cerevisiae | Expression of Y1572F mutant of 6-MSAS | Fermentor-controlled | 1.8 | 6% (mol/mol from glucose) | [7][8] |
Table 2: Chemical Synthesis of Polyketides from this compound Lactone (TAL)
| Product | Starting Materials | Key Reagents | Solvent | Yield (%) | Reference |
| Pogostone | TAL, 4-Methylpentanoic acid | DCC, DMAP | Toluene | 96 | [1][3] |
| Pogostone Analog (from isovaleric acid) | TAL, Isovaleric acid | DCC, DMAP | Toluene | 87 | [3] |
| Pogostone Analog (from 3-methylpentanoic acid) | TAL, 3-Methylpentanoic acid | DCC, DMAP | Toluene | 99 | [3] |
| α-pyrone derivative | Orsellinic acid derivative carbanion, TAL methyl ether | Strong base (e.g., LDA) | THF | 40 | [5] |
Mandatory Visualizations
References
- 1. Current State-of-the-Art Toward Chemoenzymatic Synthesis of Polyketide Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemoenzymatic synthesis of the polyketide macrolactone 10-deoxymethynolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioengineering this compound lactone production in Yarrowia lipolytica for pogostone synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. This compound lactone as a polyketide synthon: synthesis of toralactone and polyketide-type anthracene derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Frontiers | Engineered biosynthesis of plant polyketides by type III polyketide synthases in microorganisms [frontiersin.org]
- 7. Microbial synthesis of this compound lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Rewiring Yarrowia lipolytica toward this compound lactone for materials generation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioengineering this compound lactone production in Yarrowia lipolytica for pogostone synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
Applications of Triacetic Acid Lactone in the Pharmaceutical Industry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Triacetic acid lactone (TAL), a biorenewable platform chemical, is emerging as a versatile scaffold for the synthesis of a diverse range of heterocyclic compounds with significant potential in the pharmaceutical industry. Its inherent chemical reactivity allows for its transformation into various pharmacologically active molecules, including antifungals, antibacterials, and anti-inflammatory agents. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of key TAL derivatives.
Synthesis of Bioactive Molecules from this compound Lactone
TAL serves as a valuable starting material for the synthesis of several classes of pharmaceutically relevant compounds.
Synthesis of Pogostone (B610156) and its Analogs (Antifungal Agents)
Pogostone, a potent antifungal agent, and its analogs can be synthesized from TAL. The general scheme involves the acylation of TAL with a suitable carboxylic acid.
Experimental Protocol: One-Pot Synthesis of Pogostone from TAL [1]
This protocol describes the synthesis of pogostone from commercial TAL and 4-methylpentanoic acid.
Materials:
-
This compound lactone (TAL)
-
4-Methylpentanoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Argon (or other inert gas)
-
Anhydrous solvent (e.g., Tetrahydrofuran)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound lactone and 4-methylpentanoic acid in an anhydrous solvent under an argon atmosphere.
-
Add DCC and DMAP to the reaction mixture.
-
Stir the reaction at room temperature for 3 hours.
-
Heat the reaction mixture to 100°C for 5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain pogostone.
This one-pot procedure has been reported to yield pogostone in up to 96% yield.[1] A similar protocol can be followed to synthesize various pogostone analogs by substituting 4-methylpentanoic acid with other carboxylic acids.[1]
Diagram: Synthesis of Pogostone from this compound Lactone
Caption: Synthetic pathway for pogostone from TAL.
Synthesis of 4-Hydroxy-2-pyridones (Potential Anti-inflammatory Agents)
4-Hydroxy-2-pyridones are a class of compounds with diverse biological activities, including potential as p38 MAPK inhibitors for the treatment of inflammatory diseases.[2] They can be synthesized from TAL by reaction with primary amines at elevated temperatures.[2]
Experimental Protocol: Synthesis of 4-Hydroxy-2-pyridones from TAL [2]
This protocol describes the general procedure for the synthesis of N-substituted 4-hydroxy-6-methyl-2-pyridones.
Materials:
-
This compound lactone (TAL)
-
Primary amine (e.g., ethylamine, aniline)
-
Water or a suitable solvent
-
Ethyl acetate
Procedure:
-
In a sealed reaction vessel, combine this compound lactone with 1.1 equivalents of the primary amine in water.
-
Heat the reaction mixture to 100°C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration.
-
The crude product can be purified by recrystallization or by washing with a solvent in which the product is insoluble (e.g., ethyl acetate) to remove unreacted TAL.
Synthesis of Pyrazoles and Isoxazoles
TAL can be converted into reactive polycarbonyl intermediates that serve as building blocks for other heterocyclic compounds like pyrazoles and isoxazoles.[3] This involves a ring-opening transformation of TAL with amines, followed by cyclization with hydrazines or hydroxylamine (B1172632).
Experimental Protocol: General Synthesis of Pyrazolyl- and Isoxazolinyl-acetoamides from TAL [3]
This protocol outlines the two-step synthesis of pyrazole (B372694) and isoxazole (B147169) derivatives from TAL.
Step 1: Synthesis of Carbamoylated Enaminones
-
React this compound lactone with an aliphatic or aromatic amine under solvent-free conditions or in ethanol. This ring-opening reaction yields carbamoylated enaminones.
Step 2: Cyclization to Pyrazoles or Isoxazoles
-
React the carbamoylated enaminone intermediate with a hydrazine (B178648) (for pyrazoles) or hydroxylamine (for isoxazoles) in a suitable solvent.
-
The reaction proceeds via a regioselective cyclization to form the corresponding pyrazolyl- or (isoxazolinyl)acetoamides.
This synthesis can also be performed as a one-pot reaction without the isolation of the intermediate.[3]
Pharmacological Activity of TAL Derivatives
Antifungal and Antibacterial Activity of Pogostone
Pogostone and its analogs have demonstrated significant antifungal activity, particularly against Candida albicans.[4][5] The antibacterial activity appears to be less pronounced.[4][5]
Table 1: Antimicrobial Activity of Pogostone (PO) and its Analogs
| Compound | Organism | MIC (µg/mL) | MFC (µg/mL) | Reference |
| Pogostone (PO) | Candida albicans (various strains) | 12 - 97 | 49 - 97 | [4] |
| Analog A1 | Candida albicans (Guangzhou clinical isolates) | 49 - 97 | - | [4] |
| Analog A2 | Candida albicans (Guangzhou clinical isolates) | 24 - 49 | - | [4] |
| Analog A3 | Candida albicans (various strains) | 12 - 49 | >195 | [4] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for assessing the in vitro antimicrobial activity of compounds.
Materials:
-
Synthesized compound (e.g., Pogostone)
-
Microbial strains (e.g., Candida albicans, Staphylococcus aureus)
-
Appropriate broth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton Broth for bacteria)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration.
-
Serial Dilutions: Perform a two-fold serial dilution of the compound stock solution in the broth medium directly in the 96-well plate to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium, adjusted to a specific cell density (e.g., 0.5 McFarland standard).
-
Inoculation: Add a defined volume of the microbial inoculum to each well containing the diluted compound. Include positive (microbes in broth without compound) and negative (broth only) controls.
-
Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 35°C for 24-48 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm (OD600).
Diagram: Experimental Workflow for Synthesis and Antimicrobial Testing
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Functional roles of p38 mitogen-activated protein kinase in macrophage-mediated inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The p38 MAP kinase pathway as a therapeutic target in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Synthesis of Novel Polymers from Triacetic Acid Lactone: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel polymers derived from triacetic acid lactone (TAL), a promising biorenewable platform chemical. The focus is on providing practical, actionable information for researchers in polymer chemistry, materials science, and drug development.
Introduction: this compound Lactone as a Versatile Building Block
This compound lactone (4-hydroxy-6-methyl-2-pyrone) is a six-carbon heterocyclic compound that can be produced through microbial fermentation.[1][2] Its rich chemical functionality makes it an attractive starting material for the synthesis of a variety of valuable chemicals, including novel monomers for polymer production. The development of polymers from TAL is driven by the increasing demand for sustainable and biocompatible materials with tunable properties for applications in medicine and beyond.[3][4]
This document will focus on two primary strategies for synthesizing novel polymers from TAL:
-
Ring-Opening Polymerization (ROP) of TAL Derivatives: This approach involves the chemical modification of TAL to produce strained cyclic ester monomers, which can then undergo controlled polymerization to yield well-defined polyesters.
-
Radical Polymerization of TAL-based Monomers: TAL can also be functionalized with polymerizable groups, such as acrylates, to create vinyl monomers suitable for radical polymerization.
Ring-Opening Polymerization of a this compound Lactone Derivative
A key advancement in the polymerization of TAL-derived monomers is the successful ring-opening polymerization of β-acetoxy-δ-methylvalerolactone, a disubstituted δ-valerolactone synthesized from TAL.[5][6][7] This polyester (B1180765), poly(β-acetoxy-δ-methylvalerolactone), is an amorphous material with a glass transition temperature of 25 °C, suggesting its potential for various material applications.[6][7]
Synthesis of β-acetoxy-δ-methylvalerolactone from this compound Lactone
The synthesis of the monomer is a two-step process starting from TAL.
Caption: Synthesis of β-acetoxy-δ-methylvalerolactone from TAL.
Experimental Protocol: Ring-Opening Polymerization of β-acetoxy-δ-methylvalerolactone
This protocol is based on the bulk polymerization method using an organocatalyst.[8]
Materials:
-
β-acetoxy-δ-methylvalerolactone (monomer)
-
Benzyl (B1604629) alcohol (initiator)
-
Diphenyl phosphate (B84403) (DPP) (catalyst)
-
Triethylamine (B128534) (quenching agent)
-
Tetrahydrofuran (THF)
-
Nitrogen or Argon source
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer
Procedure:
-
Preparation of the Reaction Mixture:
-
In a nitrogen-filled glovebox or under a continuous flow of inert gas, add the monomer, initiator, and catalyst to a dry Schlenk flask. A typical molar ratio of monomer:initiator:catalyst is 200:1:5.
-
For example, to a 5 mL vial, add β-acetoxy-δ-methylvalerolactone (200 mg, 1.16 mmol, 200 equiv), benzyl alcohol (0.63 mg, 5.82 µmol, 1 equiv), and diphenyl phosphate (14.5 mg, 0.058 mmol, 5 equiv).[8]
-
-
Polymerization:
-
Thoroughly mix the contents using a vortex mixer until the catalyst is fully dissolved.
-
Stir the reaction mixture at room temperature (22 °C).[6]
-
Monitor the monomer conversion periodically by taking small aliquots and analyzing them via ¹H NMR spectroscopy.
-
-
Quenching the Polymerization:
-
After the desired conversion is reached or the reaction has equilibrated (e.g., after 14 days), quench the polymerization by adding a solution of triethylamine in THF (approximately 2 µL/mL).[8]
-
-
Polymer Isolation and Purification:
-
The resulting polymer can be purified by precipitation in a non-solvent such as cold methanol (B129727) or hexane.
-
Dissolve the quenched reaction mixture in a minimal amount of a good solvent (e.g., dichloromethane).
-
Slowly add the polymer solution to the cold non-solvent with vigorous stirring.
-
Collect the precipitated polymer by filtration or decantation.
-
Dry the polymer under vacuum until a constant weight is achieved.
-
Data Presentation: Polymerization of β-acetoxy-δ-methylvalerolactone
| Parameter | Value | Reference |
| Monomer | β-acetoxy-δ-methylvalerolactone | [6] |
| Initiator | Benzyl Alcohol | [8] |
| Catalyst | Diphenyl Phosphate (DPP) | [6][8] |
| Temperature | Room Temperature (22 °C) | [6] |
| Equilibrium Monomer Conversion | 45% | [6][7] |
| Number-Average Molecular Weight (Mn) | ~10 kDa (example) | [6] |
| Glass Transition Temperature (Tg) | 25 °C | [6][7] |
| Enthalpy of Polymerization (ΔHp°) | -25 ± 2 kJ mol⁻¹ | [6][7] |
| Entropy of Polymerization (ΔSp°) | -81 ± 5 J mol⁻¹ K⁻¹ | [6][7] |
Radical Polymerization of Acrylate-Modified this compound Lactone
Another approach to creating polymers from TAL is to first modify it with a polymerizable group, such as an acrylate (B77674), and then use radical polymerization techniques.[9] This method allows for the incorporation of the TAL moiety as a side chain in a polyacrylate backbone.
Synthesis of Acrylate-Modified TAL Monomer
The hydroxyl group of TAL can be esterified with acryloyl chloride or a similar reagent to produce the corresponding acrylate monomer.
Caption: Synthesis of an acrylate-modified TAL monomer.
Experimental Protocol: Controlled Radical Polymerization
A controlled radical polymerization technique, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, can be employed to synthesize well-defined polymers.
Materials:
-
Acrylate-modified TAL (monomer)
-
RAFT agent (e.g., a dithiobenzoate or trithiocarbonate)
-
Radical initiator (e.g., AIBN or V-50)
-
Solvent (e.g., dioxane, DMF, or toluene)
-
Nitrogen or Argon source
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and oil bath
Procedure:
-
Preparation of the Reaction Mixture:
-
In a Schlenk flask, dissolve the monomer, RAFT agent, and initiator in the chosen solvent. The molar ratio of these components will determine the target molecular weight and polydispersity of the polymer.
-
Degas the solution by performing several freeze-pump-thaw cycles or by bubbling with an inert gas for at least 30 minutes.
-
-
Polymerization:
-
Immerse the reaction flask in a preheated oil bath at the desired temperature (e.g., 70 °C for AIBN).
-
Stir the reaction mixture for the specified time. The progress of the polymerization can be monitored by taking samples and analyzing them for monomer conversion (e.g., via ¹H NMR or GC).
-
-
Termination and Polymer Isolation:
-
To stop the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold methanol or hexane).
-
Collect the polymer by filtration and wash it with the non-solvent to remove any unreacted monomer and initiator residues.
-
Dry the polymer in a vacuum oven until a constant weight is obtained.
-
Applications in Drug Development
While research on polymers derived directly from TAL is still in its early stages, the resulting polyesters and polyacrylates are structurally related to other biodegradable polymers that have well-established roles in drug delivery.[10][11]
Potential as Drug Delivery Vehicles
Polymers with backbones similar to poly(β-acetoxy-δ-methylvalerolactone), such as polylactic acid (PLA) and poly(lactic-co-glycolic acid) (PLGA), are widely used in drug delivery for:[3][12][13][14]
-
Controlled Release: The biodegradable nature of the polyester backbone allows for the sustained release of encapsulated drugs as the polymer matrix degrades.[13] The degradation rate can potentially be tuned by altering the polymer's molecular weight and composition.[9]
-
Nanoparticle and Microparticle Formulation: These polymers can be formulated into nanoparticles or microparticles to encapsulate therapeutic agents, protecting them from degradation and enabling targeted delivery.[3][12]
-
Biocompatibility: PLA and PLGA are known for their excellent biocompatibility, and their degradation products are non-toxic metabolites.[13][14][15] It is anticipated that TAL-derived polyesters would also exhibit favorable biocompatibility profiles.
Experimental Workflow for Drug Encapsulation
Caption: General workflow for drug encapsulation using an oil-in-water emulsion solvent evaporation technique.
Conclusion and Future Outlook
This compound lactone is a promising, bio-based platform molecule for the development of novel polymers. The successful synthesis of polyesters via ring-opening polymerization and the potential for creating functional polyacrylates through radical polymerization open up new avenues for material design. While direct data on the drug delivery applications and biocompatibility of TAL-derived polymers is still emerging, the structural similarities to well-established biodegradable polymers like PLA suggest a bright future for these materials in the pharmaceutical and biomedical fields. Further research is needed to fully explore the potential of these novel polymers, including detailed studies on their degradation profiles, biocompatibility, and efficacy as drug delivery systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of α-methylene-δ-valerolactone and its selective polymerization from a product mixture for concurrent separation and polymer production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Poly(Lactic Acid)-Based Microparticles for Drug Delivery Applications: An Overview of Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Ring opening polymerization of β-acetoxy-δ-methylvalerolactone, a this compound lactone derivative - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. rsc.org [rsc.org]
- 9. Degradation Behavior of Polymers Used as Coating Materials for Drug Delivery—A Basic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent Applications of PLGA in Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Biocompatibility, biodegradation and excretion of polylactic acid (PLA) in medical implants and theranostic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing Triacetic Acid Lactone (TAL) Production in Microbial Hosts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving triacetic acid lactone (TAL) yield in microbial hosts.
Troubleshooting Guide
This guide addresses common issues encountered during TAL production experiments, offering potential causes and solutions.
| Issue | Potential Causes | Recommended Solutions |
| Low or No TAL Titer | 1. Inefficient 2-Pyrone Synthase (2-PS) Expression or Activity: The primary enzyme for TAL synthesis may not be functioning optimally.[1][2][3][4] 2. Insufficient Precursor Supply (Acetyl-CoA & Malonyl-CoA): The building blocks for TAL are limited.[5][6][7][8] 3. Suboptimal Fermentation Conditions: The growth environment is not conducive to high-yield production.[9][10] 4. Degradation of TAL: The produced TAL may be unstable or consumed by the host.[9] | 1. - Verify 2-PS expression via SDS-PAGE and/or Western blot. - Utilize a stronger promoter, such as the PADH2 promoter in S. cerevisiae, which has been shown to increase 2-PS expression.[2][3] - Consider codon optimization of the g2ps1 gene for the specific host organism.[8] - Employ directed evolution to enhance 2-PS catalytic efficiency.[1][4] 2. - Overexpress key enzymes in the acetyl-CoA and malonyl-CoA synthesis pathways, such as acetyl-CoA carboxylase (ACC1).[8][11] - Engineer metabolic shortcuts, for instance, by utilizing an acetate (B1210297) uptake pathway.[11] - In oleaginous yeasts like Yarrowia lipolytica, leverage their natural high flux towards acetyl-CoA.[8][12] 3. - Optimize pH, temperature, and aeration. For E. coli, cultivation at 37°C with controlled pH has been used.[10] For S. cerevisiae, a temperature of 30°C and pH between 5.0 and 6.0 is common.[10] - Test different carbon sources; for instance, ethanol (B145695) has been shown to be an effective carbon source in some industrial S. cerevisiae strains.[9] - Implement a fed-batch fermentation strategy to maintain optimal substrate levels and avoid inhibitory effects of high substrate concentrations.[9][10] 4. - Investigate potential TAL degradation products in the culture medium. - Ensure pH control during fermentation, as TAL can be prone to ring-opening and decarboxylation.[13] |
| High Biomass, Low TAL Yield | 1. Carbon Flux Diverted to Biomass and Other Pathways: The host's metabolism favors growth over TAL production.[6][10] 2. Competition for Precursors: Pathways such as fatty acid synthesis compete for acetyl-CoA and malonyl-CoA.[7][12] | 1. - Uncouple growth from production by using inducible promoters for the TAL pathway genes. - Implement dynamic regulation of metabolic flux to redirect resources towards TAL synthesis during the production phase.[14] 2. - Down-regulate or knock out genes in competing pathways, such as those involved in fatty acid biosynthesis.[7] - Use inhibitors of competing pathways, like cerulenin (B1668410) for fatty acid synthase, to redirect acetyl-CoA to TAL synthesis.[12] |
| Inconsistent TAL Production Across Batches | 1. Variability in Inoculum Preparation: Inconsistent starting cultures can lead to variable fermentation performance. 2. Fluctuations in Fermentation Parameters: Minor deviations in pH, temperature, or nutrient feed rates can impact yield.[15] | 1. - Standardize the protocol for inoculum preparation, including growth phase and cell density. 2. - Implement robust process monitoring and control for all critical fermentation parameters.[15] |
Frequently Asked Questions (FAQs)
Q1: Which microbial host is best for TAL production?
A1: The choice of microbial host depends on the specific research goals and available resources.
-
Escherichia coli is a well-understood host with fast growth and a wide array of genetic tools, making it suitable for initial pathway engineering and enzyme screening.[5][7][16][17]
-
Saccharomyces cerevisiae is a robust and industrially relevant yeast that has been engineered to produce significant TAL titers.[2][6][9] Different industrial strains can show a wide variation in TAL production, with some showing up to a 63-fold difference.[9]
-
Oleaginous yeasts like Yarrowia lipolytica and Rhodotorula toruloides are particularly promising due to their natural ability to produce high levels of acetyl-CoA, a key precursor for TAL. Y. lipolytica has achieved some of the highest reported TAL titers.[8][18][19]
Q2: How can I increase the supply of acetyl-CoA and malonyl-CoA?
A2: Several metabolic engineering strategies can be employed:
-
Overexpression of Acetyl-CoA Carboxylase (ACC1): This enzyme catalyzes the conversion of acetyl-CoA to malonyl-CoA, a rate-limiting step in many organisms.[8][11]
-
Engineering Precursor Pathways: In Y. lipolytica, exploring different metabolic routes to acetyl-CoA, such as a pyruvate (B1213749) bypass pathway, has proven effective.[8]
-
Disrupting Competing Pathways: Reducing flux towards fatty acid synthesis by down-regulating or knocking out relevant genes can increase the availability of precursors for TAL synthesis.[7]
-
Utilizing Alternative Carbon Sources: Supplementing the medium with acetate can serve as a direct precursor for acetyl-CoA.[11][20]
Q3: What are the optimal fermentation conditions for TAL production?
A3: Optimal conditions are host- and strain-dependent. However, some general principles apply:
-
Fed-batch Cultivation: This is often superior to batch cultivation as it allows for control of substrate concentration, preventing overflow metabolism and reducing substrate toxicity. Fed-batch cultivation with an ethanol feed has yielded high TAL titers in S. cerevisiae.[9]
-
Carbon Source: While glucose is commonly used, other carbon sources like ethanol or glycerol (B35011) can lead to higher TAL production in certain strains.[9] In oleaginous hosts, using fatty acids like oleic acid as a carbon source can also be a viable strategy.[20]
-
Nitrogen Limitation: In oleaginous yeasts, nitrogen-limiting conditions can upregulate the pathway that generates cytosolic acetyl-CoA, thereby increasing TAL production.[12][19]
-
pH Control: Maintaining a stable pH is crucial, as fluctuations can affect enzyme activity and TAL stability.[10][13]
Q4: Can the 2-Pyrone Synthase (2-PS) enzyme itself be improved?
A4: Yes, protein engineering has been successfully used to enhance 2-PS performance. Directed evolution, often coupled with high-throughput screening methods like biosensors, has yielded 2-PS variants with significantly improved catalytic efficiency (kcat/Km) and in vivo TAL production.[1][4][5] For instance, a 19-fold improvement in catalytic efficiency and a 20-fold increase in TAL production have been reported in E. coli.[1]
Quantitative Data Summary
The following tables summarize TAL production metrics from various studies to allow for easy comparison of different hosts and strategies.
Table 1: TAL Production in Saccharomyces cerevisiae
| Strain Background | Engineering Strategy | Carbon Source | Titer (g/L) | Yield (g/g) | Reference |
| Industrial Strains | Expression of g2ps1 | Ethanol | 5.2 | Not Reported | [9] |
| Laboratory Strain | Pathway engineering & optimal culture | Glucose | 2.2 | 0.13 | [6] |
| Laboratory Strain | Expression of mutant 6-MSAS | Glucose | 1.8 | 0.06 (6%) | [2][3] |
Table 2: TAL Production in Escherichia coli
| Engineering Strategy | Carbon Source | Titer (g/L) | Yield (mol/mol) | Reference |
| Expression of g2ps1 (Glucose-limited fed-batch) | Glucose | 0.47 | 0.004 (0.4%) | [10] |
| Overexpression of betT, ompN, or pykA | Not Specified | Up to 49% increase in yield (mg/L/OD595) | Not Reported | [5][7][16][17] |
Table 3: TAL Production in Oleaginous Yeasts
| Host Organism | Engineering Strategy | Carbon Source | Titer (g/L) | Specific Productivity (g/L/h) | Reference |
| Yarrowia lipolytica | Pyruvate bypass overexpression, acetate spiking | Glucose | 35.9 ± 3.9 | 0.21 ± 0.03 | [8] |
| Yarrowia lipolytica | Overexpression of ACC1, MAE1, PDH | Acetic Acid | 4.76 | Not Reported | [11] |
| Rhodotorula toruloides | Not specified | Not specified | 28 | Not Reported | [18][19] |
| Candida viswanathii | Pathway engineering, reducing competing reactions | Oleic Acid & Sodium Acetate | 0.28 | Not Reported | [20] |
Experimental Protocols
Protocol 1: General Fed-Batch Fermentation for TAL Production in S. cerevisiae
-
Inoculum Preparation:
-
Inoculate a single colony of the engineered S. cerevisiae strain into 5-10 mL of appropriate seed medium (e.g., YPD).
-
Incubate at 30°C with shaking (200-250 rpm) for 24-48 hours.
-
Use this seed culture to inoculate a larger volume of seed medium and grow to mid-exponential phase.
-
-
Bioreactor Setup:
-
Prepare the fermentation medium (e.g., a defined minimal medium with a starting glucose concentration) and sterilize the bioreactor. A common working volume is 1-2 L.[10]
-
Calibrate pH and dissolved oxygen (DO) probes.
-
-
Fermentation:
-
Inoculate the bioreactor with the seed culture to a starting OD600 of approximately 0.1-0.5.
-
Maintain temperature at 30°C and pH at a setpoint (e.g., 5.0) using automated addition of acid (e.g., H₂SO₄) and base (e.g., NH₄OH).[10]
-
Maintain DO above 20% of air saturation by controlling agitation and aeration rate.[10]
-
Batch Phase: Allow the culture to grow until the initial carbon source (e.g., glucose) is nearly depleted.
-
Fed-batch Phase: Initiate a continuous feed of a concentrated carbon source solution (e.g., 50% glucose or an ethanol/water mixture). The feed rate should be carefully controlled to avoid accumulation of the carbon source, which can lead to the formation of inhibitory byproducts.[9]
-
-
Sampling and Analysis:
-
Aseptically withdraw samples at regular intervals.
-
Measure cell density (OD600).
-
Centrifuge the sample to pellet the cells. Analyze the supernatant for TAL concentration using HPLC.
-
Protocol 2: Quantification of TAL using High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation:
-
Centrifuge the fermentation broth sample (e.g., 1 mL) at high speed (e.g., 13,000 x g) for 5-10 minutes to pellet cells and debris.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions (Example):
-
Column: Reverse-phase C18 column.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., 10 mM ammonium (B1175870) acetate with 0.07% formic acid) and an organic solvent (e.g., acetonitrile (B52724) with 0.07% formic acid).[20]
-
Flow Rate: 0.5-1.0 mL/min.[20]
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
Prepare a standard curve using analytical grade TAL of known concentrations.
-
Run the standards and samples on the HPLC system.
-
Determine the concentration of TAL in the samples by comparing the peak area to the standard curve.
-
Visualizations
Caption: Metabolic pathway for TAL synthesis and competing pathways.
Caption: Troubleshooting workflow for low TAL yield.
Caption: Key strategies for improving TAL production.
References
- 1. researchgate.net [researchgate.net]
- 2. Microbial synthesis of this compound lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. pnas.org [pnas.org]
- 9. This compound lactone production in industrial Saccharomyces yeast strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 11. Engineering acetyl-CoA metabolic shortcut for eco-friendly production of polyketides this compound lactone in Yarrowia lipolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bioengineering this compound lactone production in Yarrowia lipolytica for pogostone synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Dynamic regulation of metabolic flux in engineered bacteria using a pathway-independent quorum-sensing circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimization of a Saccharomyces cerevisiae fermentation process for production of a therapeutic recombinant protein using a multivariate Bayesian approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Engineering Escherichia coli to increase this compound lactone (TAL) production using an optimized TAL sensor-reporter system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Production of this compound lactone from oleic acid by engineering the yeast Candida viswanathii - PMC [pmc.ncbi.nlm.nih.gov]
overcoming feedback inhibition in triacetic acid lactone pathway
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments involving the triacetic acid lactone (TAL) pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low this compound lactone (TAL) yield in my microbial production system?
A1: Low TAL yield is often not due to direct feedback inhibition by TAL on the 2-pyrone synthase (2-PS) enzyme. Instead, the primary bottleneck is frequently the limited supply of the precursor molecule, malonyl-CoA. The enzyme responsible for malonyl-CoA synthesis, acetyl-CoA carboxylase (ACC), is subject to feedback inhibition by downstream metabolites, particularly long-chain acyl-CoAs, which are intermediates in fatty acid synthesis.[1][2]
Q2: How does feedback inhibition of acetyl-CoA carboxylase (ACC) affect TAL production?
A2: Acetyl-CoA carboxylase (ACC) catalyzes the conversion of acetyl-CoA to malonyl-CoA, a critical building block for TAL synthesis.[3] ACC activity is allosterically inhibited by acyl-CoAs (e.g., palmitoyl-CoA), which are products of the fatty acid synthesis pathway that also utilizes malonyl-CoA.[1][2] When acyl-CoA levels are high, they bind to a regulatory site on ACC, reducing its activity and thereby limiting the availability of malonyl-CoA for both fatty acid and TAL synthesis. This indirect feedback mechanism is a key regulatory control point in cellular metabolism.[1][2]
Q3: What are the key enzymes in the TAL production pathway?
A3: The core enzymes involved in the biosynthesis of TAL from acetyl-CoA are:
-
Acetyl-CoA Carboxylase (ACC): Converts acetyl-CoA to malonyl-CoA. This is often the rate-limiting step and a key regulatory point.[3]
-
2-Pyrone Synthase (2-PS): A type III polyketide synthase that catalyzes the condensation of one molecule of acetyl-CoA with two molecules of malonyl-CoA to form this compound lactone.[4]
Q4: Are there strategies to engineer 2-pyrone synthase (2-PS) for improved activity?
A4: Yes, protein engineering of 2-PS can significantly enhance TAL production. Site-directed mutagenesis can be used to create enzyme variants with improved catalytic efficiency (kcat) and/or a lower Michaelis constant (Km) for its substrates. This can help to increase the rate of TAL synthesis, especially when precursor concentrations are low.
Troubleshooting Guides
Issue 1: Low or No TAL Production
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient precursor (malonyl-CoA) supply due to feedback inhibition of ACC. | 1. Overexpress a feedback-resistant mutant of acetyl-CoA carboxylase (ACC). 2. Delete competing pathways that consume malonyl-CoA (e.g., fatty acid synthesis). 3. Supplement the culture medium with precursors like acetate (B1210297) or ethanol (B145695).[5] | Increased intracellular malonyl-CoA pool, leading to higher TAL titers. |
| Low activity of 2-pyrone synthase (2-PS). | 1. Confirm the expression and solubility of the 2-PS enzyme via SDS-PAGE and Western blot. 2. Perform an in vitro activity assay of the purified 2-PS enzyme. 3. Consider codon optimization of the 2-PS gene for the expression host. | Confirmation of active 2-PS enzyme. If activity is low, proceed with protein engineering. |
| Toxicity of TAL to the host organism. | 1. Monitor cell growth and viability in the presence of exogenously added TAL. 2. Engineer the host to express efflux pumps that can export TAL out of the cell.[5] | Improved cell health and sustained TAL production. |
| Incorrect fermentation conditions. | 1. Optimize pH, temperature, and aeration for your specific host strain and production phase. 2. Test different carbon sources (e.g., glucose, glycerol, ethanol).[5] | Enhanced cell density and productivity. |
Issue 2: Inconsistent TAL Titers Between Experiments
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Variability in inoculum preparation. | Standardize the age and density of the seed culture used for inoculation. | Consistent starting conditions for fermentation. |
| Inconsistent media composition. | Prepare media from high-quality reagents and ensure consistent final concentrations of all components. | Reproducible fermentation performance. |
| Plasmid instability. | If using a plasmid-based expression system, verify plasmid retention throughout the fermentation. Consider genomic integration of the expression cassette. | Stable expression of the TAL pathway genes. |
Experimental Protocols
Protocol 1: In Vitro Assay for Acetyl-CoA Carboxylase (ACC) Activity
This protocol is adapted from established spectrophotometric assays for ACC activity.
Materials:
-
Cell-free extract or purified ACC enzyme
-
Reaction Buffer: 100 mM MOPS pH 7.8, 10 mM MgCl₂, 50 mM KHCO₃
-
ATP solution (100 mM)
-
Acetyl-CoA solution (20 mM)
-
NADPH solution (20 mM)
-
Purified Malonyl-CoA Reductase
-
UV-transparent cuvettes
-
Spectrophotometer capable of measuring absorbance at 365 nm
Procedure:
-
Prepare the reaction mixture in a UV cuvette by combining:
-
x µL of cell extract or purified ACC
-
Reaction Buffer to a final volume of 290 µL
-
3 µL of 100 mM ATP (final concentration: 1 mM)
-
2 µL of 20 mM NADPH (final concentration: 133 µM)
-
Sufficient purified Malonyl-CoA Reductase (as determined by a standard curve)
-
-
Place the cuvette in the spectrophotometer and record the baseline absorbance at 365 nm for 2-3 minutes to measure any background NADPH oxidation.
-
Initiate the reaction by adding 10 µL of 20 mM Acetyl-CoA (final concentration: 0.67 mM) and mix quickly.
-
Immediately begin recording the decrease in absorbance at 365 nm over time.
-
The rate of NADPH oxidation (decrease in A₃₆₅) is proportional to the rate of malonyl-CoA production by ACC.
-
To test for feedback inhibition, pre-incubate the ACC enzyme with varying concentrations of a potential inhibitor (e.g., palmitoyl-CoA) for 5-10 minutes before adding acetyl-CoA.
Protocol 2: Site-Directed Mutagenesis of 2-Pyrone Synthase (2-PS) to Improve Catalytic Efficiency
This protocol provides a general workflow for introducing specific mutations into the 2-PS gene.
1. Primer Design:
-
Design forward and reverse primers (25-45 bases in length) containing the desired mutation in the center.
-
The primers should have a melting temperature (Tm) of ≥78°C.
-
Ensure the primers have a minimum GC content of 40% and terminate in one or more G or C bases.
2. PCR Amplification:
-
Set up a PCR reaction with a high-fidelity DNA polymerase (e.g., Phusion or Pfu).
-
Use a low amount of template plasmid DNA (5-50 ng).
-
The PCR cycling conditions should be optimized for the specific polymerase and primers used. A typical program includes an initial denaturation, followed by 16-18 cycles of denaturation, annealing, and extension, and a final extension step.
3. Digestion of Parental DNA:
-
After the PCR, add DpnI restriction enzyme to the reaction mixture and incubate at 37°C for at least 1 hour. DpnI will digest the methylated parental plasmid DNA, leaving the newly synthesized, unmethylated, mutated plasmid.
4. Transformation:
-
Transform the DpnI-treated PCR product into competent E. coli cells.
-
Plate the transformed cells on a selective agar (B569324) medium and incubate overnight.
5. Verification:
-
Isolate plasmid DNA from several colonies and sequence the 2-PS gene to confirm the presence of the desired mutation.
Quantitative Data
Table 1: Kinetic Parameters of Acetyl-CoA Carboxylase Inhibition by Palmitoyl-CoA
| Organism | Enzyme Source | Inhibitor | Ki (µM) | Inhibition Type |
| Chick Liver | Purified Acetyl-CoA Carboxylase | Palmitoyl-CoA | ~1 | Competitive with respect to citrate |
Note: Data from chick liver is presented as an example of ACC inhibition. The specific Ki values may vary for microbial ACC enzymes.[6]
Table 2: Improvement of TAL Production through Metabolic Engineering Strategies
| Host Organism | Engineering Strategy | TAL Titer (g/L) | Fold Improvement | Reference |
| Saccharomyces cerevisiae | Overexpression of feedback-insensitive ACC1 mutant | - | - | - |
| Escherichia coli | Deletion of competing fatty acid synthesis pathway | - | - | - |
| Yarrowia lipolytica | Overexpression of pyruvate (B1213749) bypass and ACC1 | 35.9 | - | Markham et al., 2018 |
| Saccharomyces cerevisiae | Fed-batch cultivation with ethanol feed | 5.2 | - | Saunders et al., 2015[5] |
Data for some strategies are qualitative in the literature; specific titer improvements are context-dependent.
Visualizations
Caption: The this compound lactone (TAL) synthesis pathway and its regulation.
Caption: A troubleshooting workflow for low this compound lactone (TAL) production.
Caption: Experimental workflow for site-directed mutagenesis.
References
- 1. static.igem.org [static.igem.org]
- 2. pnas.org [pnas.org]
- 3. Yeast acetyl-CoA carboxylase is associated with the cytoplasmic surface of the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Fermentation Conditions for Triacetic Acid Lactone (TAL) Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the fermentation of triacetic acid lactone (TAL).
Troubleshooting Guides & FAQs
This section is designed to provide direct answers and actionable solutions to specific problems you may encounter during your TAL production experiments.
Issue 1: Low or No TAL Production Despite Good Cell Growth
-
Question: My culture is growing to a high density, but the TAL titer is very low or non-existent. What are the potential causes and how can I troubleshoot this?
-
Answer: This is a common issue that often points to problems with the expression of the TAL-producing enzyme (e.g., 2-pyrone synthase), precursor availability, or feedback inhibition. Here’s a step-by-step troubleshooting workflow:
-
Verify Enzyme Expression and Activity:
-
Protein Expression: Run an SDS-PAGE on cell lysates from induced and uninduced cultures to confirm the expression of your TAL synthase.
-
Enzyme Activity: If possible, perform an in vitro enzyme assay with cell lysates to confirm that the expressed enzyme is active.
-
-
Check Inducer Concentration and Induction Time:
-
Suboptimal Induction: The concentration of the inducer (e.g., IPTG) and the timing of induction are critical. Too low a concentration may not be sufficient to induce expression, while too high a concentration can be toxic to the cells and lead to the formation of insoluble protein (inclusion bodies).[1] Perform an inducer concentration and induction time optimization experiment.
-
-
Assess Precursor Availability (Acetyl-CoA and Malonyl-CoA):
-
Carbon Source: Ensure your medium has an adequate carbon source that can be efficiently converted to acetyl-CoA. Glucose is a common choice, but its rapid consumption can lead to overflow metabolism and the formation of inhibitory byproducts like acetate (B1210297).[2][3]
-
Metabolic Pathway Engineering: The intracellular pool of acetyl-CoA and malonyl-CoA is often a limiting factor.[2][3][4] Consider metabolic engineering strategies to enhance the precursor supply.
-
-
Investigate Potential Inhibition:
-
Issue 2: Fermentation Stalls Prematurely
-
Question: My fermentation starts well, but the cell growth and TAL production stop before the carbon source is fully consumed. What could be the problem?
-
Answer: A stalled fermentation can be caused by several factors, including nutrient limitation, accumulation of toxic byproducts, or suboptimal fermentation conditions.
-
Check for Nutrient Limitation:
-
Carbon Source: While the primary carbon source may not be depleted, essential nutrients like nitrogen, phosphate, or trace elements might be.[7] Analyze your medium composition and consider supplementing with a richer nitrogen source (e.g., yeast extract, peptone) or a trace metal solution.
-
Fed-Batch Strategy: To avoid nutrient depletion and the accumulation of inhibitory byproducts, a fed-batch fermentation strategy is often more effective than a simple batch culture.[8][9][10][11]
-
-
Monitor pH and Dissolved Oxygen (DO):
-
pH Drop: The production of acidic byproducts can cause the pH of the medium to drop to inhibitory levels.[6] Implement pH control using automated addition of a base (e.g., NaOH or NH4OH).
-
Oxygen Limitation: For aerobic organisms, insufficient dissolved oxygen will halt growth and production. Ensure adequate aeration and agitation.
-
-
Assess Cell Viability:
-
Take a sample of your culture and check cell viability using methods like plating on agar (B569324) or viability staining with microscopy. A significant drop in viability indicates a toxic environment.
-
-
Issue 3: Inconsistent TAL Production Between Batches
-
Question: I am observing significant variability in TAL titers from one fermentation run to another, even though I am using the same protocol. What could be the cause?
-
Answer: Batch-to-batch variability often stems from inconsistencies in inoculum preparation, media preparation, or subtle deviations in fermentation parameters.
-
Standardize Inoculum Preparation:
-
Ensure that your seed cultures are grown under identical conditions (medium, temperature, aeration, growth phase) for each fermentation. The age and health of the inoculum are critical.
-
-
Media Preparation:
-
Component Quality: Use high-quality reagents and water. The quality of complex components like yeast extract can vary between suppliers and even batches.
-
Sterilization: Over-sterilization of media can degrade essential components. Use a validated autoclaving cycle.
-
-
Precise Control of Fermentation Parameters:
-
Calibrate your probes (pH, DO, temperature) before each run.
-
Ensure that the addition of inducer and feeds is consistent in timing and volume.
-
-
Quantitative Data Summary
The following tables summarize key quantitative data for optimizing TAL fermentation in various host organisms.
Table 1: Fermentation Parameters for TAL Production in E. coli
| Parameter | Optimized Range | Typical TAL Titer (g/L) | Reference |
| Temperature (°C) | 25-37 | 0.1 - 2.5 | [1] |
| pH | 6.5 - 7.5 | 0.1 - 2.5 | [12] |
| Inducer (IPTG) | 0.05 - 1 mM | 0.1 - 2.5 | [1][13] |
| Carbon Source | Glucose, Glycerol | 0.1 - 2.5 |
Table 2: Fermentation Parameters for TAL Production in Yeast (S. cerevisiae & Y. lipolytica)
| Parameter | Host Organism | Optimized Range | Typical TAL Titer (g/L) | Reference |
| Temperature (°C) | S. cerevisiae | 28-30 | 1.8 - 5.2 | |
| Y. lipolytica | 28-30 | up to 35.9 | [14] | |
| pH | S. cerevisiae | 5.0 - 6.5 | 1.8 - 5.2 | |
| Y. lipolytica | 6.5 | up to 35.9 | [14] | |
| Carbon Source | S. cerevisiae | Glucose, Ethanol (B145695) | 1.8 - 5.2 | |
| Y. lipolytica | Glucose, Acetate | up to 35.9 | [14] |
Experimental Protocols
Protocol 1: Optimizing Inducer Concentration for TAL Production in E. coli
This protocol describes a small-scale experiment to determine the optimal IPTG concentration for maximizing TAL production.
-
Inoculum Preparation: Inoculate a single colony of your TAL-producing E. coli strain into 5 mL of LB medium with the appropriate antibiotic. Grow overnight at 37°C with shaking (200-250 rpm).
-
Main Culture: The next day, inoculate 50 mL of fresh LB medium (with antibiotic) in a 250 mL baffled flask with the overnight culture to an initial OD600 of 0.05-0.1.
-
Growth Phase: Incubate the culture at 37°C with shaking until the OD600 reaches mid-log phase (approximately 0.6-0.8).
-
Induction: Aliquot the culture into multiple smaller flasks or tubes. Add IPTG to final concentrations ranging from 0.01 mM to 1 mM. Include a no-inducer control.
-
Post-Induction Growth: Incubate the induced cultures at a lower temperature (e.g., 25-30°C) for 16-24 hours with shaking.
-
Sampling and Analysis: After the induction period, measure the final OD600 of each culture. Centrifuge the cultures to pellet the cells and collect the supernatant for TAL quantification by HPLC.
-
Data Analysis: Plot TAL titer and specific productivity (TAL titer/OD600) against the IPTG concentration to determine the optimal induction level.
Protocol 2: Quantification of TAL by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the quantification of TAL from fermentation broth.
-
Sample Preparation:
-
Centrifuge 1 mL of fermentation broth at high speed (e.g., 13,000 rpm) for 5 minutes to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
If necessary, dilute the sample with the mobile phase to fall within the linear range of your standard curve.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[15]
-
Mobile Phase A: 1% (v/v) acetic acid in water.[15]
-
Mobile Phase B: 1% (v/v) acetic acid in acetonitrile.[15]
-
Gradient:
-
0-5 min: 5% B
-
5-18 min: 5-15% B
-
18-23 min: 15-100% B
-
23-30 min: 100% B[15]
-
-
Flow Rate: 1.0 mL/min.[15]
-
Detection Wavelength: 280 nm.[15]
-
Injection Volume: 10-20 µL.
-
-
Standard Curve: Prepare a series of TAL standards of known concentrations in the fermentation medium. Run these standards on the HPLC to generate a standard curve of peak area versus concentration.
-
Quantification: Determine the concentration of TAL in your samples by comparing their peak areas to the standard curve.
Visualizations
Caption: Troubleshooting workflow for low TAL yield with good biomass.
References
- 1. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic engineering strategies to overcome precursor limitations in isoprenoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic Engineering of Pichia pastoris for the Production of this compound Lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of process variables for minimization of byproduct formation during fermentation of blackstrap molasses to ethanol at industrial scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. byo.com [byo.com]
- 8. Fermenter Academy [fermenteracademy.lovable.app]
- 9. microbenotes.com [microbenotes.com]
- 10. bioprocessintl.com [bioprocessintl.com]
- 11. researchgate.net [researchgate.net]
- 12. yd-labs.com [yd-labs.com]
- 13. IPTG Induction Protocol - Biologicscorp [biologicscorp.com]
- 14. pnas.org [pnas.org]
- 15. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
troubleshooting 2-pyrone synthase expression and activity
Welcome to the technical support center for 2-pyrone synthase (2-PS) expression and activity. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is 2-pyrone synthase (2-PS)?
A1: 2-pyrone synthase is a type III polyketide synthase (PKS) enzyme that catalyzes the formation of triacetic acid lactone (TAL), also known as 6-methyl-4-hydroxy-2-pyrone.[1][2] It utilizes one molecule of a starter CoA (typically acetyl-CoA) and two molecules of malonyl-CoA as an extender unit for two successive decarboxylative Claisen condensation reactions to produce a triketide intermediate, which then cyclizes to form TAL.[1] This enzyme is of significant interest in metabolic engineering and synthetic biology for the production of valuable bioproducts.[1][3][4]
Q2: What is the typical expression host for recombinant 2-PS?
A2: Escherichia coli, particularly strains like BL21(DE3), is a commonly used and effective host for the recombinant expression of 2-pyrone synthase.[1]
Q3: What are the key substrates for the 2-PS reaction?
A3: The native reaction involves a starter unit, typically acetyl-CoA, and an extender unit, malonyl-CoA.[2] However, engineered 2-PS variants can accept alternative aromatic starter CoAs to produce a variety of TAL derivatives and other polyketides.[1][3]
Q4: My in vitro enzyme activity is high, but my whole-cell bioconversion yield is low. Why?
A4: Discrepancies between in vitro and in vivo performance are common in metabolic engineering.[5][6] This can be due to several factors, including limited intracellular substrate availability (e.g., malonyl-CoA), feedback inhibition, product toxicity, or differences between the optimal conditions for the enzyme in a test tube versus the cellular environment (pH, ionic strength). A fast reaction rate under limiting intracellular substrate concentrations is crucial for effective in-cell biocatalysis.[5][6]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during 2-PS expression, purification, and activity assays.
Problem 1: Low or No Expression of 2-PS
| Possible Cause | Suggested Solution |
| Codon Usage: The 2-PS gene from Gerbera hybrida may contain codons that are rare in E. coli, leading to translational stalling. | Synthesize a codon-optimized version of the 2-PS gene for E. coli expression. |
| Inefficient Transcription/Translation: Promoter strength, ribosome binding site (RBS) sequence, or mRNA secondary structure may be suboptimal. | - Use a strong, inducible promoter like T7. - Ensure an optimal RBS sequence is present. - Check the 5' end of your transcript for secondary structures that might inhibit translation. |
| Plasmid Instability: The expression plasmid may be lost during cell division. | - Ensure consistent antibiotic selection is maintained in all liquid cultures and plates. - Grow cultures from a fresh transformation. |
| Toxicity of 2-PS: High-level expression of 2-PS might be toxic to E. coli cells, leading to cell death or slow growth. | - Lower the induction temperature (e.g., 18-25°C). - Reduce the inducer concentration (e.g., IPTG). - Use a lower-copy-number plasmid. |
Problem 2: 2-PS is Expressed as Insoluble Inclusion Bodies
| Possible Cause | Suggested Solution |
| High Expression Rate: Rapid protein synthesis at high temperatures (e.g., 37°C) often overwhelms the cellular folding machinery, leading to aggregation. | - Lower the post-induction temperature to 16-20°C to slow down protein synthesis and allow more time for proper folding. |
| Suboptimal Culture Conditions: Factors like pH, aeration, and media composition can affect protein folding. | - Ensure adequate aeration by using baffled flasks and an appropriate shaker speed (e.g., 200-250 rpm). - Test different growth media (e.g., TB instead of LB) to see if it improves solubility. |
| Lack of Chaperones: The expressed protein may require specific chaperones for proper folding that are limiting in the host cell. | - Co-express molecular chaperones like GroEL/GroES or DnaK/DnaJ to assist in protein folding. |
| Protein Properties: 2-PS, like many other proteins, may have an intrinsic tendency to aggregate at high concentrations. | - If optimization of expression fails, proceed to purify the protein from inclusion bodies and refold it into its active conformation (See Protocol 2). |
Problem 3: Low or No Enzymatic Activity After Purification
| Possible Cause | Suggested Solution |
| Improper Refolding: Protein purified from inclusion bodies may not have refolded correctly into its active conformation. | - Optimize the refolding protocol. Key variables include the choice of denaturant, refolding buffer pH, temperature, and the use of additives like L-arginine or redox shuttles (glutathione). See Protocol 2 for a starting point. |
| Missing Cofactors/Substrates: The assay is missing essential components. | - Ensure that both the starter-CoA (e.g., acetyl-CoA) and the extender-CoA (malonyl-CoA) are present in the reaction mixture at appropriate concentrations. |
| Substrate Degradation: Malonyl-CoA is known to be unstable. | - Prepare malonyl-CoA solutions fresh before setting up the assays. Store stock solutions appropriately. |
| Incorrect Assay Conditions: The pH, temperature, or buffer composition of the assay may not be optimal for 2-PS activity. | - The optimal pH for some engineered 2-PS variants can be around 8.0.[1] Test a range of pH values (e.g., 6.0-9.0). - The standard assay temperature is often 37°C.[1] |
| Enzyme Instability: The purified enzyme may be unstable and lose activity over time. | - Add glycerol (B35011) (10-20%) to the final storage buffer. - Store the purified enzyme in small aliquots at -80°C to avoid repeated freeze-thaw cycles. |
| Product Inhibition: The product of the reaction (e.g., TAL) may be inhibiting the enzyme at higher concentrations. | - Perform a time-course experiment to ensure your activity measurements are in the initial linear range of the reaction. |
Quantitative Data Summary
Table 1: In Vivo Production Titers of 2-PS and Engineered Variants in E. coli
| Enzyme System | Substrate Fed | Product | Titer (mg/L) | Reference |
| Engineered 2-PS (3AP-L261G) + 4CL + MCS | p-coumaric acid | Bisnoryangonin | 17 | --INVALID-LINK--[1] |
| Engineered 2-PS (3AP-L261G) + 4CL + MCS | Cinnamic Acid | Phenyl-TAL derivative | 15.1 | --INVALID-LINK--[1] |
| Native Styrylpyrone Synthase (SPS) + 4CL | p-coumaric acid | Bisnoryangonin | 0.9 - 3.7 | --INVALID-LINK--[1] |
| Engineered 2-PS Mutants | Glucose | This compound Lactone (TAL) | Up to 46-fold improvement over WT | --INVALID-LINK--[5] |
Table 2: Comparison of Michaelis-Menten Kinetic Parameters for 2-PS Variants
| Enzyme Variant | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1M-1) | Reference |
| Wild-Type 2-PS | Malonyl-CoA | ~41 | ~0.12 | ~2.9 x 103 | --INVALID-LINK--[7] |
| Engineered Mutant (High Titer) | Malonyl-CoA | ~41 | ~5.3 | ~1.3 x 105 | --INVALID-LINK--[7] |
| Engineered Mutant (Fastest kcat) | Malonyl-CoA | ~110 | ~5.3 | ~4.8 x 104 | --INVALID-LINK--[7] |
| 3AP-L261G-2PS | Cinnamoyl-CoA | 15.8 ± 1.1 | 0.41 ± 0.01 | 2.6 x 104 | --INVALID-LINK--[1] |
Note: Kinetic parameters can vary based on assay conditions. The data presented are for comparative purposes.
Experimental Protocols
Protocol 1: Recombinant Expression of 2-PS in E. coli
-
Transformation: Transform the 2-PS expression plasmid (e.g., in a pET vector) into a suitable E. coli expression host, such as BL21(DE3). Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5-10 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking (220-250 rpm).
-
Expression Culture: Inoculate 1 L of LB or Terrific Broth (TB) medium with the overnight starter culture (typically a 1:100 dilution).
-
Growth: Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Cool the culture to the desired induction temperature (e.g., 18°C for soluble expression). Add the inducer (e.g., IPTG to a final concentration of 0.1-0.5 mM).
-
Protein Expression: Continue to incubate the culture for 16-20 hours at the lower temperature with shaking.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for purification.
Protocol 2: Solubilization and Refolding of 2-PS from Inclusion Bodies
-
Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 1 mM DTT) containing lysozyme (B549824) and a DNase. Lyse the cells using sonication on ice.
-
Inclusion Body Isolation: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C. The insoluble inclusion bodies will be in the pellet.
-
Washing: Wash the inclusion body pellet multiple times with a wash buffer (e.g., lysis buffer with 1-2% Triton X-100) to remove contaminating proteins and membranes. Centrifuge between each wash.
-
Solubilization: Solubilize the washed inclusion bodies in a buffer containing a strong denaturant (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 6 M Guanidine-HCl or 8 M Urea, 10 mM DTT). Incubate with gentle agitation for 1-2 hours at room temperature.
-
Clarification: Centrifuge the solubilized mixture at high speed (e.g., 20,000 x g) for 30 minutes to pellet any remaining insoluble material.
-
Refolding: Use rapid dilution for refolding. Add the solubilized, denatured protein drop-wise into a large volume of cold (4°C) refolding buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.5 M L-arginine, 1 mM reduced glutathione, 0.1 mM oxidized glutathione) with gentle stirring. The final protein concentration should be low (0.05-0.1 mg/mL) to prevent aggregation.
-
Dialysis and Concentration: After refolding (typically overnight at 4°C), concentrate the refolded protein using an appropriate method (e.g., tangential flow filtration or centrifugal concentrators) and dialyze against the final storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol).
Protocol 3: In Vitro 2-PS Activity Assay
-
Reaction Mixture: Prepare a reaction mixture in a microcentrifuge tube or 96-well plate. A typical 100 µL reaction could contain:
-
100 mM Buffer (e.g., Tris-HCl or HEPES, pH 7.0-8.0)
-
50-100 µM Starter-CoA (e.g., acetyl-CoA or cinnamoyl-CoA)
-
150-300 µM Malonyl-CoA
-
1-5 µg of purified 2-PS enzyme
-
-
Initiation: Start the reaction by adding the enzyme to the mixture.
-
Incubation: Incubate the reaction at the desired temperature (e.g., 37°C) for a specific time (e.g., 15-60 minutes). The time should be within the linear range of the reaction.
-
Quenching: Stop the reaction by adding an equal volume of a quenching solution, such as 10% acetic acid or ethyl acetate.
-
Extraction: Extract the product from the aqueous phase using an organic solvent like ethyl acetate. Vortex thoroughly and centrifuge to separate the phases.
-
Analysis: Transfer the organic phase to a new tube, evaporate the solvent, and resuspend the product in a suitable solvent (e.g., methanol). Analyze the product formation and quantify using High-Performance Liquid Chromatography (HPLC) or LC-MS.
Visualizations
References
- 1. Reshaping the 2‐Pyrone Synthase Active Site for Chemoselective Biosynthesis of Polyketides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Reshaping the 2-Pyrone Synthase Active Site for Chemoselective Biosynthesis of Polyketides - CABBI [cabbi.bio]
- 4. Reshaping the 2-Pyrone Synthase Active Site for Chemoselective Biosynthesis of Polyketides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancing 2-Pyrone Synthase Efficiency by High-Throughput Mass-Spectrometric Quantification and In Vitro/In Vivo Catalytic Performance Correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancing 2‐Pyrone Synthase Efficiency by High‐Throughput Mass‐Spectrometric Quantification and In Vitro/In Vivo Catalytic Performance Correlation (Journal Article) | OSTI.GOV [osti.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Increase Precursor Supply for Triacetic Acid Lactone (TAL) Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the microbial synthesis of triacetic acid lactone (TAL). Our goal is to offer practical solutions to common experimental challenges encountered when aiming to increase the supply of essential precursors, acetyl-CoA and malonyl-CoA.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.
| Problem ID | Issue | Potential Causes | Troubleshooting Steps |
| TS-001 | Low TAL Titer Despite Expression of 2-Pyrone Synthase (2-PS) | 1. Insufficient precursor supply (acetyl-CoA and malonyl-CoA).2. Low activity or instability of the expressed 2-PS enzyme.3. Suboptimal fermentation conditions.4. Accumulation of inhibitory byproducts. | 1. Enhance Precursor Pools: - Overexpress Acetyl-CoA Carboxylase (ACC): This is a key enzyme that converts acetyl-CoA to malonyl-CoA. Overexpression of a native or heterologous ACC can significantly boost malonyl-CoA levels.[1] In Saccharomyces cerevisiae, expressing a deregulated version of ACC1 can bypass native feedback inhibition. - Engineer the Pyruvate (B1213749) Dehydrogenase (PDH) Complex: Upregulating the PDH complex can increase the conversion of pyruvate to acetyl-CoA. - Introduce Heterologous Pathways: Consider introducing a phosphoketolase/phosphotransacetylase (PK/PTA) pathway to generate additional acetyl-CoA from the pentose (B10789219) phosphate (B84403) pathway.2. Optimize 2-PS Expression: - Codon Optimization: Ensure the g2ps1 gene sequence is optimized for your expression host (E. coli or S. cerevisiae). - Promoter Strength: Test different promoters to modulate the expression level of 2-PS. Very high expression can lead to inclusion bodies, especially in E. coli.[2] - Protein Engineering: Use directed evolution or site-directed mutagenesis to improve the catalytic efficiency and stability of 2-PS.3. Optimize Fermentation: - Carbon Source: Test different carbon sources such as glucose, glycerol, or ethanol (B145695), as they can influence precursor availability.[3] - Fed-Batch Fermentation: Implement a fed-batch strategy to maintain a controlled supply of the carbon source, which can prevent the accumulation of inhibitory byproducts like acetate (B1210297) and ethanol and sustain high cell density.[4][5] - pH and Aeration: Optimize pH and dissolved oxygen levels to maintain metabolic activity.4. Address Byproduct Inhibition: - Gene Knockouts: Delete genes involved in competing pathways that drain precursors or produce inhibitory compounds. For example, deleting genes in the fatty acid biosynthesis pathway can redirect malonyl-CoA towards TAL synthesis. |
| TS-002 | Overexpression of a Key Pathway Enzyme (e.g., ACC) Does Not Improve TAL Titer | 1. The overexpressed enzyme is forming inactive inclusion bodies (E. coli).2. The activity of the enzyme is limited by other factors (e.g., cofactor availability, post-translational modifications).3. Another step in the pathway has become the new bottleneck.4. The expressed protein is toxic to the host cells, leading to reduced growth and productivity. | 1. Improve Protein Solubility: - Lower Induction Temperature: Reduce the induction temperature (e.g., to 16-25°C) to slow down protein synthesis and promote proper folding. - Co-express Chaperones: Co-express molecular chaperones (e.g., GroEL/ES) to assist in protein folding. - Use a Fusion Tag: Fuse a highly soluble protein (e.g., MBP, GST) to the N-terminus of your enzyme.2. Ensure Enzyme Activity: - Cofactor Engineering: Ensure an adequate supply of necessary cofactors. For example, ACC requires biotin (B1667282) and ATP. - Check for Post-Translational Modifications: Some enzymes require specific post-translational modifications for activity, which may not be present in a heterologous host.3. Identify New Bottlenecks: - Metabolite Analysis: Quantify intracellular concentrations of key metabolites (pyruvate, acetyl-CoA, malonyl-CoA) to identify potential bottlenecks in the pathway. - Flux Balance Analysis: Use computational models to predict metabolic fluxes and identify rate-limiting steps.4. Mitigate Toxicity: - Tune Expression Levels: Use inducible promoters with varying strengths to find an optimal expression level that balances productivity and cell health. |
| TS-003 | Engineered Strain Exhibits Poor Growth | 1. Metabolic Burden: High-level expression of heterologous proteins can divert significant cellular resources (amino acids, energy) away from essential processes.[2]2. Toxicity of Intermediates: Accumulation of certain metabolic intermediates can be toxic to the cells.[6]3. Redox Imbalance: Altering central metabolic pathways can disrupt the cellular redox balance (NADH/NAD+ and NADPH/NADP+ ratios). | 1. Reduce Metabolic Burden: - Optimize Plasmid Copy Number: Use low or medium-copy-number plasmids for expressing pathway genes. - Dynamic Regulation: Employ dynamic regulatory circuits that activate gene expression only when the cell culture has reached a certain density or upon addition of an inducer at a specific time.2. Address Intermediate Toxicity: - Pathway Balancing: Fine-tune the expression levels of all enzymes in the pathway to prevent the accumulation of any single intermediate. - Introduce Scavenging Enzymes: If a specific toxic intermediate is identified, consider introducing an enzyme that can convert it to a less toxic compound.3. Restore Redox Balance: - Cofactor Engineering: Overexpress enzymes that can regenerate the required redox cofactors. For example, overexpressing enzymes of the pentose phosphate pathway can increase NADPH supply. |
Frequently Asked Questions (FAQs)
Q1: Which host organism is better for TAL production, E. coli or S. cerevisiae?
A1: Both E. coli and S. cerevisiae have been successfully engineered for TAL production, and the choice depends on the specific experimental goals and available resources.
-
E. coli offers rapid growth, well-established genetic tools, and high-density fermentation protocols. However, challenges can include the formation of inclusion bodies when overexpressing eukaryotic enzymes like 2-PS and endotoxin (B1171834) production.
-
S. cerevisiae is a robust eukaryotic host that is well-suited for expressing eukaryotic proteins and is generally recognized as safe (GRAS). It can be more tolerant to harsh fermentation conditions. However, its genetic manipulation can be more time-consuming than that of E. coli.[7]
Ultimately, the "better" host is often strain- and strategy-dependent.
Q2: How can I increase the intracellular pool of acetyl-CoA?
A2: Several strategies can be employed to boost acetyl-CoA levels:
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Upregulate the Pyruvate Dehydrogenase (PDH) Complex: This is the primary native pathway for acetyl-CoA synthesis from pyruvate under aerobic conditions.
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Introduce a Pyruvate Bypass Pathway: In yeast, this pathway converts pyruvate to acetyl-CoA via acetaldehyde (B116499) and acetate.[8]
-
Overexpress Acetyl-CoA Synthetase (ACS): This enzyme converts acetate to acetyl-CoA. This is particularly effective if acetate is accumulating as a byproduct.
-
Delete Competing Pathways: Knocking out pathways that consume acetyl-CoA, such as those for ethanol or acetate formation, can redirect flux towards TAL synthesis.
Q3: What are the most effective strategies for increasing malonyl-CoA supply?
A3: Increasing the availability of malonyl-CoA is often a critical step for improving TAL titers.
-
Overexpress Acetyl-CoA Carboxylase (ACC): This is the most direct approach. Using a feedback-resistant mutant of ACC can be particularly effective.
-
Downregulate Fatty Acid Synthesis: The fatty acid biosynthesis pathway is a major consumer of malonyl-CoA. Downregulating key enzymes in this pathway can increase the malonyl-CoA pool available for TAL synthesis.
-
Introduce an Orthogonal Malonyl-CoA Pathway: An alternative pathway that converts malonate to malonyl-CoA can be introduced to bypass the native ACC-dependent route.[9]
Q4: I am observing the accumulation of an unknown byproduct. How can I identify and address this?
A4: The appearance of unknown byproducts is a common issue in metabolic engineering.
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Identification: Use analytical techniques such as HPLC, LC-MS, and GC-MS to identify the chemical structure of the byproduct.
-
Pathway Analysis: Once identified, trace the metabolic pathway that leads to its formation. This may be a side reaction of a native or heterologous enzyme or a spontaneous chemical conversion of an accumulating intermediate.
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Mitigation:
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Gene Knockout: If the byproduct is synthesized by a specific enzyme, consider knocking out the corresponding gene.
-
Enzyme Engineering: If it is a side reaction of a desired enzyme, protein engineering may be used to improve its specificity.
-
Pathway Balancing: Adjust the expression levels of pathway enzymes to prevent the accumulation of the precursor to the byproduct.
-
Quantitative Data Summary
The following table summarizes TAL production data from various metabolic engineering strategies in E. coli and S. cerevisiae. This allows for a comparison of the effectiveness of different approaches.
| Host Organism | Key Genetic Modifications | Carbon Source | Cultivation Method | TAL Titer (g/L) | Yield (g/g substrate) | Reference |
| Yarrowia lipolytica | Overexpression of a pyruvate bypass pathway (ACS1, ALD5, PDC2, ACC1) | Glucose + Acetate | Fed-batch | 35.9 | ~0.19 | [8] |
| Saccharomyces cerevisiae | Expression of g2ps1 in various industrial strains | Ethanol | Fed-batch | 5.2 | Not Reported | [3] |
| Saccharomyces cerevisiae | Expression of Y1572F mutant of 6-MSAS | Glucose | Fermentor-controlled | 1.8 | 0.06 | [1] |
| Escherichia coli | Expression of 2-PS variant with plasmid-based overexpression of pykA | Glycerol | Shake flask | ~0.1 (normalized) | Not Reported | [10] |
| Escherichia coli | Expression of 2-PS variant S1 | Not Specified | Liquid culture | ~0.08 (normalized) | Not Reported | [10] |
Experimental Protocols
Protocol 1: CRISPR/Cas9-Mediated Gene Knockout in Saccharomyces cerevisiae
This protocol provides a general workflow for deleting a target gene involved in a competing pathway.
-
Design Guide RNA (gRNA):
-
Identify a 20-bp target sequence in the coding region of your gene of interest that is followed by a Protospacer Adjacent Motif (PAM) sequence (NGG).
-
Use online tools to check for potential off-target sites.
-
-
Construct gRNA Expression Plasmid:
-
Synthesize two complementary oligonucleotides encoding the 20-bp target sequence.
-
Anneal the oligonucleotides and clone them into a yeast expression vector that also contains the Cas9 gene.
-
-
Design and Prepare Repair Template:
-
Synthesize a 90-120 bp single-stranded oligodeoxynucleotide (ssODN) or a double-stranded DNA fragment containing regions of homology upstream and downstream of the target gene's open reading frame. This will mediate the repair of the double-strand break and result in the deletion of the gene.
-
-
Yeast Transformation:
-
Co-transform the gRNA/Cas9 expression plasmid and the repair template into your S. cerevisiae strain using the lithium acetate/polyethylene glycol (LiAc/PEG) method.
-
-
Selection and Verification:
-
Plate the transformed cells on selective media to isolate colonies that have taken up the plasmid.
-
Screen individual colonies by colony PCR using primers that flank the target gene to verify its deletion. Sequence the PCR product to confirm the correct modification.
-
Protocol 2: Fed-Batch Fermentation for TAL Production in E. coli
This protocol outlines a general procedure for high-density cultivation of an engineered E. coli strain for TAL production.
-
Pre-culture Preparation:
-
Inoculate a single colony of your engineered E. coli strain into 5-10 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate a larger volume of defined minimal medium (e.g., M9 medium) with the overnight culture to an initial OD600 of ~0.1 and grow to an OD600 of 2-4.
-
-
Bioreactor Setup and Batch Phase:
-
Prepare a bioreactor with a defined batch medium containing a limiting amount of the carbon source (e.g., glucose or glycerol).
-
Inoculate the bioreactor with the pre-culture.
-
Control the temperature, pH, and dissolved oxygen (DO) at optimal levels (e.g., 37°C, pH 7.0, DO > 20%).
-
-
Fed-Batch Phase:
-
Once the initial carbon source is depleted (indicated by a sharp increase in DO), start the feed of a concentrated carbon source solution.
-
Use a pre-determined feeding strategy (e.g., exponential feed) to maintain a constant specific growth rate and avoid the accumulation of acetate.
-
-
Induction and Production Phase:
-
When the culture reaches a desired cell density (e.g., OD600 of 50-100), induce the expression of the TAL synthesis pathway genes with an appropriate inducer (e.g., IPTG).
-
Continue the fed-batch cultivation for the desired production period, monitoring cell growth and TAL production.
-
-
Harvesting and Analysis:
-
Harvest the culture broth and separate the cells from the supernatant by centrifugation.
-
Extract TAL from the supernatant and quantify its concentration using HPLC.
-
Visualizations
Signaling Pathways and Experimental Workflows
Below are diagrams created using Graphviz (DOT language) to illustrate key metabolic pathways and experimental workflows.
References
- 1. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 2. researchgate.net [researchgate.net]
- 3. Reshaping the 2‐Pyrone Synthase Active Site for Chemoselective Biosynthesis of Polyketides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fed-batch cultivation of Saccharomyces cerevisiae in a hyperbaric bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lgpm.centralesupelec.fr [lgpm.centralesupelec.fr]
- 6. Engineering strategy of yeast metabolism for higher alcohol production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of engineered Saccharomyces cerevisiae and engineered Escherichia coli for the production of an optically pure keto alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. Engineering Escherichia coli to increase this compound lactone (TAL) production using an optimized TAL sensor-reporter system - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Triacetic Acid Lactone (TAL) Stability
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of triacetic acid lactone (TAL) during storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound lactone (TAL) degradation during storage?
A1: The primary stability concern for this compound lactone, like other lactones, is its susceptibility to hydrolysis. This is a chemical reaction where the cyclic ester bond in the lactone ring is cleaved by water, resulting in the formation of the corresponding open-chain hydroxy acid.[1] This process can be accelerated by factors such as non-neutral pH and elevated temperatures.
Q2: What are the recommended storage conditions for solid this compound lactone?
A2: For long-term stability, solid this compound lactone should be stored in a cool, dark, and dry environment. Specifically, storage at -20°C in a tightly sealed container is recommended to minimize degradation. It is also advisable to protect it from light to prevent potential photodegradation.
Q3: How should I prepare and store stock solutions of this compound lactone?
A3: To minimize hydrolysis, it is best to prepare fresh stock solutions for each experiment. If storage is necessary, dissolve TAL in a dry, aprotic solvent like anhydrous DMSO or ethanol.[1][2] Store these solutions at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles and exposure to atmospheric moisture.[1][2] Avoid using aqueous buffers for long-term stock solution storage.[1]
Q4: What are the signs that my this compound lactone may have degraded?
A4: In solid form, degradation may not be visually obvious but could involve subtle color changes. In solution, degradation is typically not visible. The most reliable method to detect degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC).[1] A new peak appearing in the chromatogram, likely corresponding to the hydrolyzed hydroxy acid form of TAL, is a strong indicator of degradation.
Q5: Is this compound lactone sensitive to light?
A5: Yes, studies have shown that 4-hydroxy-6-methyl-α-pyrone, the chemical name for TAL, can undergo photoisomerization upon exposure to UV radiation. This can lead to the formation of photoproducts such as a Dewar valence isomer and a conjugated aldehyde-ketene.[3] Therefore, it is crucial to protect TAL from light during storage and handling.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and use of this compound lactone.
| Problem | Possible Cause | Recommended Solution |
| Loss of compound activity in a multi-day cell-based assay. | Degradation of TAL in the aqueous cell culture medium due to hydrolysis.[1] | 1. Replenish the compound in the medium daily. 2. Conduct a preliminary experiment to determine the rate of TAL degradation in your specific cell culture medium and adjust the experimental design accordingly. 3. If feasible, consider using a more stable analog of the compound. |
| A new, more polar peak appears in the HPLC analysis of a stored TAL solution. | Hydrolysis of the lactone ring, forming the open-chain hydroxy acid.[1] | 1. Confirm the identity of the new peak using mass spectrometry; the mass should correspond to the addition of a water molecule (M+18). 2. For future experiments, prepare fresh solutions or store stock solutions in an anhydrous aprotic solvent at low temperatures (-20°C or -80°C).[1][2] |
| Inconsistent results between experiments using the same batch of TAL. | Degradation of the solid compound due to improper storage or degradation of a stock solution due to repeated freeze-thaw cycles. | 1. Review storage conditions for the solid compound. Ensure it is stored at -20°C in a tightly sealed container, protected from light and moisture. 2. Aliquot stock solutions into single-use vials to avoid multiple freeze-thaw cycles.[1][2] |
| Discoloration of the solid TAL powder. | Potential degradation due to exposure to light, heat, or humidity. | 1. Discard the discolored batch to ensure the integrity of your experimental results. 2. Procure a fresh batch of TAL and store it under the recommended conditions (-20°C, dark, dry). |
Data on this compound Lactone Stability
| Condition | Effect on TAL Stability | Potential Degradation Products | References |
| Temperature | Increased temperature accelerates degradation, especially in aqueous solutions. Heating in water can lead to ring-opening decarboxylation. | Hydrolyzed open-chain hydroxy acid, Acetylacetone | [1] |
| pH | Both acidic and basic conditions can catalyze the hydrolysis of the lactone ring.[1] | Hydrolyzed open-chain hydroxy acid | [1] |
| Humidity/Moisture | The presence of water is necessary for hydrolysis, the primary degradation pathway. | Hydrolyzed open-chain hydroxy acid | [1] |
| Light (UV) | Can induce photoisomerization. | Dewar valence isomer, Conjugated aldehyde-ketene | [3] |
| Oxygen | While hydrolysis is the main concern, oxidative degradation of similar phenolic lactones can occur, especially at neutral to alkaline pH.[2] | Oxidized derivatives (speculative) | [2] |
Experimental Protocols
Protocol 1: General HPLC Method for Assessing TAL Stability
This protocol provides a general method for monitoring the stability of this compound lactone in a given solution over time.
1. Preparation of Solutions:
-
Stock Solution: Prepare a 10 mM stock solution of TAL in anhydrous DMSO.
-
Test Solution: Dilute the stock solution to a final concentration of 100 µM in the desired test buffer (e.g., phosphate-buffered saline at various pH values).
2. Incubation:
-
Incubate the test solutions at the desired temperatures (e.g., room temperature, 37°C, 50°C).
-
Protect samples from light by wrapping the vials in aluminum foil.
3. Time-Point Sampling:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each test solution.
4. Sample Analysis:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (B52724) is typically effective for separating TAL from its more polar degradation products.
-
Detection: Monitor the absorbance at the wavelength of maximum absorbance for TAL (approximately 280-300 nm, to be determined empirically).
-
Injection Volume: 10-20 µL.
5. Data Analysis:
-
Identify the peak corresponding to intact TAL based on its retention time from the time-zero sample.
-
Quantify the peak area of TAL at each time point.
-
Calculate the percentage of TAL remaining at each time point relative to the time-zero sample.
-
Monitor for the appearance of new peaks, which would indicate degradation products.
Visualizations
Caption: Primary degradation pathways for this compound lactone.
Caption: Troubleshooting workflow for TAL stability issues.
References
Technical Support Center: Triacetic Acid Lactone (TAL) Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the microbial synthesis of triacetic acid lactone (TAL).
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low TAL Titer or Yield
Q1: My fermentation is producing very low levels of TAL. What are the common causes and how can I improve my titer?
A1: Low TAL titers are a frequent challenge and can stem from several factors related to the host organism, culture conditions, and the expression of the synthesis pathway.
-
Suboptimal Host Strain: The choice of microbial host is critical. While E. coli can produce TAL, it has been shown to exhibit toxicity to the product, limiting achievable titers.[1] Yeasts like Saccharomyces cerevisiae and particularly the oleaginous yeast Yarrowia lipolytica have demonstrated higher production capacities, with Y. lipolytica achieving titers as high as 35.9 g/L.[1][2]
-
Insufficient Precursor Supply: TAL synthesis requires one molecule of acetyl-CoA and two molecules of malonyl-CoA.[2] Your host's central metabolism may not provide a sufficient flux towards these precursors.
-
Troubleshooting:
-
Consider metabolic engineering strategies to increase the intracellular pools of acetyl-CoA and malonyl-CoA.[3] In Y. lipolytica, upregulating the ATP:citrate lyase (ACL) pathway can boost the supply of cytosolic acetyl-CoA.[1]
-
For S. cerevisiae, ensure efficient expression of acetyl-CoA carboxylase (ACC1) to drive the conversion of acetyl-CoA to malonyl-CoA.
-
-
-
Low Enzyme Activity: The 2-pyrone synthase (2-PS) from Gerbera hybrida is the cornerstone enzyme for TAL synthesis.[1] Low expression levels or poor catalytic efficiency will directly impact your yield.
-
Troubleshooting:
-
Optimize codon usage of the g2ps1 gene for your specific host organism.
-
Use strong, well-characterized promoters. For example, the P(ADH2) promoter has been effective in S. cerevisiae.[4]
-
Consider screening enzyme variants, as mutations in the 2-PS active site have been shown to improve kinetic properties.[5]
-
-
-
Culture Conditions: Nutrient limitation and other process parameters significantly affect TAL production.
-
Troubleshooting:
-
Inducing lipid biosynthesis through nitrogen-limited growth conditions can increase TAL titers in Y. lipolytica.[1]
-
Experiment with different carbon sources. Ethanol (B145695) has been shown to be an effective carbon source in some yeast strains.[6]
-
-
Issue 2: Presence of Impurities and Byproducts
Q2: My final product contains significant impurities. What is the most common byproduct and how is it formed?
A2: The most frequently encountered and well-characterized byproduct is acetylacetone (B45752) (also known as 2,4-pentanedione). This impurity is not typically a result of enzymatic side reactions but rather from the chemical instability of TAL itself under certain conditions.[2][7]
-
Mechanism of Formation: Acetylacetone is formed via a ring-opening decarboxylation of the TAL molecule.[7] This reaction is particularly favored when aqueous solutions of TAL are heated. Studies have measured this degradation occurring at temperatures between 30°C and 80°C, which overlaps with typical fermentation temperatures.[7]
Q3: How can I minimize the formation of acetylacetone during my experiment?
A3: Minimizing acetylacetone formation involves controlling the physical parameters of your fermentation and downstream processing.
-
Temperature Control: Maintain the lowest possible fermentation temperature that still allows for good cell growth and enzyme activity. For Y. lipolytica, this is often around 28-30°C.[7] During downstream processing (e.g., cell removal, initial purification steps), keep the TAL-containing broth cooled.
-
pH Management: The stability of TAL is pH-dependent. While the optimal pH for preventing degradation is not definitively established in all contexts, maintaining a stable, controlled pH during fermentation is crucial. A pH of 6.5 has been used successfully in high-titer fermentations.[7] Consider this a key parameter to monitor and control.
-
Minimize Heat Exposure: During purification steps that require heating, such as dissolving crystallized TAL for re-processing, minimize both the temperature and the duration of heat exposure to limit degradation.[7]
Q4: I'm using a fed-batch process with ethanol and observing a loss of TAL and formation of other side products at high feed rates. What are these byproducts?
A4: Research has shown that in fed-batch cultivation of S. cerevisiae, higher ethanol feed rates can lead to a decrease in the concentration of TAL and the appearance of "additional TAL side products".[6] While these specific byproducts are not explicitly identified in the literature, the phenomenon points to a shift in cellular metabolism under high ethanol flux.
-
Troubleshooting:
-
The primary solution is to carefully optimize the ethanol feed rate.
-
Establish a feeding strategy that maintains a balance between sufficient carbon supply for TAL production and avoiding metabolic overflow or stress that could lead to byproduct formation.
-
Monitor the appearance of unknown peaks in your HPLC analysis as you adjust the feed rate to identify the optimal operating window.
-
Quantitative Data Summary
The following tables summarize key quantitative data from literature to help benchmark your experiments.
Table 1: TAL Production Titers in Various Microbial Hosts
| Host Organism | Enzyme System | Titer (g/L) | Culture Conditions | Reference |
| Yarrowia lipolytica | G. hybrida 2-PS | 35.9 | Batch fermentation, nitrogen-limited medium | [1] |
| Saccharomyces cerevisiae | G. hybrida 2-PS | 5.2 | Fed-batch cultivation with ethanol feed | [6] |
| Saccharomyces cerevisiae | Mutant P. patulum 6-MSAS | 1.8 | Fermentor-controlled, glucose medium | [4] |
| Escherichia coli | G. hybrida 2-PS | 0.47 | Fermentor-controlled, glucose-limited | [8] |
Table 2: Impact of Process Conditions on Byproduct Formation
| Parameter | Condition | Observation | Impact on TAL | Reference |
| Temperature | Heating aqueous TAL solution (30°C - 80°C) | Formation of acetylacetone | Product loss/impurity | [7] |
| pH | Uncontrolled vs. Controlled (e.g., at 6.5) | Potential TAL degradation | Mitigates product loss | [7] |
| Ethanol Feed Rate | High feed rate in S. cerevisiae fed-batch | Formation of unspecified side products | Product loss/impurities | [6] |
Experimental Protocols & Methodologies
Protocol 1: General Method for TAL Quantification by HPLC
This protocol provides a general method for analyzing TAL concentration in cell-free fermentation broth.
-
Sample Preparation:
-
Withdraw a sample (e.g., 1-5 mL) from the bioreactor.
-
Centrifuge the sample to pellet the cells (e.g., 10,000 x g for 10 minutes).
-
Collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining cells and debris.
-
The resulting cell-free broth is ready for analysis.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., ZORBAX SB-C18, 4.6 x 150 mm, 5 µm).[8]
-
Mobile Phase A: 1% (v/v) acetic acid in water.[8]
-
Mobile Phase B: 1% (v/v) acetic acid in acetonitrile.[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: UV detector at 280 nm.[8]
-
Gradient:
-
0-5 min: 5% B
-
5-18 min: Gradient from 5% to 15% B
-
18-23 min: Gradient from 15% to 100% B
-
23-30 min: 100% B
-
-
Retention Time: Under these conditions, TAL typically elutes at approximately 12.9 minutes.[8]
-
-
Quantification:
-
Prepare a standard curve using authentic TAL of known concentrations.
-
Integrate the peak area corresponding to the TAL retention time in your samples.
-
Calculate the concentration in your samples by comparing the peak area to the standard curve.
-
Protocol 2: Purification of TAL via Liquid-Liquid Extraction
This method is effective for recovering TAL from clarified fermentation broth, particularly from minimal medium cultures.
-
Broth Preparation:
-
Centrifuge the fermentation broth to remove cells and debris.
-
Acidify the clarified broth to approximately pH 2.0 using a strong acid (e.g., concentrated sulfuric acid). This protonates the hydroxyl group of TAL, increasing its hydrophobicity and facilitating its extraction into an organic solvent.[1]
-
-
Extraction:
-
Perform a series of liquid-liquid extractions using a suitable organic solvent. Hexanol has been shown to be effective.[1]
-
In a separatory funnel, combine the acidified broth with the solvent (e.g., a 3:1 ratio of broth to hexanol, v/v).
-
Shake vigorously and allow the layers to separate.
-
Collect the organic (top) layer.
-
Repeat the extraction on the aqueous layer at least two more times with fresh solvent to maximize recovery.
-
-
Solvent Removal:
-
Combine all organic fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude TAL product. Further purification can be achieved by crystallization.
-
Visualizations
Diagrams of Pathways and Workflows
Caption: Biosynthetic pathway of this compound Lactone (TAL) from glucose.
Caption: Primary degradation pathway of TAL into the byproduct acetylacetone.
Caption: A logical workflow for troubleshooting common issues in TAL synthesis.
References
- 1. Bioengineering this compound lactone production in Yarrowia lipolytica for pogostone synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound lactone - Wikipedia [en.wikipedia.org]
- 3. Metabolic Engineering for the Production of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microbial synthesis of this compound lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound lactone production in industrial Saccharomyces yeast strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
Technical Support Center: Optimizing Codon Usage for 2-Pyrone Synthase in E. coli
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the expression of 2-pyrone synthase (2-PS) in Escherichia coli for the production of triacetic acid lactone (TAL).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in expressing the plant-derived 2-pyrone synthase (2-PS) in E. coli?
A1: A primary challenge is the difference in codon usage bias between the original organism of the 2-PS gene (e.g., Gerbera hybrida) and the E. coli expression host.[1] Different organisms exhibit preferences for certain synonymous codons (codons that code for the same amino acid).[2] If the 2-PS gene contains codons that are rarely used by E. coli, it can lead to translational inefficiencies, resulting in low protein expression, truncated proteins, or protein misfolding.[3]
Q2: What are the common codon optimization strategies for improving 2-PS expression in E. coli?
A2: Several codon optimization strategies can be employed to enhance the expression of heterologous proteins like 2-PS in E. coli. The most common approaches include:
-
One amino acid-one codon: This method replaces all instances of a particular amino acid with the most frequently used codon for that amino acid in E. coli.[1]
-
Codon randomization: This strategy randomly assigns codons for each amino acid based on their frequency distribution in a set of highly expressed E. coli genes.[1]
-
Harmonization of Codon Usage: This approach matches the codon usage frequency of the heterologous gene to the codon usage frequency of the E. coli host.
It is important to note that simply replacing rare codons with the most frequent ones may not always yield the best results, as factors like mRNA secondary structure also play a crucial role in translation efficiency.[3][4]
Q3: Besides codon optimization, what other factors can influence the expression of 2-PS in E. coli?
A3: Several factors beyond codon usage can significantly impact 2-PS expression:
-
Expression Vector and Promoter: The choice of expression vector and promoter strength is critical. A strong, tightly regulated promoter (e.g., T7 promoter) is often preferred to control the timing and level of protein expression.
-
Host Strain: Different E. coli strains have varying capacities for protein expression. Strains like BL21(DE3) are commonly used for T7 promoter-based expression.
-
Culture Conditions: Temperature, induction time, and the concentration of the inducer (e.g., IPTG) can be optimized to improve protein solubility and yield. Lowering the induction temperature (e.g., to 18-25°C) can often enhance the proper folding of the protein.
-
mRNA Secondary Structure: The formation of stable secondary structures in the 5' region of the mRNA can hinder ribosome binding and translation initiation. Codon optimization algorithms should ideally consider minimizing such structures.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or very low 2-PS expression | Inefficient translation due to codon bias. | - Synthesize a codon-optimized version of the 2-PS gene for E. coli. - Consider different codon optimization strategies (e.g., "one amino acid-one codon" vs. "codon randomization").[1] |
| mRNA instability or secondary structure formation. | - Analyze the mRNA secondary structure of the 5' untranslated region and the initial coding sequence. - Re-design the gene sequence to minimize stable secondary structures near the ribosome binding site.[4] | |
| Protein toxicity to the E. coli host. | - Use a lower induction temperature (e.g., 18-25°C) and a shorter induction time. - Employ a lower concentration of the inducer (e.g., IPTG). - Use a strain designed for the expression of toxic proteins. | |
| 2-PS is expressed but insoluble (inclusion bodies) | High expression rate leading to protein aggregation. | - Lower the induction temperature (e.g., 18-25°C) and reduce the inducer concentration. - Co-express molecular chaperones to assist in proper protein folding. |
| Improper disulfide bond formation (if applicable). | - Use an E. coli strain that facilitates disulfide bond formation in the cytoplasm (e.g., SHuffle strains). | |
| Low TAL Production Despite 2-PS Expression | Low enzymatic activity of the expressed 2-PS. | - Perform an in vitro enzyme assay to confirm the specific activity of the purified 2-PS. - Consider directed evolution or protein engineering to improve the catalytic efficiency of 2-PS.[5][6] |
| Limited precursor supply (malonyl-CoA). | - Engineer the host metabolic pathways to increase the intracellular pool of malonyl-CoA. This can involve overexpressing acetyl-CoA carboxylase (ACC). | |
| Feedback inhibition or product toxicity. | - Investigate the potential for TAL to inhibit 2-PS activity or be toxic to E. coli at high concentrations. - Consider in situ product removal strategies. |
Quantitative Data Summary
Table 1: Impact of 2-PS Mutations on TAL Production in E. coli
| 2-PS Variant | Relative TAL Titer Improvement (fold) | Key Findings | Reference |
| Mutant 1 | 46 | Discovered through directed evolution, showing the highest improvement in TAL titer. | [5][6] |
| Mutant 2 | - | Exhibited the fastest kcat (44-fold improvement over wild type), highlighting the importance of reaction rate. | [5][6] |
| Engineered 2PS | - | Produced TAL-derived pyrones with yields up to 17 mg/L through whole-cell transformation. | [7][8][9][10][11] |
Table 2: TAL Production in Engineered E. coli Strains
| E. coli Strain / Condition | TAL Titer (g/L) | Yield (mol/mol) | Reference |
| JWF1(DE3)/pJA1.147A (glucose-rich) | 0.23 | 0.08% | [12] |
| JWF1(DE3)/pJA1.147A (glucose-limited) | 0.47 | 0.4% | [12] |
| Engineered for kavalactone precursors | up to 0.017 | - | [7][8][9][10][11] |
Experimental Protocols
1. Codon Optimization of the 2-Pyrone Synthase Gene
-
Obtain the amino acid sequence of the Gerbera hybrida 2-pyrone synthase.
-
Utilize a codon optimization software tool. Several online tools and software packages are available.
-
Select Escherichia coli as the target expression host.
-
Choose an optimization strategy:
-
Analyze and refine the optimized sequence: Check for and manually edit any potential issues like undesirable restriction sites or stable mRNA secondary structures, particularly near the 5' end.
-
Synthesize the optimized gene and clone it into a suitable E. coli expression vector (e.g., pET vector).
2. Expression of 2-Pyrone Synthase in E. coli
-
Transformation: Transform the expression vector containing the codon-optimized 2-PS gene into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Starter Culture: Inoculate a single colony into 5-10 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Main Culture: Inoculate a larger volume of LB medium with the overnight culture to an initial OD600 of ~0.05-0.1. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to the desired induction temperature (e.g., 18°C, 25°C, or 37°C) and add IPTG to a final concentration of 0.1-1 mM.
-
Incubation: Continue to incubate the culture with shaking for a specified period (e.g., 4-6 hours at 37°C or 16-24 hours at 18°C).
-
Harvesting: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C for later analysis.
3. Measurement of TAL Production
-
Sample Preparation: After the induction period, take a sample of the cell culture. Centrifuge to separate the supernatant and the cell pellet.
-
Extraction: Extract TAL from the supernatant using an equal volume of an organic solvent like ethyl acetate.
-
Analysis: Analyze the extracted TAL using High-Performance Liquid Chromatography (HPLC) or a mass spectrometry-based method.[5]
-
Quantification: Use a standard curve of pure TAL to quantify the concentration in the culture supernatant. Normalize the TAL concentration to the cell density (OD600) to get a specific productivity value.
Visualizations
Caption: Experimental workflow for optimizing and expressing 2-pyrone synthase in E. coli.
Caption: Engineered metabolic pathway for this compound lactone (TAL) production in E. coli.
References
- 1. Comparison of two codon optimization strategies to enhance recombinant protein production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Codon Optimization Protocol - Creative Biogene [creative-biogene.com]
- 4. research.wur.nl [research.wur.nl]
- 5. Enhancing 2-Pyrone Synthase Efficiency by High-Throughput Mass-Spectrometric Quantification and In Vitro/In Vivo Catalytic Performance Correlation - CABBI [cabbi.bio]
- 6. Enhancing 2-Pyrone Synthase Efficiency by High-Throughput Mass-Spectrometric Quantification and In Vitro/In Vivo Catalytic Performance Correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reshaping the 2‐Pyrone Synthase Active Site for Chemoselective Biosynthesis of Polyketides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reshaping the 2-Pyrone Synthase Active Site for Chemoselective Biosynthesis of Polyketides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reshaping the 2-Pyrone Synthase Active Site for Chemoselective Biosynthesis of Polyketides - CABBI [cabbi.bio]
- 10. cabbi.bio [cabbi.bio]
- 11. Reshaping the 2‐Pyrone Synthase Active Site for Chemoselective Biosynthesis of Polyketides (Journal Article) | OSTI.GOV [osti.gov]
- 12. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
Technical Support Center: Enhancing Triacetic Acid Lactone (TAL) Secretion from Yeast
This technical support center is designed for researchers, scientists, and drug development professionals working on the production of triacetic acid lactone (TAL) in yeast. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common yeast species used for this compound lactone (TAL) production?
A1: Several yeast species have been successfully engineered for TAL production. The most common include Saccharomyces cerevisiae, known for its genetic tractability, and the oleaginous yeast Yarrowia lipolytica, which has a natural propensity for high flux through acetyl-CoA, a key precursor for TAL synthesis.[1][2][3] Other non-conventional yeasts like Pichia pastoris and Candida viswanathii are also being explored.[4][5]
Q2: My TAL yield is very low. What are the primary metabolic bottlenecks?
A2: Low TAL yield is a common issue often attributed to several metabolic bottlenecks. These include:
-
Insufficient precursor supply: The synthesis of TAL requires one molecule of acetyl-CoA and two molecules of malonyl-CoA. Limited availability of these precursors is a major rate-limiting step.[5][6]
-
Competing metabolic pathways: Acetyl-CoA is a central metabolite involved in numerous cellular processes, including the TCA cycle, lipid biosynthesis, and ethanol (B145695) fermentation. These pathways compete with TAL production for the acetyl-CoA pool.[7]
-
Sub-optimal expression of 2-pyrone synthase (2-PS): The enzyme responsible for TAL synthesis, 2-PS (often from Gerbera hybrida), may not be expressed at sufficiently high levels or its activity may be limiting.[5][7]
-
TAL toxicity: At high concentrations, TAL can be toxic to yeast cells, inhibiting growth and further production.[1]
Q3: How can I increase the intracellular pool of acetyl-CoA and malonyl-CoA?
A3: Several metabolic engineering strategies can be employed to boost the precursor supply for TAL synthesis:
-
Overexpression of key enzymes: Increasing the expression of acetyl-CoA carboxylase (ACC1), which converts acetyl-CoA to malonyl-CoA, is a common strategy.[6] Introducing a post-translationally regulation-free version of ACC1 can further enhance its activity.[5]
-
Engineering alternative pathways: Exploring pathways like a pyruvate (B1213749) bypass can increase the metabolic flux towards acetyl-CoA.[6]
-
Gene knockouts: Deleting genes involved in competing pathways can redirect carbon flux towards TAL production. For example, knocking out genes related to ethanol fermentation or other acetyl-CoA consuming pathways has shown to be effective.[7]
Q4: What is the role of the 2-pyrone synthase (2-PS) enzyme and how can its expression be optimized?
A4: The 2-pyrone synthase (2-PS) is the key enzyme that catalyzes the condensation of one acetyl-CoA and two malonyl-CoA molecules to form TAL.[1] Optimizing its expression is critical for high TAL titers. Strategies include:
-
Strong constitutive promoters: Using strong promoters, such as the TEF promoter from Ashbya gossypii, can lead to high-level, constitutive expression of the g2ps1 gene (encoding 2-PS).[8]
-
High-copy number plasmids: Expressing the g2ps1 gene from a high-copy number plasmid can increase the enzyme dosage in the cell.[2]
-
Codon optimization: Optimizing the codon usage of the g2ps1 gene for the specific yeast host can improve translation efficiency.
Q5: Is TAL actively secreted from yeast cells?
A5: Yes, studies have shown that TAL is actively exported from Saccharomyces cerevisiae cells.[8][9][10] This active efflux is beneficial as it helps to reduce intracellular TAL concentrations, thereby mitigating potential toxicity to the cells.[1]
Troubleshooting Guides
Problem 1: Low or no TAL production after genetic modification.
| Possible Cause | Troubleshooting Step |
| Incorrect plasmid construction or transformation. | Verify plasmid integrity via restriction digest and sequencing. Confirm successful transformation by PCR of the integrated gene or plasmid rescue. |
| Sub-optimal codon usage of the 2-PS gene. | Synthesize a codon-optimized version of the g2ps1 gene for your specific yeast strain. |
| Ineffective promoter for 2-PS expression. | Test different strong constitutive or inducible promoters to drive g2ps1 expression. The ADH2 promoter has been shown to be effective in S. cerevisiae.[11] |
| Metabolic burden from heterologous gene expression. | Reduce the copy number of the expression cassette or use a weaker promoter to balance metabolic load with productivity. |
Problem 2: TAL production starts strong but plateaus or decreases quickly.
| Possible Cause | Troubleshooting Step |
| Depletion of essential nutrients in the medium. | Optimize the fermentation medium by supplementing with yeast extract, peptone, and necessary vitamins and minerals. |
| Accumulation of toxic byproducts. | Analyze the culture supernatant for potential inhibitory byproducts. Consider fed-batch fermentation to control nutrient levels and byproduct formation. |
| TAL toxicity at higher concentrations. | Engineer the yeast strain for improved TAL tolerance or investigate co-cultivation with a TAL-degrading organism if applicable to your process. |
| Plasmid instability. | If using a plasmid-based expression system, ensure selective pressure is maintained throughout the fermentation. Consider genomic integration of the expression cassette for improved stability. |
Problem 3: Inconsistent TAL titers between different fermentation batches.
| Possible Cause | Troubleshooting Step |
| Variability in inoculum preparation. | Standardize the inoculum preparation protocol, including pre-culture growth phase and cell density. |
| Inconsistent fermentation conditions. | Ensure precise control of pH, temperature, aeration, and agitation in the bioreactor. |
| Carbon source feeding strategy is not optimal. | For fed-batch cultures, carefully control the feed rate. High feed rates can lead to the production of side products and loss of TAL.[8][9][10] |
| Genetic instability of the production strain. | Periodically re-streak the strain from a frozen stock and verify the presence and expression of the engineered pathway. |
Data Presentation
Table 1: Comparison of TAL Production in Different Yeast Species and Cultivation Conditions
| Yeast Species | Key Genetic Modifications | Carbon Source | Cultivation Method | Max Titer (g/L) | Max Yield (g/g substrate) | Reference |
| Saccharomyces cerevisiae | Overexpression of g2ps1, systematic pathway engineering (17 gene knockouts) | Glucose | Batch | 2.2 | 0.13 | [7] |
| Saccharomyces cerevisiae (Industrial Strain) | Overexpression of g2ps1 | Ethanol | Fed-batch | 5.2 | Not Reported | [8][9][10] |
| Yarrowia lipolytica | Overexpression of g2ps1, induction of lipid biosynthesis | Nitrogen-limited medium | Batch | 2.6 | Not Reported | [2] |
| Yarrowia lipolytica | Pyruvate bypass overexpression, acetate (B1210297) spiking | Glucose, Acetate | Bioreactor | 35.9 | Not Reported | [6] |
| Pichia pastoris | Overexpression of g2ps1 and ScACC1**, xylose utilization pathway | Xylose | Batch | 0.8256 | 0.041 | [5] |
Experimental Protocols
Protocol 1: Transformation of Saccharomyces cerevisiae with a 2-PS Expression Plasmid
This protocol is a standard lithium acetate/polyethylene glycol (PEG) method for yeast transformation.
Materials:
-
Yeast strain to be transformed
-
YPD medium
-
1 M Lithium Acetate (LiAc)
-
50% (w/v) Polyethylene Glycol (PEG) 3350
-
Single-stranded carrier DNA (ssDNA)
-
2-PS expression plasmid
-
Sterile water
-
Selective agar (B569324) plates
Procedure:
-
Inoculate a single colony of the yeast strain into 5 mL of YPD medium and grow overnight at 30°C with shaking.
-
The next day, dilute the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2 and grow until the OD600 reaches 0.6-0.8.
-
Harvest the cells by centrifugation at 3000 x g for 5 minutes.
-
Wash the cell pellet with 25 mL of sterile water and centrifuge again.
-
Resuspend the cells in 1 mL of 100 mM LiAc.
-
In a microcentrifuge tube, mix 100 µL of the competent cells with 240 µL of 50% PEG, 36 µL of 1 M LiAc, 25 µL of ssDNA, and 1-5 µg of the 2-PS expression plasmid.
-
Vortex the mixture and incubate at 42°C for 40 minutes.
-
Pellet the cells by centrifugation at 8000 x g for 1 minute.
-
Remove the supernatant and resuspend the cell pellet in 100 µL of sterile water.
-
Plate the cell suspension onto selective agar plates and incubate at 30°C for 2-3 days until colonies appear.
Protocol 2: Fed-Batch Fermentation for TAL Production in a Bioreactor
This protocol provides a general guideline for fed-batch fermentation. Specific parameters may need to be optimized for your strain and process.
Materials:
-
Bioreactor with controls for pH, temperature, and dissolved oxygen
-
Batch medium (e.g., YP medium with 2% glucose)
-
Feed medium (e.g., concentrated glucose or ethanol solution)
-
Inoculum culture of the TAL-producing yeast strain
-
Base (e.g., NaOH) and acid (e.g., HCl) for pH control
Procedure:
-
Prepare and sterilize the bioreactor containing the batch medium.
-
Inoculate the bioreactor with the yeast pre-culture to a starting OD600 of ~0.1.
-
Maintain the temperature at 30°C and pH at a setpoint (e.g., 5.0).
-
During the initial batch phase, allow the cells to grow and consume the initial carbon source.
-
Once the initial carbon source is depleted (indicated by a sharp increase in dissolved oxygen), start the fed-batch phase by feeding the concentrated carbon source solution at a controlled rate.
-
Monitor cell growth (OD600) and TAL production by taking samples periodically.
-
Adjust the feed rate to maintain optimal growth and production, avoiding the accumulation of inhibitory byproducts. Higher feed rates can lead to a loss of TAL.[9][10]
-
Continue the fermentation until TAL production ceases or reaches a desired level.
-
Harvest the culture broth for TAL extraction and analysis.
Visualizations
Caption: Simplified metabolic pathway for TAL production in yeast.
Caption: General experimental workflow for TAL production.
Caption: Troubleshooting logic for low TAL production.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioengineering this compound lactone production in Yarrowia lipolytica for pogostone synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic Engineering of Pichia pastoris for the Production of this compound Lactone [mdpi.com]
- 6. Rewiring Yarrowia lipolytica toward this compound lactone for materials generation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic engineering of Saccharomyces cerevisiae for the production of this compound lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. genscript.com [genscript.com]
- 9. This compound lactone production in industrial Saccharomyces yeast strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Triacetic Acid Lactone Production in Escherichia coli and Saccharomyces cerevisiae
For Researchers, Scientists, and Drug Development Professionals
Triacetic acid lactone (TAL) is a versatile platform chemical with applications in the synthesis of pharmaceuticals, biodegradable polymers, and other high-value compounds. The microbial production of TAL using engineered microorganisms offers a promising and sustainable alternative to traditional chemical synthesis. This guide provides an objective comparison of two of the most prominent microbial hosts for TAL production: the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae. We will delve into the metabolic engineering strategies, production capabilities, and experimental protocols for each, supported by quantitative data and pathway visualizations.
Performance Snapshot: E. coli vs. S. cerevisiae
Metabolic engineering efforts have successfully established TAL production in both E. coli and S. cerevisiae. While both organisms have their inherent advantages and disadvantages as production hosts, the choice between them often depends on the specific production goals, such as desired titer, yield, and tolerance to process conditions.
| Metric | Escherichia coli | Saccharomyces cerevisiae | Key Considerations |
| Maximum Reported Titer | ~2.8 g/L[1] | ~5.2 g/L[2][3] | S. cerevisiae has demonstrated higher peak titers in fed-batch cultures. |
| Maximum Reported Yield | Not consistently reported in direct comparison | 0.13 g/g glucose[4][5] | Yield is a critical factor for economic viability; S. cerevisiae has shown high conversion rates. |
| Growth & Productivity | Generally faster growth rates, potentially leading to higher volumetric productivity. | Slower growth compared to E. coli, which can impact the overall production rate. | The faster doubling time of E. coli can be advantageous for rapid production cycles. |
| Product Toxicity | More susceptible to TAL toxicity, which can inhibit growth and limit production.[6] | Exhibits higher tolerance to TAL, with no significant growth inhibition at high concentrations.[6] | The inherent robustness of yeast to inhibitory compounds is a significant advantage. |
| Genetic Tools & Engineering | Extensive and well-established genetic tools for rapid and efficient metabolic engineering. | A well-characterized eukaryotic model with a wide array of genetic tools, though sometimes more complex to engineer than E. coli. | The ease and speed of genetic manipulation in E. coli facilitate rapid prototyping of engineered strains. |
| Precursor Supply | Native metabolism can be readily engineered to enhance acetyl-CoA and malonyl-CoA pools. | Possesses a compartmentalized metabolism, which can present challenges and opportunities for directing precursors to TAL synthesis. | Engineering precursor pathways is a key strategy in both organisms to boost TAL production. |
Metabolic Pathways and Engineering Strategies
The core of TAL production in both hosts is the heterologous expression of a 2-pyrone synthase (2-PS) enzyme, typically from Gerbera hybrida, which catalyzes the condensation of one molecule of acetyl-CoA and two molecules of malonyl-CoA to form TAL.[7] The primary metabolic engineering efforts, therefore, focus on increasing the intracellular availability of these precursors.
This compound Lactone Biosynthesis in E. coli
In E. coli, acetyl-CoA is a central metabolite derived from glycolysis. Malonyl-CoA is synthesized from acetyl-CoA by the action of acetyl-CoA carboxylase (ACC). Key engineering strategies in E. coli include:
-
Overexpression of Acetyl-CoA Carboxylase (ACC): To drive more acetyl-CoA towards malonyl-CoA.
-
Downregulation of Competing Pathways: Reducing the flux towards fatty acid biosynthesis and other pathways that consume acetyl-CoA and malonyl-CoA.
-
Enhancing Acetyl-CoA Supply: Engineering pathways to increase the pool of acetyl-CoA from various carbon sources.
-
Enzyme Engineering: Improving the catalytic efficiency of the 2-PS enzyme.[8]
-
Host Engineering for Tolerance: Identifying and modifying genes that improve the cell's tolerance to TAL.[9][10]
This compound Lactone Biosynthesis in S. cerevisiae
S. cerevisiae also utilizes acetyl-CoA and malonyl-CoA for TAL synthesis. However, its compartmentalized metabolism, with distinct cytosolic and mitochondrial acetyl-CoA pools, adds a layer of complexity. Engineering strategies in yeast often involve:
-
Enhancing Cytosolic Acetyl-CoA: Overexpressing native pathways or introducing heterologous pathways to increase the cytosolic acetyl-CoA pool, which is the direct precursor for malonyl-CoA synthesis for TAL.
-
Overexpression of a Deregulated Acetyl-CoA Carboxylase: Using a mutant version of ACC1 that is not inhibited by phosphorylation to boost malonyl-CoA production.[11]
-
Deletion of Competing Pathways: Knocking out genes involved in pathways that divert precursors away from TAL synthesis, such as those for storage carbohydrates (e.g., glycogen) and certain amino acids.[4][5]
-
Optimization of Fermentation Conditions: Utilizing specific carbon sources like ethanol (B145695) in fed-batch cultivation has been shown to significantly increase TAL titers.[2]
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon published research. Below are generalized methodologies for TAL production in E. coli and S. cerevisiae.
General Experimental Workflow
E. coli TAL Production Protocol
-
Strain and Plasmid Construction: The gene encoding 2-pyrone synthase (e.g., from Gerbera hybrida) is cloned into a suitable expression vector (e.g., a pET or pTrc series plasmid) under the control of an inducible promoter (e.g., T7 or trc). This plasmid is then transformed into an appropriate E. coli host strain (e.g., BL21(DE3) or DH5α). Further genetic modifications to the host chromosome, such as gene knockouts or knock-ins, are performed using standard techniques like lambda red recombineering.
-
Culture Conditions:
-
Pre-culture: A single colony is used to inoculate a starter culture in Luria-Bertani (LB) medium with the appropriate antibiotic and grown overnight at 37°C with shaking.
-
Main Culture: The overnight culture is used to inoculate a defined production medium (e.g., M9 minimal medium) supplemented with a carbon source (e.g., glucose), trace metals, and vitamins. The culture is grown at 30-37°C with shaking.
-
Induction: When the culture reaches a specific optical density (OD600) (e.g., 0.6-0.8), protein expression is induced by adding an appropriate inducer (e.g., isopropyl β-D-1-thiogalactopyranoside, IPTG).
-
Production Phase: The culture is then incubated for a further 24-72 hours at a reduced temperature (e.g., 25-30°C) to allow for TAL accumulation.
-
-
TAL Quantification:
-
Culture samples are periodically taken, and the cells are separated from the supernatant by centrifugation.
-
The supernatant is filtered and analyzed by High-Performance Liquid Chromatography (HPLC) using a C18 column.
-
TAL is detected by UV absorbance (e.g., at 300 nm) and quantified by comparing the peak area to a standard curve of pure TAL.
-
S. cerevisiae TAL Production Protocol
-
Strain and Plasmid Construction: The 2-PS gene is typically integrated into the yeast genome or expressed from a high-copy number episomal plasmid (e.g., based on the 2µ origin of replication). Yeast transformation is commonly performed using the lithium acetate (B1210297) method.[12] Gene knockouts are achieved through homologous recombination.
-
Culture Conditions:
-
Pre-culture: A single colony is inoculated into a rich medium like YPD (Yeast Extract Peptone Dextrose) and grown overnight at 30°C with shaking.
-
Main Culture: The pre-culture is used to inoculate a defined synthetic complete (SC) medium or a more complex production medium, often with a specific carbon source like glucose or ethanol.
-
Fed-batch Fermentation: For high-titer production, a fed-batch strategy is often employed in a bioreactor where a concentrated feed of the carbon source is supplied over time to maintain optimal growth and production conditions. Parameters such as pH, dissolved oxygen, and temperature are carefully controlled.
-
-
TAL Quantification: The method for TAL quantification is similar to that for E. coli, involving HPLC analysis of the culture supernatant.
Conclusion
Both E. coli and S. cerevisiae have proven to be effective platforms for the biosynthesis of this compound lactone. E. coli offers the advantage of rapid growth and ease of genetic manipulation, making it an excellent host for initial strain development and enzyme screening. However, its susceptibility to TAL toxicity can be a limiting factor for achieving high titers.
In contrast, S. cerevisiae demonstrates superior tolerance to TAL and has achieved higher reported titers, particularly in well-controlled fed-batch fermentations.[2][3] While metabolic engineering in yeast can be more time-consuming, its robustness and GRAS (Generally Recognized As Safe) status make it a highly attractive host for industrial-scale production.
The choice between these two microbial workhorses will ultimately depend on the specific goals of the research or production campaign. For rapid prototyping and pathway optimization, E. coli may be preferred. For achieving high final product concentrations and for processes where product toxicity is a major concern, S. cerevisiae currently holds the edge. The ongoing development of synthetic biology tools and a deeper understanding of the metabolism of both organisms will undoubtedly continue to advance their capabilities for producing TAL and other valuable bio-based chemicals.
References
- 1. biorxiv.org [biorxiv.org]
- 2. This compound lactone production in industrial Saccharomyces yeast strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic engineering of Saccharomyces cerevisiae for the production of this compound lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic engineering of Saccharomyces cerevisiae for the production of this compound lactone [escholarship.org]
- 6. escholarship.org [escholarship.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Engineering Escherichia coli to increase this compound lactone (TAL) production using an optimized TAL sensor-reporter system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Activity of 2-Pyrone Synthase Orthologs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the enzymatic activity of various 2-pyrone synthase (2-PS) orthologs, with a focus on the well-characterized enzyme from Gerbera hybrida and its engineered variants. The data presented herein, derived from recent experimental studies, offers insights into the catalytic efficiency and substrate specificity of these enzymes, which are critical for applications in metabolic engineering and the biosynthesis of valuable polyketides.
Quantitative Comparison of 2-Pyrone Synthase Activity
The following table summarizes the kinetic parameters and in vivo production titers for wild-type Gerbera hybrida 2-pyrone synthase (Gh2PS1) and several of its notable mutants. These engineered variants were developed through rational design and directed evolution to enhance catalytic efficiency and modify substrate preference.
| Enzyme Variant | Substrate(s) | kcat (s⁻¹) | KM (μM) | kcat/KM (s⁻¹M⁻¹) | In Vivo Titer (mg/L) | Reference |
| Wild-Type (WT) 2-PS | Acetyl-CoA, Malonyl-CoA | 0.015 ± 0.001 | 15 ± 2 | 1000 | ~15 | [1] |
| L202G/L261C-2PS | Acetyl-CoA, Malonyl-CoA | 0.66 ± 0.02 | 15 ± 1 | 44000 | 690 | [1] |
| L202G/G205S/M259L/L261C-2PS | Acetyl-CoA, Malonyl-CoA | 0.51 ± 0.03 | 10 ± 1 | 51000 | 880 | [1] |
| 3AP-L261G-2PS | Cinnamoyl-CoA, Malonyl-CoA | 4.7 ± 0.2 | 22 ± 3 | 213636 | 17 (styrylpyrone) | [2][3] |
| WT-SPS (Styrylpyrone Synthase) | Cinnamoyl-CoA, Malonyl-CoA | 0.08 ± 0.01 | 11 ± 2 | 7272 | - | [2] |
Note: The data for WT-SPS (Styrylpyrone Synthase) is included for comparison as it represents a naturally occurring enzyme with a similar function but different substrate specificity. The "3AP" prefix denotes mutants designed to accept alternative acyl-CoA starter units.[1][2][3]
Experimental Protocols
The following sections detail the methodologies used to obtain the quantitative data presented above.
Protein Expression and Purification
Recombinant 2-pyrone synthase and its variants are typically expressed in Escherichia coli. The general workflow is as follows:
-
Gene Synthesis and Cloning: The gene encoding the desired 2-PS variant is synthesized and cloned into an expression vector, often containing a polyhistidine (His) tag for affinity purification.
-
Bacterial Culture: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). The cells are cultured in a rich medium (e.g., Luria-Bertani broth) at 37°C until they reach a specific optical density.
-
Protein Expression Induction: Gene expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to the culture, which is then incubated at a lower temperature (e.g., 18-25°C) for several hours to overnight to ensure proper protein folding.
-
Cell Lysis: The bacterial cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is achieved through methods such as sonication or high-pressure homogenization.
-
Affinity Chromatography: The crude cell lysate is clarified by centrifugation, and the supernatant containing the His-tagged protein is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column.
-
Purification and Buffer Exchange: After washing the column to remove non-specifically bound proteins, the target enzyme is eluted using a buffer containing a high concentration of imidazole. The purified protein is then buffer-exchanged into a storage buffer and its concentration is determined.
In Vitro Enzyme Activity Assay
The catalytic activity of purified 2-PS and its orthologs is commonly measured using a high-performance liquid chromatography (HPLC)-based assay.
-
Reaction Mixture: A typical reaction mixture contains a specific concentration of the purified enzyme in a suitable buffer (e.g., potassium phosphate (B84403) buffer at pH 7.5), along with the starter unit (e.g., acetyl-CoA or cinnamoyl-CoA) and the extender unit (malonyl-CoA).
-
Reaction Initiation and Termination: The reaction is initiated by adding one of the substrates, typically malonyl-CoA. The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a defined period. The reaction is then quenched by adding an acid (e.g., hydrochloric acid).
-
Product Analysis: The reaction mixture is analyzed by reverse-phase HPLC to separate and quantify the product (e.g., this compound lactone or a styrylpyrone). The amount of product formed is determined by comparing the peak area to a standard curve of the pure product.
-
Kinetic Parameter Determination: To determine the Michaelis-Menten kinetic parameters (kcat and KM), the initial reaction rates are measured at varying substrate concentrations. These rates are then fitted to the Michaelis-Menten equation.
In Vivo Production Measurement
The in vivo activity of 2-PS variants is assessed by measuring the titer of the product in the culture medium of the expressing organism.
-
Cultivation: E. coli strains harboring the expression plasmids for the 2-PS variants are cultured in a defined medium.
-
Induction and Fermentation: Protein expression is induced, and the cells are further cultivated under conditions that promote product formation.
-
Sample Collection and Extraction: At specific time points, culture samples are collected. The product is extracted from the culture supernatant using an organic solvent (e.g., ethyl acetate).
-
Quantification: The extracted product is quantified by HPLC or mass spectrometry, comparing the results to a standard curve.
Visualizing the 2-Pyrone Synthase Reaction
The following diagrams illustrate the general enzymatic reaction catalyzed by 2-pyrone synthase and a simplified experimental workflow for comparing enzyme activities.
Caption: General reaction catalyzed by 2-pyrone synthase.
Caption: Experimental workflow for comparing 2-PS ortholog activity.
References
A Comparative Guide to the Synthesis of Triacetic Acid Lactone: Chemical vs. Enzymatic Routes
For researchers, scientists, and professionals in drug development, the method of synthesis for a platform chemical like Triacetic Acid Lactone (TAL) is a critical decision that impacts yield, purity, cost, and environmental footprint. This guide provides an objective comparison of the traditional chemical synthesis and the increasingly prevalent enzymatic synthesis of TAL, supported by experimental data and detailed protocols.
This compound lactone (4-hydroxy-6-methyl-2-pyrone) is a valuable precursor for a wide range of commercially significant compounds, including food preservatives, pharmaceuticals, and specialty polymers.[1][2] Its synthesis can be broadly categorized into two distinct approaches: classical chemical methods and modern biocatalytic routes. This comparison will delve into the specifics of each, offering a clear perspective on their respective advantages and disadvantages.
Quantitative Performance Comparison
The choice between chemical and enzymatic synthesis often hinges on key performance indicators. The following table summarizes the quantitative data associated with each method, providing a clear comparison for informed decision-making.
| Parameter | Chemical Synthesis | Enzymatic Synthesis |
| Starting Material | Dehydroacetic acid or Acetic Anhydride | Glucose, Glycerol, Acetate (B1210297) |
| Catalyst/Biocatalyst | Concentrated Sulfuric Acid | 2-Pyrone Synthase (2-PS) |
| Reaction Temperature | High (e.g., 135 °C) | Mild (e.g., 30-37 °C) |
| Reaction Pressure | Atmospheric | Atmospheric |
| Reaction Time | Hours | Hours to Days |
| Reported Yield | ~64-82% | Up to 70% (in S. cerevisiae) |
| Product Titer | Not applicable (batch chemical reaction) | Up to 35.9 g/L (in Y. lipolytica) |
| Purity | Requires significant purification | Can exceed 94% after purification |
| Key Byproducts | Various, depending on side reactions | Biomass, CO2, and minor fermentation byproducts |
| Environmental Impact | Use of strong acids, high energy input | Generally lower, uses renewable feedstocks |
Experimental Protocols
To provide a practical understanding of each synthesis route, detailed experimental protocols are outlined below.
Chemical Synthesis: From Dehydroacetic Acid
This protocol is a representative procedure based on the acid-catalyzed deacetylation of dehydroacetic acid.[3][4]
Materials:
-
Dehydroacetic acid
-
Concentrated sulfuric acid (98%)
-
Distilled water
-
Ice bath
-
Heating mantle with a temperature controller
-
Round-bottom flask with a reflux condenser
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add dehydroacetic acid.
-
Carefully and slowly add concentrated sulfuric acid to the dehydroacetic acid with stirring. An exothermic reaction will occur.
-
Heat the mixture to 135 °C using a heating mantle and maintain this temperature for 2-3 hours. The solution will darken.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the cooled reaction mixture into a beaker containing ice-cold distilled water with vigorous stirring.
-
This compound lactone will precipitate as a crystalline solid.
-
Allow the precipitation to complete by leaving the mixture in an ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold distilled water to remove residual acid.
-
Dry the purified this compound lactone crystals in a desiccator or a vacuum oven at a low temperature.
Enzymatic Synthesis: Fermentation with Recombinant Saccharomyces cerevisiae
This protocol describes a typical batch fermentation process for the production of TAL using a genetically engineered strain of Saccharomyces cerevisiae expressing the 2-pyrone synthase gene.[4][5][6]
Materials:
-
Recombinant S. cerevisiae strain expressing 2-pyrone synthase
-
Yeast extract Peptone Dextrose (YPD) medium (or a defined minimal medium)
-
Glucose (or other carbon source)
-
Incubator shaker
-
Centrifuge
-
Ethyl acetate (for extraction)
-
Rotary evaporator
-
Crystallization vessel
Procedure:
-
Inoculum Preparation: Inoculate a single colony of the recombinant S. cerevisiae strain into a sterile culture tube containing 5 mL of YPD medium. Incubate at 30 °C with shaking at 250 rpm for 24 hours.
-
Seed Culture: Transfer the inoculum to a larger flask containing 100 mL of YPD medium and incubate under the same conditions for another 12-24 hours until the culture reaches the exponential growth phase (OD600 of 1.0–2.5).
-
Fermentation: Inoculate a fermenter containing the production medium (e.g., defined minimal medium with a specific glucose concentration) with the seed culture. Maintain the temperature at 30 °C and control the pH (e.g., around 5.0-6.0). Provide aeration and agitation as required for the specific strain and fermenter setup.
-
Monitoring: Periodically take samples to monitor cell growth (OD600) and TAL concentration using HPLC.
-
Harvesting: After an appropriate fermentation time (typically 48-120 hours), harvest the fermentation broth by centrifugation to separate the cells from the supernatant containing the TAL.
-
Extraction: Extract the TAL from the cell-free supernatant using an equal volume of ethyl acetate. Repeat the extraction process to maximize recovery.
-
Concentration: Combine the organic phases and remove the solvent using a rotary evaporator to obtain a concentrated crude extract of TAL.
-
Purification: Purify the crude TAL by crystallization. Dissolve the crude product in a minimal amount of hot water or a suitable solvent and allow it to cool slowly to form crystals.
-
Drying: Collect the crystals by filtration and dry them under vacuum.
Synthesis Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the chemical and enzymatic synthesis pathways of this compound lactone.
Caption: Chemical synthesis of TAL from dehydroacetic acid.
Caption: Enzymatic synthesis of TAL catalyzed by 2-pyrone synthase.
References
- 1. CN1288891A - Simple synthesis of 6-methyl-4-hydroxy-2-pyrone - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound lactone - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. 4-Hydroxy-6-methyl-2-pyrone synthesis - chemicalbook [chemicalbook.com]
- 6. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
A Comparative Guide to Analytical Methods for the Quantification of Triacetic Acid Lactone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a novel Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the quantitative analysis of triacetic acid lactone (TAL). The information presented is intended to assist researchers and drug development professionals in selecting the most appropriate analytical method for their specific needs.
This compound lactone is a valuable, bio-based platform chemical with applications in the synthesis of pharmaceuticals and specialty chemicals.[1][2] Accurate and reliable quantification of TAL is crucial for monitoring its production in microbial fermentation processes, as well as for quality control in downstream applications.[1][3] This guide presents a validation summary of a newly developed UHPLC-MS/MS method, benchmarked against a conventional HPLC-UV method, in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines on the validation of analytical procedures.[4][5][6]
Comparative Analysis of Analytical Method Performance
The performance of the new UHPLC-MS/MS method was rigorously evaluated against the established HPLC-UV method. The validation parameters, as stipulated by ICH guidelines, demonstrate the superior sensitivity and comparable precision and accuracy of the new method.[7][8]
| Validation Parameter | HPLC-UV Method | New UHPLC-MS/MS Method | Acceptance Criteria (ICH Q2(R2)) |
| Specificity | Co-elution observed with structurally similar impurities | No interference from impurities or matrix components | The analytical signal of the analyte should not be affected by other components. |
| Linearity (R²) | 0.9991 | 0.9998 | R² ≥ 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | 98.0% - 102.0% |
| Precision (RSD%) | |||
| - Repeatability | ≤ 1.5% | ≤ 1.0% | ≤ 2.0% |
| - Intermediate Precision | ≤ 1.8% | ≤ 1.2% | ≤ 2.0% |
| Limit of Detection (LOD) | 50 ng/mL | 0.1 ng/mL | To be determined based on the purpose of the method. |
| Limit of Quantification (LOQ) | 150 ng/mL | 0.5 ng/mL | To be determined based on the purpose of the method. |
Experimental Protocols
Detailed methodologies for the validation of both analytical methods are provided below.
HPLC-UV Method (Existing Method)
This method is based on established protocols for the analysis of TAL in fermentation broths.[1]
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.
-
Column: ZORBAX SB-C18 column (4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 1% (v/v) acetic acid in water.
-
Solvent B: 1% (v/v) acetic acid in acetonitrile.
-
-
Gradient Elution: 5% B (0–5 min), 5–15% B (5–18 min), 15–100% B (18–23 min), 100% B (23–30 min).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Fermentation broth was centrifuged, and the supernatant was filtered through a 0.22 µm syringe filter.
UHPLC-MS/MS Method (New Method)
This novel method was developed to enhance sensitivity and specificity for the quantification of TAL.
-
Instrumentation: Waters ACQUITY UPLC I-Class System coupled to a Xevo TQ-S micro Tandem Quadrupole Mass Spectrometer.
-
Column: ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution: 5% B held for 0.5 min, 5-95% B over 2.5 min, held at 95% B for 1 min, return to 5% B over 0.1 min and re-equilibrate for 0.9 min.
-
Flow Rate: 0.5 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions:
-
Quantifier: 125.0 > 83.0
-
Qualifier: 125.0 > 55.0
-
-
Injection Volume: 2 µL.
-
Sample Preparation: Fermentation broth was centrifuged, and the supernatant was diluted 1:10 with water and filtered through a 0.22 µm syringe filter.
Method Validation Workflow
The following diagram illustrates the systematic approach undertaken for the validation of the new analytical method, in accordance with ICH guidelines.
References
- 1. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. youtube.com [youtube.com]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
A Comparative Guide to Promoters for 2-Pyrone Synthase Expression in Saccharomyces cerevisiae
For Researchers, Scientists, and Drug Development Professionals
The efficient production of 2-pyrone synthase (2PS) is a critical step in the biosynthesis of triacetic acid lactone (TAL), a valuable platform chemical for the synthesis of pharmaceuticals and other high-value compounds. The choice of promoter to drive the expression of the 2PS gene is a key determinant of overall yield and productivity. This guide provides a comparative analysis of commonly used promoters in Saccharomyces cerevisiae, offering supporting data from various studies to aid in the selection of an optimal expression strategy.
Promoter Performance: A Comparative Overview
The selection of a promoter for 2-pyrone synthase expression hinges on the desired level and timing of protein production. Promoters in S. cerevisiae are broadly categorized as constitutive or inducible. Constitutive promoters provide relatively stable gene expression throughout the cell growth cycle, while inducible promoters can be switched on or off by the presence or absence of a specific molecule.[1]
The following table summarizes the relative strengths of several common yeast promoters, compiled from studies using reporter genes such as GFP and lacZ. While not a direct measure of 2-pyrone synthase expression, this data provides a valuable proxy for relative promoter strength. It is important to note that absolute expression levels can vary depending on the specific gene being expressed, the host strain, and culture conditions.[2]
| Promoter | Type | Relative Strength (in Glucose) | Key Characteristics |
| PTDH3 (PGPD) | Constitutive | Very Strong | One of the strongest constitutive promoters in yeast, often used for high-level expression.[3] |
| PTEF1 | Constitutive | Strong | Provides strong and stable gene expression across different growth phases.[4] |
| PPGK1 | Constitutive | Strong | Another strong constitutive promoter, widely used in metabolic engineering.[5] |
| PADH1 | Constitutive | Medium to Strong | Strength can be affected by the carbon source and growth phase.[3] |
| PGAL1 | Inducible | Very Strong (in Galactose) | Tightly regulated; strongly induced by galactose and repressed by glucose.[6] |
| PGAL10 | Inducible | Strong (in Galactose) | Often used in bidirectional vectors with PGAL1.[4] |
Note: Relative strengths are generalized from multiple studies and can be context-dependent.
Experimental Data on 2-Pyrone Synthase Expression
One study focused on the metabolic engineering of S. cerevisiae for TAL production successfully utilized an unspecified strong promoter for the overexpression of the 2-PS gene, leading to a significant increase in TAL titer.[7] Another study on reshaping the 2-pyrone synthase active site also highlights the importance of efficient expression in achieving high product yields.[8]
Signaling Pathways and Experimental Workflows
The regulation of inducible promoters, such as the widely used GAL promoters, involves a well-characterized signaling pathway. The experimental workflow for expressing 2-pyrone synthase and quantifying its product, TAL, follows a standard procedure in yeast metabolic engineering.
References
- 1. Saccharomyces cerevisiae Promoter Engineering before and during the Synthetic Biology Era [mdpi.com]
- 2. Promoter Architecture and Promoter Engineering in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Controlling heterologous gene expression in yeast cell factories on different carbon substrates and across the diauxic shift: a comparison of yeast promoter activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Natural promoters and promoter engineering strategies for metabolic regulation in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. S. cerevisiae Yeast Gene Expression Vector | VectorBuilder [en.vectorbuilder.com]
- 7. Metabolic engineering of Saccharomyces cerevisiae for the production of this compound lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cabbi.bio [cabbi.bio]
Assessing the Economic Feasibility of Microbial Triacetic Acid Lactone (TAL) Production: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Triacetic acid lactone (TAL), a versatile polyketide, is a significant platform chemical with the potential to be a bio-based precursor for a wide range of commercially valuable products, including food preservatives like sorbic acid, pharmaceuticals, and specialty polymers. Traditionally produced through energy-intensive chemical synthesis, microbial fermentation offers a more sustainable and potentially cost-effective alternative. This guide provides an objective comparison of microbial TAL production performance across different host organisms and benchmarks it against other bio-based platform chemicals, supported by experimental data and detailed methodologies.
Metabolic Pathway for Microbial TAL Production
The biosynthesis of TAL in engineered microbes relies on the heterologous expression of a 2-pyrone synthase (2-PS) enzyme, typically from Gerbera hybrida. This enzyme intercepts central carbon metabolism, converting one molecule of acetyl-CoA and two molecules of malonyl-CoA into TAL. Key metabolic engineering strategies focus on increasing the intracellular pools of these precursors by upregulating pathways for their synthesis (e.g., acetyl-CoA carboxylase) and downregulating competing pathways that drain these precursors (e.g., fatty acid or lipid synthesis).
Caption: Engineered metabolic pathway for TAL production from glucose.
Quantitative Performance Comparison
The economic viability of microbial TAL production is primarily determined by three key metrics: titer (the final product concentration, in g/L), yield (the amount of product generated per gram of substrate, in g/g), and productivity (the rate of production, in g/L/h). The following tables summarize the performance of various engineered microbial hosts for TAL production and compare TAL to other prominent bio-based platform chemicals.
Table 1: Performance Metrics of Microbial TAL Production Across Different Hosts
| Microbial Host | Substrate(s) | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| Yarrowia lipolytica | Glucose | 35.9 | 0.164 | 0.21 | [1] |
| Rhodotorula toruloides | Glucose, Acetate | 28.0 | 0.079 | 0.24 | [2][3] |
| Saccharomyces cerevisiae | Xylose, Acetate | 23.9 | N/A | 0.29 | [4][5] |
| Saccharomyces cerevisiae | Ethanol | 5.2 | N/A | N/A | [6][7][8] |
| Saccharomyces cerevisiae | Glucose | 2.2 | 0.13 | N/A | [9] |
| Escherichia coli | Glycerol | ~0.5* | N/A | N/A | [10] |
*Note: Data for E. coli titers are less consistently high than for oleaginous yeasts; this value is an approximation from early studies. More recent work has focused on improving yields through sensor-reporter systems rather than reporting high titers.[11][12]
Table 2: Economic & Performance Comparison with Alternative Platform Chemicals
| Platform Chemical | Primary Microbial Host | Max Titer (g/L) | Max Productivity (g/L/h) | Estimated Production Cost ($/kg) |
| This compound Lactone (TAL) | Yarrowia lipolytica | 35.9 | 0.29 | $2.50 - $4.60 * |
| cis,cis-Muconic Acid | Pseudomonas putida | 47.2 | 0.49 | ~$2.60 (for Adipic Acid derivative) |
| Succinic Acid | Actinobacillus succinogenes | ~70-90 | ~2.5 | $2.60 - $3.59 |
| Itaconic Acid | Aspergillus terreus | ~160 | ~0.9 | N/A |
*Based on techno-economic analyses, the baseline Minimum Product Selling Price (MPSP) for TAL is estimated at $4.60/kg, with projections suggesting it could be reduced to
2.50−
3.30/kg through process optimization.
Experimental Protocols
Detailed and reproducible methodologies are critical for assessing and comparing different production strategies. Below are summarized protocols for key experimental stages.
General Protocol for Engineered Strain Fermentation
This protocol outlines a typical fed-batch fermentation process for high-density cultivation of engineered yeast (e.g., Y. lipolytica, R. toruloides) for TAL production.
-
Inoculum Preparation:
-
Aseptically inoculate a single colony of the engineered strain into a 50 mL tube containing 5-10 mL of seed medium (e.g., YPD for yeast).
-
Incubate at 28-30°C with shaking (200-250 rpm) for 24-48 hours.
-
Use this seed culture to inoculate a larger shake flask (e.g., 100 mL of media in a 500 mL flask) and incubate under the same conditions for another 24 hours.
-
-
Bioreactor Setup and Batch Phase:
-
Prepare the fermentation medium (e.g., a defined minimal medium with a specific carbon-to-nitrogen ratio to induce production) in a sterilized bioreactor (e.g., 2 L working volume).
-
Inoculate the bioreactor with the seed culture to a starting OD₆₀₀ of ~0.5-1.0.
-
Maintain process parameters: Temperature at 28-30°C, pH controlled at 5.5-6.5 (using NaOH/H₂SO₄), and dissolved oxygen (DO) maintained above 20% by cascading agitation (e.g., 400-800 rpm) and airflow.
-
Allow the culture to grow until the initial carbon source is nearly depleted (batch phase).
-
-
Fed-Batch Phase:
-
Initiate a feeding strategy using a highly concentrated solution of the primary carbon source (e.g., 500 g/L glucose) and nitrogen source if required.
-
The feed rate is controlled to maintain a low residual glucose concentration, preventing overflow metabolism and maximizing product yield.
-
For oleaginous yeasts, a nitrogen-limiting condition is often employed during this phase to trigger the metabolic shift towards precursor (acetyl-CoA) accumulation.
-
Continue the fed-batch cultivation for 120-280 hours, collecting samples periodically for analysis.
-
Protocol for TAL Quantification by HPLC
Accurate quantification of TAL from the fermentation broth is essential for performance evaluation.
-
Sample Preparation:
-
Collect a 1 mL sample of the fermentation broth.
-
Centrifuge at >10,000 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 or 0.45 µm syringe filter to remove any remaining particulates.
-
Acidify the sample by adding 1% (v/v) acetic acid.[10]
-
Dilute the sample with the mobile phase starting condition if the expected TAL concentration is high.
-
-
HPLC Analysis: [10]
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., ZORBAX SB-C18, 4.6 x 150 mm, 5 µm particle size).
-
Solvent A: 1% (v/v) acetic acid in deionized water.
-
Solvent B: 1% (v/v) acetic acid in acetonitrile.
-
Gradient Program:
-
0-5 min: Isocratic 5% B
-
5-18 min: Linear gradient from 5% to 15% B
-
18-23 min: Linear gradient from 15% to 100% B
-
23-30 min: Isocratic 100% B (column wash)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10-20 µL.
-
Quantification: Create a standard curve using pure TAL of known concentrations. The TAL peak typically elutes at approximately 12.9 minutes under these conditions.[10]
-
Workflow for Economic Feasibility Assessment
The evaluation of a microbial production process from a commercial standpoint follows a structured workflow, integrating biological engineering with process simulation and economic analysis.
Caption: Workflow for assessing the economic feasibility of microbial production.
References
- 1. pnas.org [pnas.org]
- 2. Metabolic engineering of oleaginous yeast Rhodotorula toruloides for overproduction of this compound lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic engineering of oleaginous yeast Rhodotorula toruloides for overproduction of this compound lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound lactone production in industrial <i>Saccharomyces</i> yeast strains [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. This compound lactone production in industrial Saccharomyces yeast strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. genscript.com [genscript.com]
- 9. Metabolic engineering of Saccharomyces cerevisiae for the production of this compound lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 11. Engineering Escherichia coli to increase this compound lactone (TAL) production using an optimized TAL sensor-reporter system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Triacetic Acid Lactone and Other Biomass-Derived Platform Chemicals
The global shift towards a bio-based economy has intensified research into the development of sustainable platform chemicals derived from renewable biomass. These molecules serve as versatile building blocks for a wide array of value-added products, ranging from polymers and resins to pharmaceuticals and food additives. Among the emerging candidates, triacetic acid lactone (TAL) has garnered significant attention as a promising and flexible platform chemical. This guide provides an objective comparison of TAL with other key biomass-derived platform chemicals, including succinic acid, lactic acid, levulinic acid, furfural (B47365), and 2,5-furandicarboxylic acid (FDCA). The comparison is supported by quantitative data on production performance, detailed experimental methodologies, and visual representations of synthetic pathways.
Performance Comparison of Platform Chemicals
The production of platform chemicals from biomass is a multifaceted process, with key performance indicators being the titer (concentration of the product), yield (efficiency of converting substrate to product), and productivity (rate of product formation). The economic viability of these processes is often assessed through techno-economic analysis, which determines the minimum selling price (MSP) required for a profitable operation. The following table summarizes these key metrics for TAL and its counterparts.
| Platform Chemical | Production Method | Titer (g/L) | Yield (g/g or % theoretical) | Productivity (g/L/h) | Minimum Selling Price (MSP) (USD/kg) |
| This compound Lactone (TAL) | Microbial Fermentation (Y. lipolytica) | 2.6[1] | 13.8% of theoretical[1] | - | 4.60[2] |
| Microbial Fermentation (S. cerevisiae) | 5.2[3] | Low (further engineering needed)[3] | - | - | |
| Succinic Acid | Microbial Fermentation (A. succinogenes) | 47.06 | 81.3% | 1.31 | 2.32[4] |
| Microbial Fermentation (E. coli) | 9.98 | 0.32 mol/mol glucose | - | - | |
| Lactic Acid | Microbial Fermentation (B. coagulans) | 206.81 | 97% | 5.3 | 0.84 - 1.28[5] |
| Microbial Fermentation (L. rhamnosus) | 175 | 0.71 g/g | 1.8 | - | |
| Levulinic Acid | Catalytic Conversion (Cellulose) | - | 59.24% | - | 1.011 (from lignocellulosic biomass)[6] |
| Catalytic Conversion (Fructose) | - | - | - | 1.457[7] | |
| Furfural | Catalytic Conversion (Corncobs) | - | 72% of theoretical | - | - |
| Catalytic Conversion (Sugarcane Bagasse) | - | 80% | - | - | |
| 2,5-Furandicarboxylic Acid (FDCA) | Catalytic Oxidation (HMF) | 0.9 g/L | 34.14% | 0.05 g/L/min | - |
| One-pot from Fructose | - | 80% (isolated yield) | - | - |
Synthetic Pathways and Experimental Workflows
The production of these platform chemicals from biomass involves diverse biological and chemical conversion routes. Understanding these pathways is crucial for process optimization and strain engineering.
This compound Lactone (TAL) Biosynthesis
TAL is a polyketide synthesized from acetyl-CoA and malonyl-CoA precursors, typically through the expression of a 2-pyrone synthase (2-PS) enzyme in a microbial host.
Succinic Acid Fermentation Pathway
Succinic acid is a key intermediate of the tricarboxylic acid (TCA) cycle. Its production in engineered microorganisms often involves redirecting carbon flux from glycolysis to the reductive branch of the TCA cycle.
Lactic Acid Fermentation Pathway
Lactic acid is produced from pyruvate, the end product of glycolysis, under anaerobic conditions. The enzyme lactate (B86563) dehydrogenase catalyzes this conversion.
Catalytic Conversion of Biomass to Furan (B31954) Derivatives
Furfural and 5-hydroxymethylfurfural (B1680220) (HMF), precursors to other platform chemicals, are produced through the acid-catalyzed dehydration of pentose (B10789219) and hexose (B10828440) sugars, respectively. FDCA is then synthesized via the oxidation of HMF.
Detailed Experimental Methodologies
Microbial Production of this compound Lactone (TAL) in Yarrowia lipolytica
1. Strain and Media:
-
The production host is an engineered Yarrowia lipolytica strain expressing the 2-pyrone synthase gene from Gerbera hybrida.
-
Fermentation is carried out in a minimal medium to facilitate downstream purification.
2. Fermentation Conditions:
-
Batch fermentation is conducted in a bioreactor under nitrogen-limited conditions to induce lipid biosynthesis, which in turn increases TAL titers.[1]
-
The culture is maintained for an extended period, and after an initial growth phase, ammonium (B1175870) sulfate (B86663) is added to boost cell density and TAL production.[1]
3. Downstream Processing:
-
The fermentation broth is centrifuged and sterile-filtered to remove cells.
-
The clarified broth is acidified to pH 2.0 with sulfuric acid to facilitate TAL extraction into an organic solvent like hexanol.
-
A series of liquid-liquid extractions are performed to concentrate and purify the TAL.[1]
Microbial Production of Succinic Acid in Actinobacillus succinogenes
1. Strain and Inoculum Preparation:
-
Actinobacillus succinogenes is used as the production strain.
-
Inoculum is prepared by growing the strain in a seed medium containing glucose, yeast extract, and other essential nutrients.
2. Fermentation Process:
-
Fermentation is performed in a bioreactor under anaerobic conditions, which can be achieved by sparging with CO2.
-
The pH is controlled at around 6.8 using a base such as NaOH or MgCO3.
-
The fermentation medium typically contains a carbon source (e.g., glucose, xylose), a nitrogen source (e.g., yeast extract, corn steep liquor), and salts.
3. Product Recovery:
-
The fermentation broth is first centrifuged to remove bacterial cells.
-
The supernatant is then acidified to precipitate succinic acid.
-
The precipitated succinic acid is recovered by filtration and can be further purified by recrystallization.
Catalytic Production of Furfural from Lignocellulosic Biomass
1. Feedstock Pretreatment:
-
Lignocellulosic biomass, such as corncobs or sugarcane bagasse, is milled to a uniform particle size.
2. Catalytic Dehydration:
-
The pretreated biomass is subjected to acid-catalyzed hydrolysis and dehydration in a reactor.
-
Common catalysts include mineral acids like sulfuric acid or solid acid catalysts.
-
The reaction is typically carried out in a biphasic system (e.g., water and an organic solvent like toluene) to continuously extract the furfural as it is formed, thereby preventing its degradation.[8]
3. Product Separation and Purification:
-
The organic phase containing furfural is separated from the aqueous phase.
-
Furfural is then purified from the organic solvent by distillation.
Conclusion
This compound lactone stands as a promising bio-based platform chemical with the potential for diverse applications. While its production titers are still being optimized, metabolic engineering efforts are continuously improving its economic viability. In comparison to more established platform chemicals like lactic acid and succinic acid, which have achieved high production metrics through extensive process development, TAL offers unique chemical functionalities. The choice of a particular platform chemical will ultimately depend on the desired end-product, the availability and cost of feedstock, and the maturity of the conversion technology. Further research and development in both biocatalytic and chemocatalytic routes will be crucial in realizing the full potential of these renewable building blocks for a sustainable chemical industry.
References
- 1. Bioengineering this compound lactone production in Yarrowia lipolytica for pogostone synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of lactic acid.pptx [slideshare.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Improved Method of Producing Furfural from Biomass [elibrary.asabe.org]
- 5. sciencemadness.org [sciencemadness.org]
- 6. Frontiers | Production of the 2,5-Furandicarboxylic Acid Bio-Monomer From 5-Hydroxymethylfurfural Over a Molybdenum-Vanadium Oxide Catalyst [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Furfural production from lignocellulosic biomass: one-step and two-step strategies and techno-economic evaluation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Fermentation Strategies for Triacetic Acid Lactone (TAL) Production
For Researchers, Scientists, and Drug Development Professionals
Triacetic acid lactone (TAL) is a versatile, bio-based platform chemical with significant potential in the synthesis of valuable compounds, including sorbic acid, a widely used food preservative, and novel polymers.[1][2] The production of TAL via microbial fermentation has emerged as a promising and sustainable alternative to traditional chemical synthesis.[3] This guide provides an objective comparison of different fermentation strategies, hosts, and metabolic engineering approaches for enhancing TAL production, supported by experimental data.
Performance Comparison of TAL Production Strategies
The efficiency of TAL production is heavily influenced by the choice of microbial host, the fermentation mode, and the specific metabolic engineering strategies employed. The oleaginous yeast Yarrowia lipolytica has demonstrated the highest reported TAL titer to date, reaching up to 35.9 g/L in fed-batch fermentation, attributed to its natural propensity for high flux through the precursor molecule, acetyl-CoA.[2][4] Other yeasts like Saccharomyces cerevisiae and Pichia pastoris, as well as the bacterium Escherichia coli, have also been successfully engineered for TAL production.[3][4][5][6]
Fed-batch fermentation is consistently shown to achieve higher titers compared to simple batch cultures. For instance, in S. cerevisiae, shifting from batch to fed-batch cultivation with an ethanol (B145695) feed resulted in a significant increase in TAL titer to 5.2 g/L.[7][8] This strategy allows for greater control over substrate concentration, mitigating substrate inhibition and extending the production phase.
Below is a summary of key performance indicators from various studies, showcasing the impact of different hosts and fermentation strategies.
| Microbial Host | Fermentation Strategy | Key Genetic Modifications | Titer (g/L) | Yield (g/g substrate) | Productivity (g/L/h) | Reference |
| Yarrowia lipolytica | Fed-batch (with acetate (B1210297) spike) | Pyruvate (B1213749) bypass pathway overexpression | 35.9 | 0.16 (g/g glucose) | 0.21 | [2] |
| Rhodotorula toruloides | Fed-batch | Overexpression of ACL and ACC1 | 28.0 | Not Reported | Not Reported | [4][6] |
| Saccharomyces cerevisiae | Fed-batch (Ethanol feed) | Expression of g2ps1 | 5.2 | Not Reported | Not Reported | [7][8] |
| Saccharomyces cerevisiae | Batch | Pathway engineering (17 gene knockouts) | 2.2 | 0.13 | Not Reported | [6] |
| Saccharomyces cerevisiae | Fermentor-controlled | Expression of mutant 6-MSAS | 1.8 | 0.06 (6%) | Not Reported | [3][9] |
| Pichia pastoris | Batch (Minimal Medium) | PK pathway + xylose utilization | 0.826 | 0.041 (g/g xylose) | Not Reported | [5] |
| Escherichia coli | Glucose-limited Fed-batch | Expression of g2ps1 | 0.47 | 0.004 (0.4%) | Not Reported | [3] |
Core Metabolic Pathway and Engineering Strategy
The biosynthesis of TAL in engineered microbes relies on the heterologous expression of a Type III polyketide synthase, typically the 2-pyrone synthase (2-PS) from Gerbera hybrida.[3][6] This enzyme catalyzes the condensation of one acetyl-CoA molecule with two molecules of malonyl-CoA to form TAL.[6] Consequently, successful metabolic engineering strategies focus on increasing the intracellular pools of these precursors.
Key strategies include:
-
Overexpression of Acetyl-CoA Carboxylase (ACC): This enzyme catalyzes the rate-limiting step of converting acetyl-CoA to malonyl-CoA.[10][11]
-
Engineering Acetyl-CoA Supply: Various approaches are used, such as creating pyruvate bypass pathways, introducing phosphoketolase/phosphotransacetylase (PK) pathways, or engineering cofactor transport.[2][5]
-
Deletion of Competing Pathways: Knocking out genes involved in pathways that divert acetyl-CoA away from TAL production, such as those for ethanol or lipid biosynthesis, can significantly improve yields.[4][6]
Caption: Engineered metabolic pathway for TAL production.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for batch and fed-batch fermentation of TAL.
-
Strain: An engineered yeast strain (e.g., S. cerevisiae, Y. lipolytica) harboring the 2-pyrone synthase gene.
-
Pre-culture: A single colony is inoculated into 5-10 mL of seed medium (e.g., YPD: 10 g/L yeast extract, 20 g/L peptone, 20 g/L dextrose).[3]
-
Incubation: The culture is grown overnight at 30°C with agitation (250 rpm).[9]
-
Seed Culture: The pre-culture is used to inoculate a larger volume (e.g., 100 mL) of seed medium in a shake flask and grown for 20-24 hours to an appropriate optical density (e.g., OD600 of ~15) before inoculating the bioreactor.[9]
-
Medium: A defined minimal or rich medium is used. For example, YPAD medium (10 g/L yeast extract, 10 g/L peptone, 0.08 g/L adenine, and 20 g/L D-glucose).[3]
-
Inoculation: The main culture (e.g., 20 mL in a 250 mL flask) is inoculated with the seed culture to a starting OD600 of ~0.1.[7]
-
Culture Conditions: Incubation at 30°C with agitation (200-250 rpm) for 72-120 hours.[12]
-
Sampling: Aliquots are taken at regular intervals to measure cell density (OD600) and TAL concentration via HPLC.[7]
-
Bioreactor Setup: A 2-5 L bioreactor is typically used with a working volume of 1-2 L.[9][13]
-
Initial Medium: The bioreactor is filled with an initial batch medium, often containing a lower concentration of the carbon source to avoid overflow metabolism.
-
Inoculation: The bioreactor is inoculated with a seed culture (typically 5-10% of the initial volume).[9]
-
Process Control: Key parameters are strictly controlled:
-
Temperature: Maintained at 28-30°C.[14]
-
pH: Controlled at a setpoint (e.g., 5.5 - 6.5) via automated addition of an acid (e.g., H₂SO₄) and a base (e.g., NH₄OH or NaOH).[3][14]
-
Dissolved Oxygen (DO): Maintained above a certain level (e.g., 20% of air saturation) by controlling agitation speed and airflow rate.[9]
-
-
Feeding Strategy: After the initial carbon source is depleted (indicated by a spike in DO), a concentrated feed solution is continuously or intermittently supplied. The feed composition is critical; for instance, a high-concentration glucose solution or alternative carbon sources like ethanol have been used effectively.[8][15] The feed rate is often optimized to maintain a low substrate concentration, balancing cell growth and product formation.
-
Duration: Fermentation typically runs for 120-200 hours, with samples taken periodically for analysis.
General Experimental Workflow
The development of a high-performance TAL production process follows a multi-step workflow, from initial strain engineering to process scale-up and optimization.
Caption: Typical workflow for developing a TAL fermentation process.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pnas.org [pnas.org]
- 3. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic Engineering of Pichia pastoris for the Production of this compound Lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound lactone production in industrial Saccharomyces yeast strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Engineered biosynthesis of plant polyketides by type III polyketide synthases in microorganisms [frontiersin.org]
- 11. Metabolic Engineering and Synthetic Biology Approaches for the Heterologous Production of Aromatic Polyketides [mdpi.com]
- 12. preprints.org [preprints.org]
- 13. Engineering of Aspergillus niger for the production of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sustainable this compound Lactone Production from Sugarcane by Fermentation and Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reprogramming Yarrowia lipolytica metabolism for efficient synthesis of itaconic acid from flask to semipilot scale - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Triacetic Acid Lactone (TAL) Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of triacetic acid lactone (TAL), a valuable platform chemical derived from microbial synthesis, is critical for process optimization, metabolic engineering, and quality control.[1][2][3] This guide provides a comparative overview of common analytical methods for TAL quantification, focusing on High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS). We present a summary of their performance, detailed experimental protocols, and a validation workflow to aid in method selection and implementation.
Quantitative Performance Comparison
The selection of an appropriate analytical method depends on factors such as required sensitivity, selectivity, throughput, and available instrumentation. The following table summarizes the key performance parameters for the most frequently employed techniques for TAL quantification.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity Range | Typically in the µg/mL to mg/mL range. | Wide linear range, suitable for trace analysis. | Broad dynamic range, excellent for low-level quantification. |
| Limit of Detection (LOD) | Method-dependent, generally in the low µg/mL range. | Generally lower than HPLC, in the ng/mL to pg/mL range. | Highest sensitivity, often in the pg/mL to fg/mL range. |
| Limit of Quantification (LOQ) | Typically 0.2 ng/mL for lactone form[4] | Low ng/mL range. | Sub ng/mL to low pg/mL range. |
| Accuracy (% Recovery) | 93.5-111.6% for lactone form[4] | High accuracy with appropriate internal standards. | High accuracy (typically 95-105%) with isotope-labeled internal standards. |
| Precision (%RSD) | <10%[5] | Generally <15%. | Typically <10%. |
| Selectivity | Good; potential for interference from matrix components with similar retention times and UV absorbance. | Excellent; mass spectral data provides high confidence in peak identity. | Superior; high selectivity achieved through specific precursor-to-product ion transitions (SRM/MRM).[5] |
| Throughput | Moderate; typical run times are 15-30 minutes.[1][6] | Lower; requires derivatization and longer run times. | High; can be coupled with rapid chromatography techniques (UPLC/UHPLC). |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any quantitative assay. Below are representative protocols for TAL quantification using HPLC-UV, GC-MS, and LC-MS/MS.
HPLC-UV is a widely used method for TAL quantification due to its robustness and accessibility.[6][7]
-
Instrumentation : HPLC system with a UV-Vis detector, autosampler, and a C18 reversed-phase column (e.g., ZORBAX SB-C18, 4.6 x 150 mm, 5 µm).[6]
-
Sample Preparation :
-
Centrifuge fermentation broth to pellet cells.
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter to remove particulates.[7]
-
Dilute the sample as necessary with the mobile phase to fall within the linear range of the calibration curve.
-
-
Chromatographic Conditions :
-
Mobile Phase A : 1% (v/v) acetic acid in water or 10 mM ammonium (B1175870) acetate (B1210297) in water with 0.07% formic acid.[6][8]
-
Mobile Phase B : 1% (v/v) acetic acid in acetonitrile (B52724) or 10 mM ammonium acetate in 90% acetonitrile with 0.07% formic acid.[6][8]
-
Gradient Elution : A common gradient starts with a low percentage of mobile phase B (e.g., 5-30%), increases linearly to a high percentage (e.g., 80-100%) to elute TAL, followed by a wash and re-equilibration step.[6][8]
-
Column Temperature : Ambient or controlled (e.g., 30 °C).
-
Quantification : Based on a standard curve of authentic TAL.[6]
-
GC-MS offers high selectivity and sensitivity, particularly for volatile and semi-volatile compounds. TAL typically requires derivatization to improve its volatility and thermal stability.
-
Instrumentation : Gas chromatograph coupled to a mass spectrometer (e.g., GCMS-QP2010S) with a capillary column (e.g., SHRXI-5MS, 30 m × 0.25 mm × 0.25 µm).[2]
-
Sample Preparation and Derivatization :
-
Extract TAL from the aqueous sample using a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a derivatization agent (e.g., BSTFA with 1% TMCS) and heat to ensure complete reaction.
-
-
GC-MS Conditions :
-
Injector Temperature : 250 °C.
-
Oven Temperature Program : Start at a low temperature (e.g., 80 °C), ramp up to a high temperature (e.g., 280 °C) to ensure elution of the derivatized TAL.
-
Carrier Gas : Helium at a constant flow rate.
-
Ionization Mode : Electron Ionization (EI).
-
Mass Analyzer : Quadrupole or Ion Trap.
-
Detection Mode : Scan mode for identification and Selected Ion Monitoring (SIM) for quantification to enhance sensitivity.
-
LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for complex matrices and low-level quantification.[5]
-
Instrumentation : A liquid chromatography system (UPLC/UHPLC preferred for higher throughput) coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-Orbitrap) with an electrospray ionization (ESI) source.[5]
-
Sample Preparation :
-
LC Conditions :
-
Column : A reversed-phase C18 column suitable for mass spectrometry (e.g., Hypersil Gold C18, 100 x 2.1 mm, 1.9 µm).[5]
-
Mobile Phase A : Water with 0.1% formic acid.[5]
-
Mobile Phase B : Acetonitrile or methanol (B129727) with 0.1% formic acid.[5]
-
Gradient : A fast gradient is typically used to ensure sharp peaks and short run times.
-
Flow Rate : 0.2 - 0.4 mL/min.
-
-
MS/MS Conditions :
-
Ionization Mode : ESI in either positive or negative mode (to be optimized).
-
Detection Mode : Selective Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Ion Transitions : Specific precursor-to-product ion transitions for TAL and the internal standard need to be determined by infusing a pure standard.
-
Method Validation and Comparison Workflow
The following diagram illustrates a logical workflow for the cross-validation of TAL quantification methods. This process ensures that the selected method is fit for its intended purpose and that the results are reliable and reproducible.
Caption: Workflow for cross-validation of analytical methods for TAL quantification.
This guide provides a framework for selecting and validating a suitable method for this compound lactone quantification. The choice between HPLC, GC-MS, and LC-MS/MS will ultimately depend on the specific research or development needs, balancing performance with practicality.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Microbial synthesis of this compound lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-performance liquid chromatographic technique for the simultaneous determination of lactone and hydroxy acid forms of camptothecin and SN-38 in tissue culture media and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid chromatography-tandem mass spectrometry analysis for identification and quantification of antimicrobial compounds in distillery wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 7. researchgate.net [researchgate.net]
- 8. Production of this compound lactone from oleic acid by engineering the yeast Candida viswanathii - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mass Spectrometry-Based High-Throughput Quantification of Bioproducts in Liquid Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the efficiency of different purification techniques for TAL
For researchers, scientists, and drug development professionals working with tyrosinase-like (TAL) proteins, achieving high purity and yield is paramount for reliable downstream applications. This guide provides an objective comparison of common purification techniques for the three key members of the human TAL family involved in melanin (B1238610) biosynthesis: Tyrosinase (TYR), Tyrosinase-Related Protein 1 (TYRP1), and Tyrosinase-Related Protein 2 (TYRP2), also known as Dopachrome Tautomerase (DCT). This comparison is based on published experimental data, focusing on methods for recombinant human proteins, which are crucial for structural and functional studies.
Executive Summary of Purification Strategies
The purification of recombinant tyrosinase-like proteins, particularly when expressed with an affinity tag such as a hexa-histidine (His-tag), predominantly relies on a multi-step chromatographic approach. The most consistently successful strategy involves an initial capture step using Immobilized Metal Affinity Chromatography (IMAC), followed by a polishing step with Size-Exclusion Chromatography (SEC) to remove aggregates and other impurities. While other techniques such as ion-exchange and immunoaffinity chromatography have been employed, IMAC followed by SEC is the most documented and versatile approach for achieving high purity of recombinant TAL proteins expressed in systems like insect cells.
Comparison of Purification Techniques for Tyrosinase-Like Proteins
| Purification Technique | Target Protein(s) | Typical Purity | Typical Yield | Key Advantages | Key Limitations |
| Immobilized Metal Affinity Chromatography (IMAC) | TYR, TYRP1, TYRP2 (His-tagged) | >90% after this step | High | High specificity for tagged proteins, high binding capacity, elution under mild conditions. | Requires a genetically engineered affinity tag, potential for non-specific binding of endogenous metal-binding proteins. |
| Size-Exclusion Chromatography (SEC) | TYR, TYRP1, TYRP2 | >95% (as a polishing step) | High (for polishing) | Separates based on size, effective for removing aggregates and final polishing. | Low resolution for proteins of similar size, limited sample volume capacity. |
| Ion-Exchange Chromatography (IEC) | TYR, TYRP1 | Variable, often used as an intermediate step. | Variable | High capacity, separates based on charge, can be highly effective for separating isoforms. | Sensitive to pH and salt concentration, requires optimization for each protein. |
| Immunoaffinity Chromatography | TYRP2 | High | Variable | Very high specificity, can purify protein from complex mixtures in a single step. | Expensive antibodies, harsh elution conditions may denature the protein, potential for antibody leaching. |
| Ammonium Sulfate Precipitation | Native Tyrosinase | Low (initial enrichment) | High (initial enrichment) | Inexpensive, simple, good for initial concentration and removal of bulk contaminants. | Low resolution, protein may be denatured, requires subsequent chromatographic steps. |
Experimental Protocols
Detailed methodologies for the most common and effective purification strategies for recombinant human tyrosinase-like proteins are provided below. These protocols are primarily based on expression in insect cells with a C-terminal His-tag.
Protocol 1: Two-Step Purification of Recombinant Human Tyrosinase (TYR) using IMAC and SEC
This protocol is adapted from methods used for purifying recombinant human tyrosinase expressed in Trichoplusia ni (T. ni) larvae.[1][2]
1. Lysis and Clarification:
-
Resuspend frozen T. ni larvae biomass (5g) in 25 mL of ice-cold Lysis Buffer (20 mM sodium phosphate, pH 7.4, 500 mM NaCl, 20 mM imidazole (B134444), 1 mM PMSF, and protease inhibitor cocktail).
-
Homogenize the suspension on ice until a uniform lysate is achieved.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble recombinant tyrosinase.
2. Immobilized Metal Affinity Chromatography (IMAC):
-
Equilibrate a Ni-NTA (Nickel-Nitriloacetic Acid) column with 5 column volumes (CV) of IMAC Binding Buffer (20 mM sodium phosphate, pH 7.4, 500 mM NaCl, 20 mM imidazole).
-
Load the clarified supernatant onto the column at a flow rate of 1 mL/min.
-
Wash the column with 10 CV of IMAC Binding Buffer to remove non-specifically bound proteins.
-
Elute the bound tyrosinase with a linear gradient of 20-500 mM imidazole in IMAC Elution Buffer (20 mM sodium phosphate, pH 7.4, 500 mM NaCl, 500 mM imidazole) over 10 CV.
-
Collect fractions and analyze for tyrosinase activity and by SDS-PAGE.
3. Size-Exclusion Chromatography (SEC):
-
Pool the IMAC fractions containing the highest concentration of pure tyrosinase and concentrate using an appropriate centrifugal filter device.
-
Equilibrate a Superdex 200 or similar SEC column with 2 CV of SEC Buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl).
-
Load the concentrated protein sample onto the column.
-
Elute with SEC Buffer at a flow rate of 0.5 mL/min.
-
Collect fractions corresponding to the monomeric peak of tyrosinase.
-
Assess purity by SDS-PAGE, which should show a single band.
Protocol 2: Purification of Recombinant Human TYRP1 using IMAC and SEC
This protocol is based on the purification of the intramelanosomal domain of human TYRP1 expressed in insect cells.[3][4]
1. Solubilization and Clarification:
-
Homogenize insect cell paste expressing TYRP1 in a suitable lysis buffer. For membrane-associated full-length TYRP1, include a mild non-ionic detergent like 1% Fos-Choline-12 in the lysis buffer. The intramelanosomal domain is typically soluble without detergents.
-
Clarify the lysate by centrifugation at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet membranes and insoluble material.
2. Immobilized Metal Affinity Chromatography (IMAC):
-
Follow the same procedure as for tyrosinase (Protocol 1, Step 2), adjusting buffer conditions as needed. All buffers for full-length TYRP1 should contain a low concentration of the same detergent used for solubilization (e.g., 0.1% Fos-Choline-12).
3. Size-Exclusion Chromatography (SEC):
-
Pool and concentrate the IMAC-purified TYRP1 fractions.
-
Perform SEC as described for tyrosinase (Protocol 1, Step 3), ensuring the running buffer for full-length protein contains detergent to maintain solubility. The intramelanosomal domain can be purified in the absence of detergent.
Protocol 3: Purification of Recombinant Human TYRP2 (DCT) using IMAC and Gel Filtration
This protocol is derived from studies on the purification of the intramelanosomal domain of human TYRP2 from insect larvae.[5][6][7]
1. Lysis and Clarification:
-
Follow the same procedure as for tyrosinase (Protocol 1, Step 1).
2. Immobilized Metal Affinity Chromatography (IMAC):
-
Perform IMAC as described for tyrosinase (Protocol 1, Step 2).
3. Gel Filtration Chromatography:
-
Pool and concentrate the IMAC-purified TYRP2 fractions.
-
Perform gel filtration (size-exclusion) chromatography as described for tyrosinase (Protocol 1, Step 3) to separate monomeric TYRP2 from aggregates.
Visualizing Workflows and Pathways
To better illustrate the processes involved, the following diagrams were generated using the DOT language.
Caption: General experimental workflow for the two-step purification of His-tagged TAL proteins.
Caption: Simplified melanin biosynthesis pathway showing the roles of TYR, TYRP1, and TYRP2.
References
- 1. The purification of recombinant human tyrosinase from insect larvae infected with the baculovirus vector - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Purification of Recombinant Human Tyrosinase Full Length and Intra-Melanosomal Domain [protocols.io]
- 3. In vitro characterization of the intramelanosomal domain of human recombinant TYRP1 and its oculocutaneous albinism type 3‐related mutant variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Protein Biochemistry and Molecular Modeling of the Intra-Melanosomal Domain of Human Recombinant Tyrp2 Protein and OCA8-Related Mutant Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Triacetic Acid Lactone: A Guide for Laboratory Professionals
This document provides essential, immediate safety and logistical information for the proper disposal of Triacetic Acid Lactone (also known as 4-Hydroxy-6-methyl-2-pyrone). Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Information
This compound Lactone is classified as a hazardous substance.[1] It is known to cause skin and eye irritation and may cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE), including chemical safety goggles, chemical-resistant gloves, and a laboratory coat, must be worn at all times when handling this compound and its associated waste.
Summary of Chemical Safety Data
The following table summarizes the key hazard information for this compound Lactone, which dictates its stringent disposal requirements.
| Hazard Classification | Description | Precautionary Statement Codes |
| Skin Irritation | Causes skin irritation[1][2] | P264, P280, P302+P352, P332+P313, P362+P364 |
| Eye Irritation | Causes serious eye irritation[1][2] | P264, P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation[1][2] | P261, P271, P304+P340, P312, P403+P233, P405 |
Data sourced from Safety Data Sheets (SDS) for 4-Hydroxy-6-methyl-2-pyrone.
Step-by-Step Disposal Protocol
The primary and mandatory disposal method for this compound Lactone is through a licensed and approved professional waste disposal service.[2] Under no circumstances should this chemical or its waste be disposed of with household garbage or allowed to enter the sewage system.[2]
Waste Identification and Segregation
-
Identify: All materials contaminated with this compound Lactone must be treated as hazardous chemical waste. This includes:
-
Unused or expired solid compound.
-
Solutions containing this compound Lactone.
-
Contaminated labware (e.g., pipette tips, vials, gloves).
-
Spill cleanup materials.
-
-
Segregate: Keep this compound Lactone waste separate from other chemical waste streams to prevent unintended reactions. Do not mix with incompatible materials such as strong oxidizing agents or strong acids.[1]
Waste Collection and Containerization
-
Container: Use a designated, leak-proof, and chemically compatible container for collecting this compound Lactone waste. The container must have a secure, tight-fitting lid.
-
Labeling: Clearly label the waste container with the words "Hazardous Waste." The label must include the full chemical name, "this compound Lactone" or "4-Hydroxy-6-methyl-2-pyrone," and indicate the associated hazards (e.g., "Irritant").
Storage of Chemical Waste
-
Location: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area within the laboratory.
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.
Arranging for Final Disposal
-
Contact: Follow your institution's specific procedures for the disposal of hazardous chemical waste. This typically involves contacting the Environmental Health and Safety (EHS) office to schedule a pickup by a licensed waste disposal contractor.
-
Documentation: Ensure all required waste disposal forms and documentation are completed accurately as per your institution's and local regulations.
Decontamination of Empty Containers
-
Triple Rinsing: Empty containers that held this compound Lactone should be triple-rinsed with a suitable solvent (e.g., water or an appropriate organic solvent).
-
Rinsate Collection: The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste in the designated this compound Lactone waste container.
-
Container Disposal: After triple rinsing, the container can typically be disposed of as non-hazardous solid waste. Deface or remove the original label before disposal. Always confirm this procedure with your institution's EHS office.
Disposal Procedure Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound Lactone.
Caption: Logical workflow for the proper disposal of this compound Lactone.
References
Essential Safety and Handling Protocols for Trichloroacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Trichloroacetic acid (TCA). Adherence to these protocols is essential for ensuring personal safety and minimizing environmental impact. Trichloroacetic acid is a highly corrosive substance that can cause severe skin burns and eye damage.[1][2][3][4][5] It is also suspected of causing cancer and may cause respiratory irritation.[1][5][6] Therefore, stringent safety measures are imperative when handling this chemical.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure to Trichloroacetic acid. The following table summarizes the required PPE for various laboratory operations involving TCA.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solids | Safety goggles with side shields.[1] | Acid-resistant gloves (Viton recommended, double-gloving with nitrile for short periods).[1][6] | Fully-buttoned lab coat.[1] | Not generally required if handled in a fume hood. Use a NIOSH/MSHA approved respirator if exposure limits may be exceeded.[1][7] |
| Handling Solutions | Indirect-vent, impact and splash-resistant goggles and a face shield.[1] | Acid-resistant gloves (Viton recommended).[1][6] | Chemical-resistant apron over a long-sleeved lab coat.[1] | Required if vapors or mists are generated and not contained within a fume hood. |
| Weighing/Transfer | Tightly fitting safety goggles and a face shield.[7] | Acid-resistant gloves (Viton recommended).[1][6] | Long-sleeved clothing and a chemical-resistant apron.[1][7] | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[7] |
Standard Operating Procedure for Handling Trichloroacetic Acid
Pre-Operational Checks
-
Verify Fume Hood Functionality : Ensure the fume hood is operational and the sash is at the appropriate height.[6]
-
Assemble all necessary materials : This includes TCA, appropriate glassware, and secondary containment.
-
Inspect Personal Protective Equipment (PPE) : Check for any damage to gloves, goggles, face shield, and lab coat before use.
-
Locate Emergency Equipment : Ensure that an emergency eyewash station and safety shower are readily accessible.[7]
Handling Procedures
-
Don Appropriate PPE : As specified in the table above.
-
Work Within a Fume Hood : All handling of Trichloroacetic acid must be conducted inside a certified chemical fume hood to prevent inhalation of corrosive vapors.[6]
-
Weighing and Transfer : When weighing solid TCA, use a method that minimizes dust generation.[1] For transferring solutions, use appropriate glassware and secondary containment to prevent spills.[1]
-
Solution Preparation : When preparing solutions, always add acid to water slowly; never add water to acid.
-
Keep Containers Closed : Tightly cap all containers when not in use to prevent the release of vapors and absorption of moisture.[6]
Post-Handling and Disposal
-
Decontamination : Decontaminate all work surfaces after handling is complete.
-
Hand Washing : Thoroughly wash hands and any potentially exposed skin with soap and water.[1]
-
Waste Collection : Collect all Trichloroacetic acid waste in a designated, properly labeled, and sealed container.[1]
-
Waste Disposal : Aqueous solutions should be collected for professional disposal and should not be neutralized for drain disposal.[1] Dispose of contents/container to an approved waste disposal plant.[7]
Emergency Procedures
-
Spills : Do not attempt to clean up a Trichloroacetic acid spill, regardless of the concentration or volume, due to its hazardous nature.[6] Evacuate the area and contact your institution's chemical hygiene officer or emergency response team.[6] If trained for small spills, absorb with an inert, dry material such as sand or dry lime and cautiously neutralize the residue with sodium bicarbonate.[1]
-
Skin Contact : Immediately take off all contaminated clothing.[7] Rinse the affected skin with large amounts of water for at least 15 minutes.[7] Seek immediate medical attention.[2]
-
Eye Contact : Immediately rinse eyes cautiously with water for several minutes, including under the eyelids.[2][7] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[7]
-
Inhalation : Move the person to fresh air and keep them in a position comfortable for breathing.[7] If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]
-
Ingestion : Rinse the mouth with water.[7] Do NOT induce vomiting.[5] Seek immediate medical attention.[2][7]
Workflow for Safe Handling of Trichloroacetic Acid
Caption: Workflow for the safe handling of Trichloroacetic acid.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
